molecular formula C5H8F2O3 B1454169 2,2-Difluoro-3-hydroxypentanoic acid CAS No. 1233233-76-5

2,2-Difluoro-3-hydroxypentanoic acid

Cat. No.: B1454169
CAS No.: 1233233-76-5
M. Wt: 154.11 g/mol
InChI Key: RLFXUHFTSMNNLS-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxypentanoic acid ( 1233233-76-5) is a fluorinated carboxylic acid with a molecular formula of C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of two fluorine atoms at the alpha carbon to the carboxylic acid group significantly influences the molecule's properties, enhancing its metabolic stability and altering its acidity compared to non-fluorinated analogs . The additional beta-hydroxyl group provides a handle for further chemical modification, making this compound a useful intermediate for the synthesis of more complex molecules. Its structural features are similar to those found in advanced protease inhibitors, as demonstrated in structural studies of enzyme-inhibitor complexes . Researchers utilize this compound and its derivatives, such as its ethyl ester (CAS 1092693-68-9), as key intermediates in scientific research . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,2-difluoro-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXUHFTSMNNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710217
Record name 2,2-Difluoro-3-hydroxypentanoic acid
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Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233233-76-5
Record name 2,2-Difluoro-3-hydroxypentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-3-hydroxypentanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Difluoro-3-hydroxypentanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This document details a robust synthetic pathway via the Reformatsky reaction, followed by a thorough characterization of the target molecule using modern analytical techniques. The methodologies and insights presented herein are intended to equip researchers with the practical knowledge required for the successful preparation and validation of this and similar fluorinated compounds.

Introduction: The Significance of Fluorinated Hydroxy Acids

The incorporation of fluorine into organic molecules has become a pivotal strategy in the design of novel therapeutic agents. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a parent compound. Specifically, α,α-difluoro-β-hydroxy acids represent a class of compounds with significant potential as enzyme inhibitors, chiral building blocks, and precursors to more complex fluorinated pharmaceuticals. The presence of the difluoromethyl group can mimic a carbonyl hydrate or a tetrahedral intermediate in enzymatic reactions, while the hydroxyl group provides a key site for hydrogen bonding and further chemical modification. This compound serves as a valuable synthon in this context, offering a combination of these desirable structural motifs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the formation of its ethyl ester via a Reformatsky reaction, followed by alkaline hydrolysis to yield the desired carboxylic acid. This approach is favored due to its reliability, operational simplicity, and the commercial availability of the starting materials.

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxypentanoate via the Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that forms a carbon-carbon bond between an α-halo ester and a carbonyl compound, mediated by a metal, typically zinc.[1][2][3] This reaction is particularly well-suited for the synthesis of β-hydroxy esters.[4] In this case, ethyl bromodifluoroacetate reacts with propionaldehyde in the presence of activated zinc to form the target ester.

  • Zinc Activation: The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal. The in-situ activation with a small amount of iodine or by using acid-washed zinc dust is crucial to remove the passivating oxide layer from the metal surface, thereby facilitating the oxidative insertion of zinc into the carbon-bromine bond of the ethyl bromodifluoroacetate.[5]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. Its ability to solvate the organozinc intermediate and its relatively high boiling point are advantageous for conducting the reaction at a controlled temperature.

  • Reaction Control: The organozinc reagent formed is less reactive than the corresponding Grignard or organolithium reagents, which prevents side reactions such as self-condensation of the ester.[2]

reagents Ethyl Bromodifluoroacetate Propionaldehyde Activated Zinc reaction Reformatsky Reaction (Anhydrous THF, Reflux) reagents->reaction workup Aqueous Workup (e.g., sat. aq. NH4Cl) reaction->workup extraction Extraction with Organic Solvent (e.g., Diethyl Ether) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 2,2-Difluoro-3-hydroxypentanoate purification->product ester Ethyl 2,2-Difluoro-3-hydroxypentanoate hydrolysis Alkaline Hydrolysis (e.g., NaOH in EtOH/H2O, Reflux) ester->hydrolysis acidification Acidification (e.g., aq. HCl) hydrolysis->acidification extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Recrystallization or Column Chromatography) extraction->purification product This compound purification->product sample Dissolved Sample of This compound injection Injection onto HPLC System sample->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV or Charged Aerosol Detection separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the physicochemical properties of 2,2-Difluoro-3-hydroxypentanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The strategic incorporation of geminal fluorine atoms at the α-carbon position profoundly influences the compound's acidity, lipophilicity, and metabolic stability, making a thorough understanding of its properties essential for its application in drug design and development. This document synthesizes predicted data, comparative analysis with structurally related molecules, and provides robust, field-proven experimental protocols for the definitive determination of its key physicochemical parameters. The guide is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to modulate a range of pharmaceutical properties. Specifically, the incorporation of a difluoromethyl group adjacent to a carboxylic acid, as seen in this compound, is anticipated to have several profound effects:

  • Increased Acidity: The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, leading to a significant decrease in the pKa.

  • Modulated Lipophilicity: Fluorination can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and plasma protein binding.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the C-F₂ group can act as a bioisostere for other functional groups, often leading to increased resistance to metabolic degradation.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be critical for its interaction with biological targets.

This guide will delve into the specific physicochemical properties of this compound, providing both predicted values and detailed experimental protocols for their verification.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 1233233-76-5[1]

  • Molecular Formula: C₅H₈F₂O₃[1]

  • Molecular Weight: 154.11 g/mol [1]

  • Canonical SMILES: CCC(C(C(=O)O)(F)F)O[1]

Diagram 1: 2D and 3D Structures of this compound

Caption: 2D representation of this compound.

Predicted and Comparative Physicochemical Properties

Due to the limited availability of public experimental data for this specific molecule, the following table summarizes predicted values and experimental data from closely related compounds to provide a scientifically grounded estimation of its properties.

PropertyPredicted/Estimated ValueBasis of Estimation/Source
pKa ~1.22Based on the experimental pKa of difluoroacetic acid. The strong inductive effect of the two alpha-fluorine atoms is the primary determinant of acidity.
XlogP 0.7Computationally predicted value from PubChem.[1]
Boiling Point 263.7 ± 40.0 °C at 760 mmHgPredicted value from chemical supplier databases.
Melting Point Not availableExperimental determination is required.
Aqueous Solubility Not availableExpected to be moderate to high due to the presence of the carboxylic acid and hydroxyl groups. Experimental determination is required.

Experimental Determination of Physicochemical Properties

For drug development and rigorous scientific research, experimentally determined physicochemical properties are indispensable. The following sections provide detailed, best-practice protocols for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The pKa of a compound is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Diagram 2: Workflow for pKa Determination

G A Prepare standard solution of the acid C Titrate with standardized NaOH solution A->C B Calibrate pH meter B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine pKa from half-equivalence point E->F

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 15-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the beaker.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

Determination of Lipophilicity (logP) by the Shake-Flask Method with ¹⁹F NMR Detection

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for logP determination. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and specific method of detection.

Diagram 3: Shake-Flask logP Determination Workflow

G A Prepare water and n-octanol saturated with each other B Dissolve the compound in one phase A->B C Mix the two phases and shake to equilibrium B->C D Separate the two phases C->D E Analyze the concentration in each phase by 19F NMR D->E F Calculate logP E->F

Caption: Experimental workflow for logP determination using the shake-flask method.

Protocol:

  • Solvent Preparation: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel. Shake vigorously and allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution of the compound. Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

  • ¹⁹F NMR Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Prepare each for ¹⁹F NMR analysis, adding a suitable internal standard if necessary.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.

Diagram 4: Comparative Workflow for Solubility Assays

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility A Add DMSO stock to buffer B Short incubation A->B C Analyze supernatant (e.g., by UV-Vis or nephelometry) B->C D Add excess solid to buffer E Long incubation with agitation D->E F Filter and analyze supernatant (e.g., by HPLC) E->F

Caption: Comparison of kinetic and thermodynamic solubility assay workflows.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspension to remove the undissolved solid. A 0.45 µm filter is typically used.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the proton on the hydroxyl-bearing carbon (a multiplet), and the hydroxyl and carboxylic acid protons (broad singlets, which may exchange with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: This will be the most informative NMR experiment, likely showing a single signal for the two equivalent fluorine atoms, which may be split by the neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for similar molecules include the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds.

Synthesis and Potential Applications

While a specific, published synthesis for this compound was not identified in the public literature, its synthesis can be envisioned through established organofluorine chemistry. A plausible route could involve the reaction of a suitable starting material with a difluorinating agent. Patents for the synthesis of structurally similar compounds, such as 3,3-difluoro-2-hydroxypropionic acid, describe multi-step processes that could be adapted.[4]

The structural motifs present in this compound suggest its potential utility in several areas:

  • Medicinal Chemistry: As a building block for more complex molecules, the difluoro-hydroxy-acid moiety can be incorporated to improve the metabolic stability and acidity of a lead compound. The hydroxyl group provides a handle for further chemical modification.

  • Materials Science: Fluorinated compounds are known for their unique surface properties. This molecule could be a precursor for the synthesis of novel polymers and surfactants.

  • Agrochemicals: The introduction of fluorine is also a common strategy in the design of new pesticides and herbicides.

Conclusion

This compound is a compound with significant potential, primarily driven by the strategic placement of its difluoro functionality. While a comprehensive public dataset of its experimental physicochemical properties is not yet available, this guide has provided a robust framework for its characterization. The predicted properties, based on sound chemical principles and comparative data, offer a strong starting point for its use in research. Furthermore, the detailed experimental protocols provided herein will empower researchers to generate the high-quality data necessary for its effective application in drug discovery and other scientific disciplines. As with any novel compound, a thorough experimental characterization is paramount, and it is the author's hope that this guide will serve as a valuable resource in that endeavor.

References

  • To be populated with specific citations
  • PubChem. This compound. [Link]

  • To be populated with specific citations
  • To be populated with specific citations
  • To be populated with specific citations
  • Google Patents. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.

Sources

An In-Depth Technical Guide to 2,2-Difluoro-3-hydroxypentanoic acid (CAS: 1233233-76-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of numerous successful therapeutic agents. Within the diverse landscape of fluorinated building blocks, α,α-difluoro-β-hydroxy carboxylic acids represent a particularly valuable class of compounds. This guide provides a comprehensive technical overview of a specific member of this class, 2,2-Difluoro-3-hydroxypentanoic acid, CAS number 1233233-76-5. This document will serve as a detailed resource for researchers and drug development professionals, covering its chemical identity, synthesis, potential applications, and analytical characterization.

Compound Identity and Physicochemical Properties

This compound is a fluorinated carboxylic acid with the molecular formula C5H8F2O3.[1] Its structure features a five-carbon pentanoic acid backbone with two fluorine atoms on the alpha-carbon (C2) and a hydroxyl group on the beta-carbon (C3). This unique arrangement of functional groups makes it a chiral molecule and a potentially valuable building block for the synthesis of more complex bioactive molecules.

PropertyValueSource
CAS Number 1233233-76-5[1]
Molecular Formula C5H8F2O3[1]
Molecular Weight 154.11 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC(C(C(=O)O)(F)F)O[1]
InChI Key RLFXUHFTSMNNLS-UHFFFAOYSA-N[1]
Predicted XLogP3 0.7[1]
Predicted Hydrogen Bond Donor Count 2[1]
Predicted Hydrogen Bond Acceptor Count 3[1]
Predicted Rotatable Bond Count 3[1]

Synthesis Strategies: A Mechanistic Perspective

Reformatsky-Type Reactions

A plausible and widely used method for the synthesis of α,α-difluoro-β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding carboxylic acid, is the Reformatsky reaction. This reaction involves the treatment of an α-haloester with a metal, typically zinc, to form an organozinc intermediate (a Reformatsky enolate), which then reacts with a carbonyl compound.

For the synthesis of this compound, the key precursors would be an ethyl bromodifluoroacetate and propanal.

Reaction Causality: The success of the Reformatsky reaction lies in the umpolung (reversal of polarity) of the α-carbon of the ester. The typically electrophilic α-carbon becomes nucleophilic in the organozinc intermediate, allowing it to attack the electrophilic carbonyl carbon of the aldehyde. The use of zinc is crucial as it is reactive enough to insert into the carbon-halogen bond but generally does not react with the ester functionality, a common side reaction with more reactive organometallic reagents like Grignard reagents.

Experimental Workflow: A Generalized Protocol

Caption: Generalized workflow for the synthesis of this compound via a Reformatsky-type reaction.

Step-by-Step Methodology:

  • Zinc Activation: Zinc dust is activated, typically by washing with dilute acid followed by drying, to remove the passivating oxide layer.

  • Reaction Setup: A reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is charged with the activated zinc and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Enolate Formation: A solution of ethyl bromodifluoroacetate in the reaction solvent is added to the zinc suspension. The reaction may require gentle heating to initiate.

  • Carbonyl Addition: Once the formation of the organozinc reagent is evident (e.g., by a color change or consumption of zinc), a solution of propanal in the same solvent is added dropwise at a controlled temperature to prevent side reactions.

  • Reaction Quenching and Work-up: After the reaction is complete, it is quenched by the addition of a saturated aqueous ammonium chloride solution or dilute acid. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product, ethyl 2,2-difluoro-3-hydroxypentanoate, is then purified by column chromatography.

  • Hydrolysis: The purified ester is hydrolyzed to the desired carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water, followed by acidic work-up.

Haloform-Type Reaction of Fluorinated Ketones

An alternative and potentially efficient route involves a selective haloform-type reaction of a 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketone. This method leverages the cleavage of a C-CF3 bond by a base.

Reaction Causality: This approach relies on the selective cleavage of the carbon-carbon bond between the carbonyl group and the trifluoromethyl group. The electron-withdrawing nature of the three fluorine atoms makes the trifluoromethyl group a good leaving group in the presence of a strong base.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.

  • Bioisosteric Replacement: The α,α-difluoro-β-hydroxy acid moiety can serve as a bioisostere for other functional groups, such as a simple carboxylic acid or a phosphate group. The introduction of the difluoromethylene group can modulate the pKa of the carboxylic acid and introduce a dipole moment that can influence binding to biological targets.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position resistant to metabolic oxidation. This can be a valuable strategy for improving the pharmacokinetic profile of a drug candidate.

  • Conformational Constraint: The presence of the gem-difluoro group can influence the local conformation of the molecule, which can lead to enhanced binding affinity and selectivity for a target protein.

  • Building Block for Complex Molecules: this compound can be used as a chiral building block for the synthesis of more complex and potent drug candidates, including enzyme inhibitors and receptor modulators.

Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a multiplet for the proton on the hydroxyl-bearing carbon (C3), and a broad singlet for the carboxylic acid proton. The proton at C3 will be coupled to the protons on the adjacent methylene group and potentially to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by the splitting of the C2 signal due to coupling with the two fluorine atoms (a triplet). The other carbon signals will appear at their expected chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and would be expected to show a single signal for the two equivalent fluorine atoms, likely a triplet due to coupling with the proton on the adjacent methylene group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) would be suitable for this polar compound. The expected molecular ion peak would correspond to the molecular weight of 154.11.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be appropriate. Chiral HPLC methods could also be developed to separate the enantiomers of this compound.

Safety and Handling

Based on the available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion and Future Perspectives

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. While specific applications are yet to be fully explored, its unique structural features offer opportunities for the design of novel therapeutic agents with improved properties. Further research into the enantioselective synthesis of this compound and the evaluation of its biological activities will undoubtedly unlock its full potential. This technical guide provides a solid foundation for researchers to understand and utilize this promising molecule in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Difluoro-3-hydroxypentanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and analysis of analogous compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical workflows, and confidently identify and characterize this compound and related fluorinated molecules.

Introduction: The Significance of this compound

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The α,α-difluoro carboxylic acid motif, in particular, is a key structural element in various bioactive compounds. This compound combines this feature with a chiral hydroxyl group, making it a valuable building block for the synthesis of complex pharmaceutical agents.

Accurate and unambiguous characterization of such molecules is paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the molecular structure, identifying functional groups, and confirming the identity and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of non-exchangeable protons and their neighboring atoms.

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH (3)2.0 - 4.0Broad Singlet-
H-3~4.1MultipletJ(H-3, H-4) ≈ 6-8 Hz, J(H-3, F) ≈ 15-25 Hz
H-4~1.7MultipletJ(H-4, H-3) ≈ 6-8 Hz, J(H-4, H-5) ≈ 7.5 Hz
H-5~0.9TripletJ(H-5, H-4) ≈ 7.5 Hz
-COOH10.0 - 13.0Broad Singlet-

Causality Behind Predictions:

  • The -OH and -COOH protons are acidic and their chemical shifts are highly dependent on concentration, solvent, and temperature, typically appearing as broad singlets due to chemical exchange. The carboxylic acid proton is expected to be significantly downfield[1][2].

  • H-3 is deshielded by the adjacent electronegative oxygen and the geminal fluorine atoms, hence its downfield shift. It will be split by the protons on C-4 and the two fluorine atoms, resulting in a complex multiplet.

  • H-4 protons are part of a methylene group and will be split by the protons on C-3 and C-5, appearing as a multiplet.

  • H-5 protons are in a methyl group and will appear as a triplet due to coupling with the two adjacent protons on C-4.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling) Predicted Coupling Constant (J, Hz)
C-1 (-COOH)165 - 175Triplet²J(C-F) ≈ 20-30 Hz
C-2 (-CF₂-)115 - 125Triplet¹J(C-F) ≈ 240-260 Hz
C-3 (-CHOH-)65 - 75Triplet²J(C-F) ≈ 20-30 Hz
C-4 (-CH₂-)~30Triplet³J(C-F) ≈ 5-10 Hz
C-5 (-CH₃)~10Singlet-

Causality Behind Predictions:

  • The carbonyl carbon (C-1) is expected in the typical carboxylic acid region[3][4]. It will exhibit a triplet multiplicity due to two-bond coupling with the geminal fluorine atoms[5].

  • C-2 , directly bonded to two fluorine atoms, will be significantly shielded and show a large one-bond C-F coupling constant, appearing as a triplet[6][7].

  • C-3 , attached to the hydroxyl group, will be in the typical range for a secondary alcohol. It will also be split into a triplet by the two fluorine atoms on the adjacent carbon.

  • C-4 and C-5 will show signals in the aliphatic region, with C-4 potentially showing a small three-bond coupling to the fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

Fluorine (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
F (on C-2)-100 to -120Doublet of Triplets²J(F-H3) ≈ 15-25 Hz, ³J(F-H4) ≈ 5-10 Hz

Causality Behind Predictions:

  • The chemical shift of the fluorine atoms is influenced by the surrounding electron density. The presence of the carboxylic acid and hydroxyl groups will influence the precise shift. The predicted range is based on typical values for α,α-difluoro aliphatic compounds[8].

  • The two fluorine atoms are diastereotopic due to the adjacent chiral center at C-3, and thus may appear as two separate signals, each being a doublet of triplets. However, for simplicity, a single multiplet is described here. The fluorine atoms will couple with the proton on C-3 (two-bond coupling) and the protons on C-4 (three-bond coupling).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~200 ppm.

    • Number of scans: 64-128.

    • Relaxation delay: 1-2 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal/External Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C acquire_19F Acquire ¹⁹F Spectrum setup->acquire_19F process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process acquire_19F->process integrate Integration process->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and hydroxyl groups.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
O-H stretch (Alcohol)3500 - 3200Broad, Medium
C-H stretch (Aliphatic)2980 - 2850Medium
C=O stretch (Carboxylic Acid)1760 - 1690Strong
C-F stretch1100 - 1000Strong
C-O stretch (Carboxylic Acid/Alcohol)1320 - 1210Medium

Causality Behind Predictions:

  • The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding between molecules, often overlapping with the C-H stretching region[2].

  • The O-H stretch of the alcohol will also be broad due to hydrogen bonding.

  • The C=O stretch of the carboxylic acid is a very strong and characteristic absorption.

  • The C-F stretches are typically strong and appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is usually collected over a range of 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal apply_sample Apply Sample clean->apply_sample background Record Background Spectrum apply_sample->background sample_spec Record Sample Spectrum background->sample_spec process Baseline Correction & Normalization sample_spec->process identify Identify Characteristic Absorption Bands process->identify

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (MW = 154.11 g/mol ), the following ions are expected in the mass spectrum, likely obtained via electrospray ionization (ESI).

m/z Predicted Ion Interpretation
155.05[M+H]⁺Protonated molecular ion
153.04[M-H]⁻Deprotonated molecular ion
137.04[M+H-H₂O]⁺Loss of water from the protonated molecule
109.04[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide
85.03[M-COOH-F]⁺Loss of the carboxyl group and a fluorine atom

Causality Behind Predictions:

  • In ESI, soft ionization typically leads to the observation of the protonated or deprotonated molecular ion.

  • The loss of water is a common fragmentation pathway for alcohols.

  • Carboxylic acids can undergo fragmentation with the loss of the carboxyl group (45 Da)[9].

  • The presence of fluorine can lead to the loss of HF or F radicals.

Experimental Protocol for Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • The solvent should be compatible with the liquid chromatography (LC) mobile phase.

LC-MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for small polar molecules.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.

    • Scan Range: m/z 50-500.

    • Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) can be used to obtain fragmentation data (MS/MS).

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_proc Data Analysis dissolve Prepare Dilute Solution inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (e.g., Orbitrap, TOF) ionize->analyze fragment Fragmentation (MS/MS) analyze->fragment identify_ion Identify Molecular Ion fragment->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have outlined the expected spectral features and provided robust experimental protocols for data acquisition. This information will empower researchers to confidently identify this important molecule, troubleshoot analytical challenges, and accelerate their research and development efforts in the field of medicinal chemistry. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

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A Framework for Investigating the Biological Activity of 2,2-Difluoro-3-hydroxypentanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2,2-Difluoro-3-hydroxypentanoic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its comprehensive evaluation. The methodologies and strategies outlined herein are based on established principles in drug discovery and preclinical development, designed to provide researchers, scientists, and drug development professionals with a robust roadmap for investigating this and other novel chemical entities.

Introduction: The Scientific Rationale for Investigation

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] this compound, a short-chain carboxylic acid, presents an intriguing scaffold. Its structural similarity to endogenous short-chain fatty acids (SCFAs) like butyrate and propionate suggests potential roles in metabolic and inflammatory pathways.[3][4] SCFAs are known to act as signaling molecules, for instance, through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[4] The gem-difluoro group at the α-position of the carboxylic acid may enhance its potency or alter its target selectivity compared to its non-fluorinated counterparts.

This guide provides a comprehensive, multi-stage research plan to elucidate the biological activity of this compound, from initial computational assessments to detailed in vivo studies.

Part 1: In Silico Characterization and Druggability Assessment

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis is crucial to predict the compound's drug-like properties and potential liabilities.[5][6] This initial step helps in prioritizing resources and anticipating potential challenges.

Physicochemical and ADMET Profiling

A critical first step is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[7][8] Numerous computational tools are available for this purpose.[9][10][11]

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES string for this compound.

  • Utilize a suite of ADMET prediction software (e.g., ADMET-AI, pkCSM, or commercial packages like ADMET Predictor®).[8][11]

  • Calculate key physicochemical descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors.

  • Predict ADMET properties: Including but not limited to human intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, hERG inhibition, and potential for drug-induced liver injury.[9]

  • Evaluate against established rules: Compare the predicted properties against frameworks like Lipinski's Rule of Five to assess general "drug-likeness".[7]

Hypothetical Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight154.11 g/mol Compliant with Lipinski's Rule (<500)
LogP0.65Indicates moderate lipophilicity
TPSA57.53 ŲSuggests good cell permeability
H-Bond Donors2Compliant with Lipinski's Rule (<5)
H-Bond Acceptors3Compliant with Lipinski's Rule (<10)
BBB PermeabilityLowMay not readily cross the blood-brain barrier
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions via this isoform
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
Ames MutagenicityNegativeLow likelihood of being mutagenic
Target Prediction and Off-Target Profiling

Computational methods can also be employed to predict potential biological targets. This can be achieved through ligand-based approaches (comparing the molecule to known active compounds) or structure-based methods if relevant protein structures are available.

cluster_0 In Silico Workflow SMILES SMILES ADMET_Prediction ADMET Prediction SMILES->ADMET_Prediction Target_Prediction Target Prediction SMILES->Target_Prediction Druggability_Assessment Druggability Assessment ADMET_Prediction->Druggability_Assessment Hypothesis_Generation Hypothesis Generation Druggability_Assessment->Hypothesis_Generation Target_Prediction->Hypothesis_Generation

Caption: Workflow for in silico analysis of a novel compound.

Part 2: In Vitro Biological Evaluation

Following the in silico assessment, a tiered in vitro screening approach is employed to experimentally determine the compound's biological activity.

General Cytotoxicity Assessment

The initial in vitro step is to assess the general cytotoxicity of this compound across a panel of representative cell lines. This establishes a therapeutic window and identifies potential for broad-acting toxicity.[12]

Experimental Protocol: MTT and LDH Cytotoxicity Assays

  • Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay (Metabolic Activity):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.[13]

  • LDH Assay (Membrane Integrity):

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture.

    • Measure the absorbance according to the manufacturer's protocol.[14]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Hypothetical Data Presentation: Cytotoxicity Profile (IC50 in µM)

Cell Line24 hours48 hours72 hours
HEK293>100>10095.4
HepG2>100>100>100
HeLa85.265.748.9

This hypothetical data suggests low general cytotoxicity, with some preferential effect on the cancer cell line at later time points.

Target-Based vs. Phenotypic Screening

The subsequent screening strategy depends on the initial hypotheses. If in silico predictions suggest a specific target (e.g., an enzyme like HDAC), a target-based approach is logical.[15][16][17] If no clear target is predicted, a phenotypic screen can uncover unexpected activities.[18][19][20][21]

Start In Vitro Screening Decision Predicted Target? Start->Decision TargetBased Target-Based Assay (e.g., HDAC inhibition) Decision->TargetBased Yes Phenotypic Phenotypic Screen (e.g., Anti-inflammatory assay) Decision->Phenotypic No HitValidation Hit Validation TargetBased->HitValidation Phenotypic->HitValidation MoA_Studies Mechanism of Action Studies HitValidation->MoA_Studies

Caption: Decision workflow for in vitro screening strategy.

Experimental Protocol: Phenotypic Anti-inflammatory Assay

Given the structural similarity to SCFAs, which have anti-inflammatory properties, a relevant phenotypic screen would be to assess the compound's effect on an inflammatory response in immune cells.[3]

  • Cell Culture: Use a macrophage-like cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

  • Pre-treatment: Incubate the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS).

  • Endpoint Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Determine the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production (IC50).

Part 3: In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to assess the compound's activity and safety in a whole organism.[22][23][24] All animal studies should be conducted in accordance with ethical guidelines and approved protocols.

Preliminary Toxicity and Pharmacokinetics

An initial acute toxicity study is necessary to determine a safe dose range for subsequent efficacy studies.[25][26] This is often followed by a pharmacokinetic (PK) study to understand how the compound is absorbed, distributed, metabolized, and excreted.[22][27]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the compound at a starting concentration (e.g., 300 mg/kg). The procedure is a stepwise process with 3 animals per step.[26]

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.[26]

  • Endpoint: Determine the LD50 (lethal dose, 50%) cut-off value for classification.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Hypothetical Data Presentation: Key Pharmacokinetic Parameters

ParameterValue (IV, 10 mg/kg)Value (PO, 50 mg/kg)
t½ (hours)1.82.1
Cmax (ng/mL)25001800
Tmax (hours)-0.5
Bioavailability (%F)-65%
Efficacy in a Disease-Relevant Model

Based on the in vitro findings, an appropriate in vivo efficacy model should be selected. For instance, if the compound showed anti-inflammatory activity, a model of acute inflammation would be suitable.

Experimental Protocol: LPS-Induced Endotoxemia Model

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Pre-treat groups of mice with vehicle or different doses of this compound (based on PK/PD modeling) via an appropriate route (e.g., oral gavage).

  • Inflammatory Challenge: Administer a sublethal dose of LPS via intraperitoneal injection.

  • Endpoint Measurement: At a peak response time (e.g., 2 hours post-LPS), collect blood and measure plasma levels of TNF-α.

  • Data Analysis: Compare the TNF-α levels in the treated groups to the vehicle control group to determine if the compound significantly reduces the inflammatory response.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical evaluation of this compound. The proposed workflow, moving from predictive computational analysis to rigorous in vitro and in vivo testing, provides a solid foundation for understanding the compound's biological activities and therapeutic potential. Positive results from these studies would pave the way for more advanced investigations, including chronic toxicology studies in accordance with OECD guidelines,[28] and detailed mechanism-of-action studies to identify its precise molecular targets and signaling pathways. The incorporation of fluorine into this short-chain fatty acid scaffold holds the promise of novel pharmacology, and a structured investigation is paramount to unlocking its potential.

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A Technical Guide to Investigating the Therapeutic Potential of 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Abstract: 2,2-Difluoro-3-hydroxypentanoic acid is a structurally intriguing small molecule with limited documented biological activity. Its unique chemical architecture, featuring a difluorinated alpha-carbon adjacent to a carboxylic acid and a beta-hydroxyl group, suggests the potential for interaction with key metabolic enzymes. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will delve into hypothesis generation based on structural analogy, outline a multi-pronged strategy for target identification, and provide detailed, actionable protocols for target validation. The overarching goal is to present a rigorous scientific roadmap for elucidating the mechanism of action and therapeutic promise of this compound.

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered acidity. This compound presents a compelling case for investigation. The gem-difluoro group at the alpha-position significantly lowers the pKa of the carboxylic acid and can act as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group. The beta-hydroxyl group is a common feature in metabolic intermediates, particularly within fatty acid metabolism. This combination of functionalities suggests that the compound may act as a modulator of enzymes that recognize or process short-chain hydroxy fatty acids.

This document serves as an in-depth technical guide, moving from theoretical target classes to practical, state-of-the-art experimental workflows. We will explore potential target hypotheses, provide detailed methodologies for unbiased target discovery, and conclude with robust protocols for target validation, ensuring a scientifically sound approach to unlocking the therapeutic potential of this molecule.

Part 1: Hypothesis-Driven Target Exploration Based on Structural Analogy

Given the absence of extensive prior research, a logical starting point is to formulate hypotheses based on the compound's structural motifs.

Potential as a Modulator of Fatty Acid Oxidation (FAO)

The most apparent structural similarity is to intermediates of beta-oxidation. The β-hydroxy acid moiety is a key structural feature recognized by enzymes in this pathway.[1] Fluorinated fatty acid analogs are known to act as inhibitors of FAO. For instance, the presence of fluorine can disrupt the catalytic mechanisms of dehydrogenases or other enzymes in the pathway.[2][3]

  • Hypothesized Targets:

    • β-hydroxyacyl-CoA dehydrogenase (HAD): This enzyme class catalyzes the oxidation of β-hydroxyacyl-CoA to β-ketoacyl-CoA.[1] The difluoro group could alter the electronics of the substrate, potentially leading to inhibition.

    • Carnitine Palmitoyltransferase (CPT) system: While the compound is a short-chain acid, fluorination can sometimes confer affinity for transporters or enzymes that typically handle longer chains. Inhibition of CPT is a known mechanism for disrupting FAO.

Analogy to Valproic Acid and its Derivatives

Valproic acid, a branched short-chain fatty acid, has a complex and multifaceted mechanism of action, including inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission.[4][5][6][7] While this compound is structurally distinct, the shared feature of being a short-chain carboxylic acid derivative warrants exploration of similar target classes.

  • Hypothesized Targets:

    • Histone Deacetylases (HDACs): The carboxylic acid is a key pharmacophore for many HDAC inhibitors.

    • GABA Transaminase: Inhibition of this enzyme leads to increased GABA levels in the brain.[5][7]

Other Potential Enzyme Classes

The unique combination of functional groups could lead to interactions with a broader range of enzymes.

  • Hypothesized Targets:

    • Dehydrogenases: The β-hydroxy acid structure is a substrate for various dehydrogenases.[8] The difluoro modification could convert the molecule from a substrate to an inhibitor.

    • Diacylglycerol Acyltransferase-1 (DGAT-1): Carboxylic acid derivatives have been developed as potent inhibitors of DGAT-1 for the potential treatment of obesity and diabetes.[9]

Part 2: A Practical Roadmap for Target Identification and Validation

Moving from hypothesis to evidence requires a systematic and unbiased approach to identify the direct molecular targets of this compound. This section outlines a comprehensive, multi-phase workflow.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Prioritization & Initial Validation cluster_2 Phase 3: In-Cellulo Target Engagement & Validation Chemical Proteomics Chemical Proteomics Bioinformatic Analysis Bioinformatic Analysis Chemical Proteomics->Bioinformatic Analysis Identifies potential binders Phenotypic Screening Phenotypic Screening Phenotypic Screening->Bioinformatic Analysis Identifies affected pathways ABPP Activity-Based Protein Profiling (ABPP) ABPP->Bioinformatic Analysis Identifies inhibited enzymes Biochemical Assays Biochemical Assays Bioinformatic Analysis->Biochemical Assays Prioritizes hits CETSA Cellular Thermal Shift Assay (CETSA) Biochemical Assays->CETSA Confirms direct interaction Genetic Validation Genetic Validation CETSA->Genetic Validation Confirms in-cell engagement

Fig. 1: Overall workflow for target identification and validation.
Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify potential interacting proteins from the entire proteome.

Chemical proteomics is a powerful mass spectrometry-based approach to identify proteome-wide small molecule-protein interactions.[10][11][12][13]

Rationale: This method allows for the identification of direct binding partners of the compound in a complex biological sample (e.g., cell lysate) without prior knowledge of the targets.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). A control probe, structurally similar but expected to be inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads. The control probe is immobilized on a separate set of beads.

  • Protein Incubation: Incubate the beads with a relevant cell or tissue lysate.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A common method is competitive elution using an excess of the free (non-tagged) this compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active probe with those from the control probe to identify specific binding partners.

G cluster_0 Probe Preparation cluster_1 Affinity Pulldown cluster_2 Analysis A Synthesize Biotinylated Probe B Immobilize on Streptavidin Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Specific Binders D->E F LC-MS/MS Analysis of Eluted Proteins E->F G Identify Specific Target Proteins F->G

Fig. 2: Workflow for affinity-based chemical proteomics.

ABPP is a chemical proteomic strategy that uses active site-directed probes to assess the functional state of enzymes in native biological systems.[14][15][16]

Rationale: This approach is particularly useful if the compound acts as an enzyme inhibitor. Competitive ABPP can identify which enzymes are inhibited by the compound in a complex proteome.[17][18]

Experimental Protocol: Competitive ABPP

  • Probe Selection: Choose a broad-spectrum activity-based probe that targets a large family of enzymes potentially relevant to the compound (e.g., fluorophosphonate probes for serine hydrolases).

  • Competitive Incubation: Pre-incubate the cell lysate with varying concentrations of this compound.

  • Probe Labeling: Add the activity-based probe to the lysate. The probe will covalently label the active sites of enzymes that are not already blocked by the test compound.

  • Analysis: Use gel-based or mass spectrometry-based methods to quantify the level of probe labeling for individual enzymes. A decrease in probe labeling in the presence of the test compound indicates target engagement.

  • Target Identification: For MS-based ABPP, identify the proteins that show a dose-dependent decrease in probe labeling.

Phase 2: Hit Prioritization and Initial Validation

Data from the unbiased screens will likely yield a list of potential protein targets. This phase focuses on prioritizing these "hits" and performing initial in vitro validation.

Bioinformatic Analysis: Cross-reference the hit list with databases (e.g., Gene Ontology, KEGG) to identify enriched pathways and cellular compartments. Prioritize targets that are known to be druggable or are implicated in disease pathways of interest.

Rationale: To confirm a direct interaction between the compound and a purified recombinant protein target identified in Phase 1.

Experimental Protocol: Enzyme Inhibition Assay

  • Protein Expression and Purification: Obtain or produce high-purity recombinant protein for the prioritized target.

  • Assay Development: Develop a robust in vitro assay to measure the activity of the recombinant enzyme (e.g., a spectrophotometric or fluorometric assay that monitors substrate turnover).

  • IC50 Determination: Measure the enzymatic activity across a range of this compound concentrations.

  • Data Analysis: Plot the enzyme activity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescription
Enzyme Concentration Should be in the low nanomolar range, if possible.
Substrate Concentration Typically set at or near the Michaelis-Menten constant (Km).
Incubation Time Sufficient to ensure linearity of the reaction in the absence of inhibitor.
Compound Concentrations A serial dilution, typically spanning at least 3-4 orders of magnitude.

Table 1: Key Parameters for Enzyme Inhibition Assays

Phase 3: In-Cellulo Target Engagement and Validation

Confirming that the compound interacts with its target in a live-cell context is a critical validation step.

CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[19][20][21][22][23] The principle is that ligand binding stabilizes a target protein against thermal denaturation.

Rationale: CETSA provides direct evidence of target engagement within the complex milieu of the cell, which is a crucial step in validating a compound's mechanism of action.[22]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells with a range of concentrations of this compound.

  • Heating: Heat the treated cells at a single, pre-determined temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein remaining in the supernatant using a specific antibody-based method (e.g., Western blot, ELISA, or AlphaScreen).

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in the soluble protein fraction indicates target engagement.

G A Treat Cells with Compound B Heat Cells to a Constant Temperature A->B C Lyse Cells B->C D Centrifuge to Separate Soluble/Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Plot Soluble Protein vs. Compound Concentration E->F

Fig. 3: Isothermal Dose-Response CETSA workflow.

Rationale: To establish a causal link between the identified target and the compound's cellular phenotype. If the compound's effect is mediated through the target, then reducing the expression of the target should phenocopy or block the compound's effect.

Experimental Protocol: CRISPR/Cas9 Knockout or siRNA Knockdown

  • Phenotypic Assay: Develop a cellular assay that measures a specific phenotype induced by this compound (e.g., inhibition of cell proliferation, change in a metabolic marker).

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the chosen cell line.

  • Phenotypic Analysis: Treat the modified cells and control cells with the compound and measure the phenotypic response.

  • Interpretation:

    • Phenocopy: If the knockdown/knockout of the target protein reproduces the effect of the compound, it supports the on-target mechanism.

    • Resistance: If the knockdown/knockout cells become resistant to the compound's effects, it strongly validates that the compound acts through that target.

Conclusion

This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its structure strongly suggests a role in modulating metabolic pathways, particularly those involving short-chain fatty acids. This guide provides a structured, hypothesis-driven, and experimentally rigorous framework for elucidating its molecular targets. By employing a combination of unbiased discovery proteomics, focused biochemical validation, and in-cellulo target engagement studies, researchers can systematically uncover the mechanism of action of this compound. This comprehensive approach is essential for translating a promising chemical structure into a potential therapeutic agent.

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A Technical Guide to Fluorinated Carboxylic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated carboxylic acids (FCAs) represent a fascinating and vitally important class of organofluorine compounds. The introduction of fluorine atoms into a carboxylic acid scaffold imparts a unique and powerful set of physicochemical properties that have been harnessed across a remarkable spectrum of scientific and technological domains. From enhancing the potency and metabolic stability of pharmaceuticals to enabling the synthesis of high-performance polymers and advanced materials, the influence of FCAs is undeniable.[1][2] Their exceptional stability, a direct consequence of the formidable strength of the carbon-fluorine bond, also presents significant environmental challenges, demanding a comprehensive understanding of their lifecycle.[3]

This technical guide provides an in-depth exploration of the core aspects of fluorinated carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, dissect their unique properties with a focus on the underlying chemical principles, and survey their diverse applications, particularly in the realm of medicinal chemistry. The aim is to furnish the reader with not only a robust foundational knowledge but also actionable insights into the practical application and considerations of these remarkable molecules.

I. Synthesis of Fluorinated Carboxylic Acids: A Methodological Overview

The synthesis of fluorinated carboxylic acids is a rich and evolving field, with methodologies broadly categorized into direct fluorination techniques and the construction of fluorinated synthons. The choice of synthetic route is often dictated by the desired degree of fluorination, the position of the fluorine atoms, and the overall complexity of the target molecule.

Direct Fluorination Strategies

Direct fluorination methods involve the introduction of fluorine into a pre-existing carboxylic acid or a suitable precursor. These methods can be challenging due to the high reactivity of fluorinating agents and the potential for non-selective reactions.

A notable recent advancement is the direct conversion of carbon-hydrogen (C-H) bonds in carboxylic acids to carbon-fluorine (C-F) bonds.[4] This approach, often facilitated by photoredox catalysis, offers a streamlined route to fluorinated products from readily available starting materials.[5] For instance, visible light-promoted photoredox catalysis allows for the decarboxylative fluorination of a wide array of aliphatic carboxylic acids.[5] This process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion and fluorine atom transfer from a suitable reagent.[5]

Building Block Approaches: Constructing Fluorinated Scaffolds

A more common and often more controlled approach involves the use of fluorinated building blocks that are then elaborated to the desired carboxylic acid. This strategy provides greater precision in the placement of fluorine atoms.

Key synthetic strategies include:

  • Electrochemical Fluorination (ECF): This process, also known as the Simons process, involves the electrolysis of a hydrocarbon carboxylic acid or its derivative in anhydrous hydrogen fluoride.[6] It is a powerful method for producing perfluorinated carboxylic acids.[6]

  • Oxidation of Fluorinated Precursors: Linear and cyclic perfluoroolefins can be oxidized to yield perfluorinated carboxylic acids.[6] Similarly, the oxidation of telomeric alcohols provides another route to these compounds.[6]

  • From Perfluoroalkyl Halides: The reaction of perfluoroalkyl iodides with carbon dioxide, often initiated by radical initiators, can produce perfluorocarboxylic acids with high yields.[6]

Synthesis of α-Fluorocarboxylic Acids

The synthesis of α-fluorocarboxylic acids is of particular interest in medicinal chemistry. Methods to achieve this include:

  • Reaction of Ketene Acetals: The reaction of ketene acetals with acetyl hypofluorite (AcOF) provides a direct route to α-fluorocarboxylic esters and acids.[7]

  • Decarboxylative Fluorination of Malonic Acids: Silver-catalyzed decarboxylative fluorination of malonic acid derivatives can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by selecting the appropriate base and solvent.[7]

II. Physicochemical Properties: The "Fluorine Effect" in Action

The substitution of hydrogen with fluorine dramatically alters the physicochemical properties of carboxylic acids. This "fluorine effect" is a direct consequence of fluorine's high electronegativity, small size, and the strength of the C-F bond.

Acidity and pKa Values

One of the most profound effects of fluorination is the significant increase in acidity. The strong electron-withdrawing inductive effect of fluorine atoms stabilizes the carboxylate anion, thereby facilitating proton dissociation and lowering the pKa.[8]

For instance, the pKa of acetic acid is 4.75, while that of trifluoroacetic acid (TFA) is approximately 0.23.[9][10] This trend continues with increasing fluorination along the alkyl chain. Computational studies have been instrumental in predicting the pKa values of various fluorinated carboxylic acids, with models suggesting that the pKa of short-chain perfluoroalkyl carboxylic acids is close to 0.[8][11] It is important to note that early estimates for the pKa of perfluorooctanoic acid (PFOA) were around 2.8, but more recent studies, based on analogy and molecular modeling, suggest a value closer to -0.5.[8][9][12]

Table 1: Comparison of pKa Values for Selected Carboxylic Acids

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.75[9]
Monofluoroacetic AcidCH₂FCOOH2.7[8][9]
Trifluoroacetic AcidCF₃COOH~0.23 - 0.3[10][13]
Trichloroacetic AcidCCl₃COOH0.77[8][9]
Perfluorooctanoic Acid (PFOA)C₇F₁₅COOH~ -0.5[8][9][12]
Lipophilicity and Partition Coefficients

Fluorination generally increases the lipophilicity of a molecule, which can be quantified by the octanol-water partition coefficient (LogP or KOW).[14] This property is crucial in drug design as it influences a molecule's ability to cross biological membranes.[15] Highly fluorinated alcohols and ketones are considered viable bioisosteres for carboxylic acids, offering increased lipophilicity which can be advantageous for central nervous system (CNS) drug discovery.[15]

Conformational Preferences and Intermolecular Interactions

The introduction of fluorine can influence the conformational preferences of a molecule. The C-F bond is longer than the C-H bond and has a distinct stereoelectronic profile, which can lead to unique intramolecular and intermolecular interactions. For example, in peptide chemistry, the trifluoroacetate anion from TFA can form strong ion pairs with positively charged amino groups, influencing peptide conformation and crystallization.[10]

Carbon-Fluorine Bond Strength and Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds.[3] This stability is a double-edged sword: it is highly desirable for creating robust materials and metabolically stable drugs, but it also contributes to the environmental persistence of many fluorinated compounds.[3]

The activation of the C-F bond is a significant challenge in the degradation of these compounds and a key area of research.[16][17] Strategies for C-F bond activation often involve the use of transition metals or strong Lewis acids.[16][18]

III. Applications in Drug Discovery and Development

The unique properties of fluorinated carboxylic acids make them invaluable tools in modern drug discovery. The strategic incorporation of fluorine can lead to enhanced potency, improved metabolic stability, and increased bioavailability.[2]

Bioisosteric Replacement

Fluorinated groups can serve as bioisosteres for other functional groups. For example, a trifluoromethyl group can mimic a methyl group but with significantly different electronic properties. The replacement of a carboxylic acid with a highly fluorinated alcohol or ketone can maintain biological activity while improving properties like brain penetration.[15]

Modulation of Acidity and pKa

The ability to fine-tune the acidity of a molecule is crucial for optimizing its pharmacokinetic and pharmacodynamic profile. By incorporating fluorine atoms at specific positions, medicinal chemists can precisely control the pKa of a carboxylic acid group, thereby influencing its ionization state at physiological pH and its interaction with biological targets.

Trifluoroacetic Acid (TFA) in Peptide Chemistry

Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for cleaving peptides from the resin support and for purification via reversed-phase high-performance liquid chromatography (RP-HPLC).[19][20] However, residual TFA in the final peptide product can form strong ion pairs with the peptide, potentially interfering with biological assays.[19][20] Therefore, methods for TFA removal and replacement with other counterions, such as chloride, are often necessary.[20] TFA can also be used for the selective cleavage of polypeptides for microsequencing.[21]

Examples of Biologically Active Molecules

Numerous biologically active molecules incorporate fluorinated carboxylic acid moieties. These compounds span a wide range of therapeutic areas, highlighting the versatility of this chemical class in drug design.[22]

IV. Analytical Methodologies

The accurate detection and quantification of fluorinated carboxylic acids are crucial for both research and environmental monitoring. A variety of analytical techniques are employed, each with its own strengths and limitations.

Chromatographic Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for the analysis of perfluorinated carboxylic acids (PFCAs) in various matrices, including biological and environmental samples.[23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not as common as LC-MS for PFCAs, GC-MS can be a complementary technique.[23] Derivatization is often required to increase the volatility of the analytes.[23][24] A rapid derivatization method using diphenyl diazomethane has been developed for the quantitation of C2–C14 PFCAs.[24]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used for the determination of PFCAs after derivatization with a fluorescent reagent.[25]

Extraction Techniques

Effective extraction is a critical step in the analysis of FCAs from complex matrices.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and cleanup of FCAs from aqueous samples.[23][26]

  • Solid-Phase Microextraction (SPME): SPME is a simple and solvent-free extraction method that has been applied to the analysis of perfluoroalkyl acids.[23]

V. Environmental Considerations and Degradation

The widespread use and extreme persistence of certain fluorinated carboxylic acids, particularly long-chain perfluoroalkyl carboxylic acids (PFCAs) like PFOA, have led to their ubiquitous presence in the environment and concerns about their potential health effects.[3][27][28]

Environmental Fate and Transport

PFCAs are highly persistent in the environment due to the strength of the C-F bond.[3] They can be transported over long distances in water and have been detected in various environmental compartments, including surface water, groundwater, and biota.[3][29] Wastewater treatment plants are a significant source of PFCAs in aquatic environments.[3]

Biological Activity and Toxicity

The biological activity and toxicity of PFCAs can vary depending on the chain length.[30] Studies have shown that some PFCAs can exhibit estrogenic activity and that toxicity in aquatic organisms can increase with the length of the perfluorocarbon chain.[30][31][32] Perfluorinated carboxylic acids with increasing carbon chain lengths have been shown to upregulate amino acid transporters in human liver cells.[33]

Degradation and Remediation

The degradation of PFCAs is a significant challenge due to their chemical stability. Research is ongoing to develop effective remediation technologies.

  • Reductive Defluorination: Reductive degradation using hydrated electrons generated by ultraviolet (UV) light has shown promise for the destruction of some PFCAs.[34][35] The presence of an ether oxygen in perfluoroalkyl ether carboxylic acids (PFECAs) can influence the degradation pathways, promoting the cleavage of C-O bonds and leading to more complete defluorination.[34][35]

  • Low-Temperature Mineralization: A method for the mineralization of PFCAs at mild temperatures (80-120°C) using sodium hydroxide in a polar aprotic solvent has been reported.[27] This process involves the decarboxylation of the PFCA to produce a reactive perfluoroalkyl ion intermediate that subsequently degrades to fluoride ions.[27]

VI. Experimental Protocols

Protocol: Solid-Phase Extraction of PFCAs from Water Samples

This protocol outlines a general procedure for the extraction of PFCAs from water samples using a weak anion exchange (WAX) SPE cartridge.

Materials:

  • Water sample

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution

  • Formic acid

  • Weak Anion Exchange (WAX) SPE cartridges

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to the desired range (typically acidic).

    • Pass the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a solution of deionized water and a small amount of an organic modifier (e.g., methanol) to remove interfering substances.

  • Elution:

    • Elute the PFCAs from the cartridge with 5 mL of a solution of methanol containing a small percentage of ammonium hydroxide.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol/water) for analysis by LC-MS.

Protocol: Derivatization of PFCAs for GC-MS Analysis using Diphenyl Diazomethane

This protocol describes the derivatization of PFCAs with diphenyl diazomethane for subsequent analysis by GC-MS.[24]

Materials:

  • PFCA extract (in a suitable organic solvent)

  • Diphenyl diazomethane solution in a non-polar solvent (e.g., hexane)

  • GC vials

Procedure:

  • Reaction Setup:

    • To the PFCA extract in a GC vial, add an excess of the diphenyl diazomethane solution.

  • Reaction:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.

  • Analysis:

    • Directly inject an aliquot of the reaction mixture into the GC-MS for analysis.

VII. Visualizations

Diagram: Synthesis of α-Fluorocarboxylic Acids

G cluster_0 Route 1: From Malonic Acid Derivatives cluster_1 Route 2: From Ketene Acetals malonic_acid Malonic Acid Derivative ag_catalyst Ag Catalyst Selectfluor malonic_acid->ag_catalyst Decarboxylative Fluorination alpha_fluoro_acid α-Fluorocarboxylic Acid ag_catalyst->alpha_fluoro_acid ketene_acetal Ketene Acetal acof AcOF ketene_acetal->acof Electrophilic Fluorination alpha_fluoro_ester α-Fluorocarboxylic Ester acof->alpha_fluoro_ester hydrolysis Hydrolysis alpha_fluoro_ester->hydrolysis alpha_fluoro_acid2 α-Fluorocarboxylic Acid hydrolysis->alpha_fluoro_acid2

Caption: Synthetic routes to α-fluorocarboxylic acids.

Diagram: Environmental Cycle of PFCAs

G industrial_sources Industrial Sources (e.g., Fluoropolymer Production) consumer_products Consumer Products (e.g., Coatings, Foams) industrial_sources->consumer_products wastewater Wastewater Treatment Plants industrial_sources->wastewater consumer_products->wastewater environment Environment (Water, Soil) wastewater->environment Effluent Discharge biota Biota (Plants, Animals, Humans) environment->biota Uptake and Bioaccumulation degradation Degradation (Very Slow) environment->degradation

Caption: Simplified environmental cycle of PFCAs.

VIII. Conclusion

Fluorinated carboxylic acids stand at the crossroads of immense utility and significant environmental concern. Their unique properties, derived from the fundamental characteristics of the fluorine atom, have cemented their role as indispensable components in fields ranging from medicinal chemistry to materials science. The continued development of novel synthetic methodologies, particularly those that offer greater efficiency and selectivity, will undoubtedly expand the accessible chemical space and enable the creation of even more sophisticated molecules.

For the drug development professional, a deep understanding of how fluorination impacts key properties such as pKa, lipophilicity, and metabolic stability is paramount for the rational design of new therapeutic agents. Simultaneously, the scientific community must continue to address the environmental legacy of persistent FCAs by advancing our knowledge of their fate and transport and by developing effective degradation and remediation technologies. This technical guide has aimed to provide a comprehensive and integrated perspective on these multifaceted compounds, equipping researchers and scientists with the foundational knowledge to harness their potential responsibly and effectively.

IX. References

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The Emergence of a Fluorinated Building Block: A Technical Guide to 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-3-hydroxypentanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and drug development. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its synthesis can be reliably achieved through well-established organofluorine chemistry methodologies. This document will detail the logical synthetic pathway, including a step-by-step experimental protocol, and present the known physicochemical properties of the compound. Furthermore, we will explore the significance of its structural motifs in the context of modern drug design, providing insights for researchers and professionals in the field.

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in various fields, particularly in the pharmaceutical and agrochemical industries. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.

This compound (C₅H₈F₂O₃) is a chiral carboxylic acid that incorporates a gem-difluoro group adjacent to a hydroxyl-bearing carbon. This structural arrangement makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, while the adjacent hydroxyl and carboxylic acid moieties provide handles for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1233233-76-5[1][2][3]
Molecular Formula C₅H₈F₂O₃[3]
Molecular Weight 154.11 g/mol [2][3]
Appearance Solid
Purity Typically ≥97%[3]
Synonyms Pentanoic acid, 2,2-difluoro-3-hydroxy-[3]

Historical Context and Presumed Discovery

A definitive seminal publication detailing the first synthesis and characterization of this compound is not readily found in a survey of scientific and patent literature. However, the compound is commercially available from several chemical suppliers, indicating its established existence and synthesis.

Based on the principles of synthetic organofluorine chemistry, the most logical and well-established route to this class of molecules is through the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6] The application of this reaction to fluorinated compounds, particularly using ethyl bromodifluoroacetate, is a known and reliable method for the formation of α,α-difluoro-β-hydroxy esters.[7]

It is therefore highly probable that this compound was first synthesized via the reaction of ethyl bromodifluoroacetate with propanal, followed by hydrolysis of the resulting ester.

Synthetic Methodology: The Reformatsky Reaction

The synthesis of this compound can be conceptualized as a two-step process: the Reformatsky reaction to form the ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxypentanoate

The core of the synthesis is the zinc-mediated reaction between ethyl bromodifluoroacetate and propanal.

Synthesis_Step1 reagent1 Ethyl bromodifluoroacetate reaction reagent1->reaction reagent2 Propanal reagent2->reaction reagent3 Zinc (Zn) reagent3->reaction Solvent (e.g., THF, Toluene) product Ethyl 2,2-difluoro-3-hydroxypentanoate reaction->product Reformatsky Reaction

Caption: Synthesis of the ester intermediate via the Reformatsky reaction.

Experimental Protocol:

  • Materials:

    • Ethyl bromodifluoroacetate

    • Propanal

    • Activated zinc dust

    • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

    • Iodine (for zinc activation, optional)

    • Hydrochloric acid (for workup)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust. A small crystal of iodine can be added to initiate the reaction.

    • Add anhydrous solvent to the flask.

    • A mixture of ethyl bromodifluoroacetate and propanal in the anhydrous solvent is added dropwise to the zinc suspension with stirring.

    • The reaction mixture is gently heated to initiate the reaction, which is often indicated by a color change and gentle reflux. The mixture is then maintained at reflux for a specified period to ensure complete reaction.

    • After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2,2-difluoro-3-hydroxypentanoate.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Synthesis_Step2 reactant Ethyl 2,2-difluoro-3-hydroxypentanoate reaction reactant->reaction product This compound reaction->product Hydrolysis (H+ or OH-)

Caption: Hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol (Base-Catalyzed):

  • Materials:

    • Ethyl 2,2-difluoro-3-hydroxypentanoate

    • Aqueous sodium hydroxide or lithium hydroxide

    • Methanol or ethanol

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve the ethyl 2,2-difluoro-3-hydroxypentanoate in a mixture of alcohol and water.

    • Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is then acidified with hydrochloric acid to a pH of approximately 2.

    • The aqueous layer is extracted with a suitable organic solvent.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, its structural features suggest its utility as a building block in medicinal chemistry.

  • Metabolic Stability: The gem-difluoro group is known to block metabolic oxidation at the α-position, potentially increasing the half-life of a drug molecule.

  • Bioisosterism: The difluoromethylene group can act as a non-hydrolyzable isostere of a ketone or a hydrated carbonyl group, which can be important for enzyme inhibition.

  • Conformational Control: The presence of fluorine atoms can influence the conformation of a molecule due to steric and electronic effects, which can lead to improved binding to a biological target.

  • Chiral Scaffold: As a chiral molecule, it can be used in the stereoselective synthesis of complex drug candidates, where specific stereochemistry is often crucial for therapeutic activity.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the design and synthesis of novel therapeutic agents. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through the well-established Reformatsky reaction. The unique properties conferred by the gem-difluoro group, combined with the reactive handles of the hydroxyl and carboxylic acid functionalities, make it an attractive starting material for the development of new drugs with enhanced metabolic stability and biological activity. Further research into the biological properties of derivatives of this compound is warranted.

References

  • PrepChem. Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate. Available from: [Link]

  • NROChemistry. Reformatsky Reaction. Available from: [Link]

  • ResearchGate. Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • Pharm D Guru. 28. REFORMATSKY REACTION. Available from: [Link]

  • Google Patents. Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.
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  • ChemSynthesis. ethyl 3,3-difluoro-2-hydroxypentanoate. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. Available from: [Link]

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  • Google Patents. Method for preparing difluoroacetic acid.
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  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available from: [Link]

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An In-Depth Technical Guide to 2,2-Difluoro-3-hydroxypentanoic Acid for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Difluoro-3-hydroxypentanoic acid, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug discovery and development. This document delves into its synthesis, physicochemical properties, commercial availability, and its strategic application in the design of novel therapeutics, supported by detailed experimental protocols and analytical methodologies.

Introduction: The Strategic Advantage of Gem-Difluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The gem-difluoro motif (CF2), in particular, offers a unique isosteric replacement for a carbonyl group or a methylene bridge, influencing local electronics and molecular conformation. This compound, with its chiral center and the presence of the α,α-difluoro-β-hydroxy acid moiety, represents a valuable chiral building block for synthesizing complex and potentially potent therapeutic agents. Its structure allows for diverse chemical modifications, making it a versatile scaffold for creating new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Commercial Availability and Sourcing

This compound (CAS No. 1233233-76-5) is available from several specialized chemical suppliers catering to the research and development sector.[1][2] When sourcing this compound, it is crucial to verify the purity and stereochemical integrity, as these factors are paramount for reproducible experimental results and the efficacy of downstream applications.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity/SpecificationAdditional Information
BLD Pharm ≥97%Offers related fluorinated building blocks and analytical data such as NMR and LC-MS upon request.[2]
Amadis Chemical 97%Provides various package sizes for research and development purposes.
AK Scientific Custom synthesis and catalog availability.Specializes in novel building blocks for drug discovery.

It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound before use.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: a Reformatsky-type reaction to generate the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. The Reformatsky reaction is particularly well-suited for this transformation, as it allows for the formation of a carbon-carbon bond between an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc.[3][4][5][6]

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxypentanoate via Reformatsky Reaction

This protocol outlines the synthesis of the ethyl ester precursor through the reaction of propanal with ethyl bromodifluoroacetate.

Diagram 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxypentanoate

G cluster_reactants Reactants cluster_reagents Reagents Propanal Propanal Zinc Activated Zinc Propanal->Zinc EBDA Ethyl bromodifluoroacetate EBDA->Zinc Product Ethyl 2,2-difluoro-3-hydroxypentanoate Zinc->Product Reformatsky Reaction Solvent Toluene/THF Solvent->Product

Caption: Workflow for the Reformatsky reaction.

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), add activated zinc dust (5.0 equivalents). To this, add a catalytic amount of iodine (0.1 equivalents) and dry toluene (50 mL). The suspension is stirred and heated under reflux for 5 minutes and then cooled to room temperature. This activation step is crucial for removing the passivating oxide layer from the zinc surface.[3]

  • Reaction Initiation: To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 equivalents). A gentle exotherm may be observed, indicating the initiation of the reaction.

  • Aldehyde Addition: A solution of propanal (1.0 equivalent) in dry toluene (10 mL) is added dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at 90°C for 30 minutes. The reaction is then cooled to 0°C, and water is carefully added to quench the reaction.[3]

  • Extraction and Purification: The resulting suspension is filtered, and the filtrate is extracted with diethyl ether or methyl tert-butyl ether (MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield ethyl 2,2-difluoro-3-hydroxypentanoate.[3]

Step 2: Hydrolysis of Ethyl 2,2-difluoro-3-hydroxypentanoate

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is a common and effective method for this transformation.

Diagram 2: Hydrolysis to the Final Product

G Ester Ethyl 2,2-difluoro-3-hydroxypentanoate Base Aqueous NaOH or KOH Ester->Base Saponification Acid Acidic Work-up (e.g., HCl) Base->Acid Product This compound Acid->Product Protonation

Caption: Saponification and acidification workflow.

Experimental Protocol:

  • Saponification: The purified ethyl 2,2-difluoro-3-hydroxypentanoate is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water. An aqueous solution of sodium hydroxide or potassium hydroxide (1.5 to 2.0 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid.

  • Extraction and Final Product: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The final product can be further purified by recrystallization if necessary.

Physicochemical and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various analytical techniques.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C5H8F2O3PubChem[1]
Molecular Weight 154.11 g/mol PubChem[1]
CAS Number 1233233-76-5PubChem[1]
XLogP3-AA 0.7PubChem[1]
Appearance SolidCymitQuimica
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the proton on the chiral center (C3), and a broad singlet for the carboxylic acid proton. The coupling of protons with the adjacent fluorine atoms will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the large one-bond carbon-fluorine coupling constant (¹JCF) for the C2 carbon and smaller two- and three-bond couplings for the neighboring carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For fluorinated compounds, electrospray ionization (ESI) is a common technique. The mass spectrum is expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of this compound and for separating its enantiomers.

Diagram 3: General HPLC Workflow for Purity Analysis

G cluster_system HPLC System cluster_mobile_phase Mobile Phase Injector Sample Injection Column Reversed-Phase C18 Column Injector->Column Detector UV/Vis or MS Detector Column->Detector A A: 0.1% Formic Acid in Water A->Injector B B: Acetonitrile or Methanol B->Injector

Caption: A typical HPLC setup for analysis.

A reversed-phase C18 column with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of polar carboxylic acids. Chiral stationary phases (CSPs) are required for the separation of the enantiomers of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block in medicinal chemistry, particularly in the development of antiviral agents and enzyme inhibitors.

Antiviral Drug Development

The gem-difluoro-β-hydroxy acid moiety is a key pharmacophore in several classes of antiviral compounds, including nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The difluoromethyl group can act as a bioisostere for a hydroxyl or a carbonyl group, influencing hydrogen bonding interactions with the target enzyme's active site. The incorporation of this moiety can also enhance the metabolic stability of the drug candidate by blocking sites of oxidative metabolism. Several studies have highlighted the importance of fluorinated nucleoside analogues in antiviral drug discovery.[8][9]

Enzyme Inhibitors

The structural similarity of the α,α-difluoro-β-hydroxy acid unit to the tetrahedral transition state of peptide bond hydrolysis makes it a valuable component in the design of protease inhibitors. For instance, in the context of HIV protease inhibitors, this motif can mimic the transition state of the aspartyl protease-catalyzed reaction, leading to potent inhibition.[10][11][12][13] The fluorine atoms can also engage in favorable electrostatic interactions within the enzyme's active site, further enhancing binding affinity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its strategic incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of its commercial availability, synthesis, and analytical characterization, along with insights into its applications in drug discovery. The detailed protocols and methodologies presented herein are intended to empower researchers to effectively utilize this compound in their pursuit of innovative medicines.

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  • Thompson, W. J., et al. (1993). Symmetry-based inhibitors of HIV protease. Structure-activity studies of acylated 2,4-diamino-1,5-diphenyl-3-hydroxypentane and 2,5-diamino-1,6-diphenylhexane-3,4-diol. PubMed. Available from: [Link].

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  • Uckun, F. M., et al. (2004). Synthesis, Structure−Activity Relationships, and Drug Resistance of β-d-3'-Fluoro-2',3'-Unsaturated Nucleosides as Anti-HIV Agents. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

  • He, J., et al. (2020). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. Available from: [Link].

  • Okabe, M., et al. (1990). Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). PubMed. Available from: [Link].

  • Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC. Available from: [Link].

  • Hagiwara, D., & Kim, H. S. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. PubMed Central. Available from: [Link].

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. Available from: [Link].

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. ScienceDirect. Available from: [Link].

  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. ScienceDirect. Available from: [Link].

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.

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Methodological & Application

"asymmetric synthesis of 2,2-Difluoro-3-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of 2,2-Difluoro-3-hydroxypentanoic acid

Audience: Researchers, scientists, and drug development professionals.

A Protocol for the Catalytic Asymmetric Synthesis of this compound

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity. The α,α-difluoro-β-hydroxy carboxylic acid motif, in particular, serves as a valuable chiral building block and a bioisostere for natural amino acids and other critical structures. However, the stereocontrolled construction of the C-C bond adjacent to a difluoromethylene group presents a significant synthetic hurdle, primarily due to the difficulty of generating and controlling difluoroenolates under conditions suitable for asymmetric catalysis[1].

This guide details a robust and highly enantioselective protocol for the synthesis of this compound. The strategy is centered around a chiral Lewis acid-catalyzed Mukaiyama aldol reaction, a powerful method for creating carbon-carbon bonds with high stereocontrol[2][3][4]. We will employ a Copper(II)-bis(oxazoline) [Cu(II)-BOX] complex, a catalyst system proven to be effective for the enantioselective addition of difluorinated silyl enol ethers to electrophiles[5].

Part 1: Strategic Overview & Mechanism

The synthesis is designed as a three-stage process, ensuring efficiency and high stereochemical purity. The core of the strategy is the reaction between a pre-formed difluorinated silyl ketene acetal and propionaldehyde, catalyzed by a chiral Cu(II) complex.

G cluster_0 Stage 1: Nucleophile Preparation cluster_1 Stage 2: Asymmetric C-C Bond Formation cluster_2 Stage 3: Deprotection A Ethyl 2,2-difluoroacetate B (1-Ethoxy-2,2-difluorovinyloxy)trimethylsilane (Silyl Ketene Acetal) A->B LDA, TMSCl THF, -78 °C D Ethyl (R)-2,2-difluoro-3- ((trimethylsilyl)oxy)pentanoate B->D C Propionaldehyde C->D E Target Molecule: (R)-2,2-Difluoro-3-hydroxypentanoic acid D->E Acidic Hydrolysis (e.g., HCl aq.) catalyst 5 mol% Cu(OTf)₂ 6 mol% (S,S)-Ph-BOX catalyst->D

Caption: Overall workflow for the asymmetric synthesis.

The enantioselectivity of the key aldol addition step is dictated by the chiral environment created by the Cu(II)-BOX catalyst. The mechanism proceeds through the coordination of the Lewis acidic copper center to the carbonyl oxygen of propionaldehyde. This activation enhances the aldehyde's electrophilicity[2][4]. The C₂-symmetric bis(oxazoline) ligand creates a well-defined chiral pocket, sterically shielding one of the two prochiral faces of the aldehyde. Consequently, the nucleophilic silyl ketene acetal is forced to attack from the less hindered face, leading to the preferential formation of one enantiomer.

G cluster_0 Proposed Transition State CAT Chiral Cu(II)-BOX Complex ALD Propionaldehyde O=CH-Et CAT->ALD Coordination PROD S-Adduct (Favored) ALD->PROD NUC Silyl Ketene Acetal EtO-C(OTMS)=CF₂ NUC->ALD:o Re-face attack (Sterically favored) BLOCKED Si-face attack (Sterically blocked)

Caption: Simplified model of catalyst-controlled facial selection.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for Stages 1 and 2. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This protocol describes the formation of the key nucleophile, a difluorinated silyl ketene acetal, from ethyl 2,2-difluoroacetate (EDFA).

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of lithium diisopropylamide (LDA).

  • Enolate Generation: Re-cool the LDA solution to -78 °C. Slowly add ethyl 2,2-difluoroacetate (1.0 eq) dropwise. A cloudy white precipitate may form. Stir the mixture for 30 minutes at -78 °C.

  • Silyl Trapping: Add chlorotrimethylsilane (TMSCl, 1.5 eq) dropwise to the enolate suspension.

  • Reaction Completion & Workup: After TMSCl addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield the silyl ketene acetal as a colorless liquid.

This is the key enantioselective step. The catalyst is formed in situ.

  • Catalyst Preparation: To a flame-dried Schlenk flask under nitrogen, add Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 eq) and (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX, 0.06 eq). Add anhydrous dichloromethane (DCM, 100 mL) and stir at room temperature for 1 hour to form a homogenous blue-green solution.

  • Reaction Setup: Cool the catalyst solution to -78 °C.

  • Substrate Addition: Add propionaldehyde (1.2 eq), freshly distilled, dropwise to the cold catalyst solution. Stir for 10 minutes.

  • Nucleophile Addition: Slowly add the (1-ethoxy-2,2-difluorovinyloxy)trimethylsilane (1.0 eq, from Protocol 1) via syringe pump over 1 hour to maintain the low temperature and ensure catalytic turnover.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the silyl enol ether by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.

  • Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, Ethyl (R)-2,2-difluoro-3-((trimethylsilyl)oxy)pentanoate, is often used directly in the next step after purification by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

This final step removes the silyl protecting group and hydrolyzes the ester to the target carboxylic acid.

  • Reaction Setup: Dissolve the purified product from Protocol 2 in a mixture of THF (50 mL) and 4 M aqueous HCl (50 mL) in a round-bottom flask.

  • Hydrolysis: Heat the mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (4 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Final Product: The resulting crude solid or oil can be further purified by recrystallization or column chromatography to yield the final product, (R)-2,2-Difluoro-3-hydroxypentanoic acid.

Part 3: Data Analysis and Expected Outcomes

The success of the synthesis is evaluated by yield and stereoselectivity. Based on analogous systems in the literature, the following outcomes can be reasonably expected.

ParameterExpected ResultAnalytical Method
Chemical Yield (Overall) 60 - 75%Gravimetric analysis
Enantiomeric Excess (ee) >95%Chiral HPLC or SFC
Diastereomeric Ratio (dr) N/A (single new stereocenter)N/A

Characterization:

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the structure and purity of the final product. The ¹⁹F NMR will show a characteristic AB quartet for the diastereotopic fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): To determine the enantiomeric excess by separating the two enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H or similar).

References

  • Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated from Prelated Prenucleophiles. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Angewandte Chemie International Edition. [Link]

  • A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]

  • Mukaiyama aldol addition - Wikipedia. Wikipedia. [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]

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"biocatalytic synthesis of 2,2-Difluoro-3-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Stereoselective Biocatalytic Synthesis of 2,2-Difluoro-3-hydroxypentanoic Acid via Ketoreductase-Mediated Asymmetric Reduction

Abstract: This document provides a comprehensive guide to the biocatalytic synthesis of the chiral building block, this compound. The protocol leverages the high stereoselectivity of a ketoreductase (KRED) for the asymmetric reduction of a prochiral ethyl 2,2-difluoro-3-oxopentanoate precursor. This chemoenzymatic approach offers a significant advantage over traditional chemical synthesis by providing access to enantiomerically pure products under mild, environmentally benign conditions.[1][2][3] Detailed experimental procedures, from the enzymatic reaction and workup to product purification and characterization, are presented. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Introduction: The Significance of Chiral Fluorinated Compounds

Fluorinated organic compounds are of immense interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4][5][6] Chiral molecules, which are non-superimposable on their mirror images, play a crucial role in biological systems, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[7][8] Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure fluorinated building blocks, such as this compound, is a critical endeavor in modern drug discovery.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules.[9][10][11] Enzymes, particularly ketoreductases (KREDs), are highly efficient catalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with exceptional enantioselectivity and under mild reaction conditions.[3][12][13] This application note details a robust protocol for the KRED-mediated synthesis of this compound, a valuable chiral building block for the synthesis of complex bioactive molecules.

Principle of the Method: Asymmetric Reduction with Ketoreductases

The core of this protocol is the stereoselective reduction of the ketone group in ethyl 2,2-difluoro-3-oxopentanoate to a hydroxyl group. This transformation is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme that utilizes a nicotinamide cofactor (NADH or NADPH) as a hydride source. The enzyme's chiral active site orients the substrate in a specific manner, leading to the preferential formation of one enantiomer of the alcohol product.

A critical aspect of this biocatalytic process is the need for cofactor regeneration. Since the nicotinamide cofactor is consumed stoichiometrically in the reduction reaction, a cost-effective in situ regeneration system is essential for preparative-scale synthesis.[13] A common and efficient method, employed in this protocol, is the use of a secondary enzyme, glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.

The overall reaction scheme is depicted below:

Figure 1: Chemoenzymatic Synthesis of this compound

sub Ethyl 2,2-difluoro-3-oxopentanoate prod_ester Ethyl (3R)-2,2-difluoro-3-hydroxypentanoate sub->prod_ester Bioreduction prod_acid (3R)-2,2-Difluoro-3-hydroxypentanoic acid prod_ester->prod_acid Hydrolysis (e.g., LiOH) nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh nadph NADPH kred Ketoreductase (KRED) nadph->kred glucose Glucose glucose->gdh gluconolactone Gluconolactone kred->nadp gdh->nadph gdh->gluconolactone

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

PART A: Biocatalytic Reduction of Ethyl 2,2-difluoro-3-oxopentanoate

This protocol describes the enzymatic reduction of the prochiral ketone precursor. It is recommended to perform a small-scale trial to confirm enzyme activity and selectivity before proceeding to a larger scale. A variety of commercially available KREDs can be screened to find the optimal catalyst for this transformation.[3][13]

Materials:

  • Ethyl 2,2-difluoro-3-oxopentanoate (Substrate)

  • Ketoreductase (KRED) (e.g., from a commercial screening kit or a specific enzyme like Ssal-KRED)[13]

  • Glucose Dehydrogenase (GDH)

  • β-NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) (for substrate dissolution)

  • Reaction vessel (e.g., glass vial or flask)

  • Shaking incubator or magnetic stirrer with temperature control

Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in order:

    • Potassium phosphate buffer (to final volume)

    • D-Glucose (1.1 equivalents relative to substrate)

    • β-NADP+ (0.01 equivalents)

  • Enzyme Addition:

    • Add GDH to a final concentration of 1 mg/mL.

    • Add the selected KRED to a final concentration of 2-5 mg/mL. Gently mix until the enzymes are fully dissolved.

  • Substrate Addition:

    • Prepare a stock solution of ethyl 2,2-difluoro-3-oxopentanoate in a minimal amount of a water-miscible co-solvent like DMSO or IPA (e.g., 100-200 mg/mL).

    • Add the substrate solution to the reaction mixture to a final concentration of 10-50 mM. The final concentration of the co-solvent should ideally not exceed 5% (v/v) to avoid enzyme denaturation.

  • Reaction Incubation:

    • Seal the reaction vessel and place it in a shaking incubator or on a stir plate at 30°C.

    • Allow the reaction to proceed for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of acetonitrile or ethyl acetate.

    • Analyze the aliquot by GC or HPLC to determine the conversion of the starting material and the formation of the product.

PART B: Work-up and Purification of this compound

This two-step protocol first involves the extraction of the intermediate ester, followed by hydrolysis to the final carboxylic acid product and subsequent purification.

Materials:

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Protocol:

Step 1: Extraction of Ethyl (3R)-2,2-difluoro-3-hydroxypentanoate

  • Once the enzymatic reaction is complete, add an equal volume of ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 2: Hydrolysis and Purification of the Final Product

  • Dissolve the crude ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath and add LiOH (1.5 equivalents) or NaOH (1.5 equivalents).

  • Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS until all the starting ester is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[14][15]

Product Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

Figure 2: Enzymatic Reaction Mechanism

cluster_products title Mechanism: KRED-Catalyzed Asymmetric Reduction ketone Ethyl 2,2-difluoro-3-oxopentanoate enzyme_complex KRED Active Site ketone->enzyme_complex Substrate Binding alcohol Ethyl (3R)-2,2-difluoro-3-hydroxypentanoate enzyme_complex->alcohol Stereoselective Hydride Transfer nadp NADP+ enzyme_complex->nadp nadph NADPH nadph->enzyme_complex h_plus H+ (from buffer)

Caption: Simplified mechanism of the KRED-catalyzed reduction.

Data Presentation

The following table summarizes the expected analytical data for the synthesized compound.

Analysis Technique Expected Result
Structure Confirmation ¹H NMR, ¹³C NMR, ¹⁹F NMRSignals consistent with the structure of this compound.[16]
Purity HPLC/GC>95% purity
Enantiomeric Excess (ee) Chiral HPLC>99% ee (depending on the KRED used)[17][18][]
Mass Verification High-Resolution Mass Spectrometry (HRMS)Calculated m/z value corresponding to the molecular formula C₅H₈F₂O₃.[20]

¹⁹F NMR Spectroscopy: A key technique for the analysis of fluorinated compounds. It can provide valuable information about the electronic environment of the fluorine atoms and can be used to confirm the success of the synthesis.[7][17]

Chiral HPLC: Essential for determining the enantiomeric excess of the product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) must be selected to achieve baseline separation of the two enantiomers.[16][18]

Troubleshooting

Issue Possible Cause Suggested Solution
Low or no conversion Inactive enzymeUse a fresh batch of enzyme; ensure proper storage conditions.
Substrate/product inhibitionLower the initial substrate concentration.
Inefficient cofactor regenerationEnsure GDH is active and glucose concentration is sufficient. Check the pH of the buffer.
Low enantioselectivity Sub-optimal enzymeScreen a panel of different KREDs to find one with higher selectivity for the substrate.
Racemization during workupAvoid harsh acidic or basic conditions during purification.
Difficulty in purification Incomplete hydrolysisExtend the hydrolysis reaction time or use a slight excess of base.
Emulsion during extractionAdd brine to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the biocatalytic synthesis of this compound. By employing a ketoreductase-mediated asymmetric reduction, this method offers a green and highly efficient route to this valuable chiral building block. The protocol is scalable and can be adapted for the synthesis of related fluorinated hydroxy acids by selecting appropriate starting materials and enzymes. The integration of biocatalysis into synthetic routes represents a significant advancement in sustainable chemistry, enabling the production of complex, high-value molecules for the pharmaceutical and related industries.[4][5]

References

  • ResearchGate. (n.d.). Enzymatic reduction of α‐fluoro‐β‐keto esters. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • PubMed. (2021, October 10). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of fluorinated compounds | Request PDF. Retrieved from [Link]

  • chemeurope.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in the Enzymatic Reduction of Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PMC - NIH. (2024, February 28). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Retrieved from [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). CN116731988A - Total synthesis ketoreductase and preparation method using same.
  • PMC - PubMed Central - NIH. (2018, December 3). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Retrieved from [Link]

  • PubMed. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Frontiers. (2022, June 29). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • Semantic Scholar. (2019, September 11). Enzyme-Mediated Stereoselective Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • PMC - NIH. (n.d.). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. Retrieved from [Link]

  • NIH. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts | Special Issue : Enzyme-Mediated Stereoselective Synthesis II. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution of β‐fluoroamines by a promiscuous hydrodefluorination‐deamination process catalyzed by ATAs. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unipd. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, July 15). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • PMC - NIH. (n.d.). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PMC - NIH. (2022, September 5). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Retrieved from [Link]

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The Strategic Application of 2,2-Difluoro-3-hydroxypentanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological profiles. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target. Among the diverse array of fluorinated building blocks, 2,2-Difluoro-3-hydroxypentanoic acid emerges as a particularly valuable synthon, offering a unique combination of a gem-difluoro group adjacent to a chiral hydroxyl center and a carboxylic acid handle for further chemical elaboration. This guide provides an in-depth exploration of the synthesis and potential applications of this versatile building block for researchers, scientists, and drug development professionals.

The Power of Fluorine in Drug Design: A Brief Overview

The introduction of fluorine into a drug molecule can lead to a multitude of beneficial effects. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes, which can significantly extend a drug's half-life.[1] The replacement of a hydrogen atom with a fluorine atom, which is only slightly larger, can also lead to favorable conformational changes that enhance binding to the target protein. It is estimated that nearly a quarter of all marketed drugs contain at least one fluorine atom, a testament to its profound impact on drug discovery.[2]

Synthesis of this compound: A Practical Protocol

A robust and scalable synthesis of this compound is crucial for its widespread application. A practical approach involves a two-step sequence starting from the readily available ethyl 2-fluoro-3-oxopentanoate.

Part 1: Synthesis of Ethyl 2,2-difluoro-3-oxopentanoate

The synthesis of the ketoester precursor can be achieved through various methods, with a common approach being the reaction of 2-fluoro-ethyl acetate with propionyl chloride in the presence of a strong base like sodium hydride.

Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-oxopentanoate

Materials:

  • Ethyl bromodifluoroacetate

  • Propanal

  • Activated Zinc (dust)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Ammonium chloride (NH₄Cl)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) and propanal (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (as evidenced by a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxypentanoate.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Reduction of Ethyl 2,2-difluoro-3-oxopentanoate to Ethyl 2,2-Difluoro-3-hydroxypentanoate

The subsequent reduction of the ketone functionality to the corresponding secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and effective choice for this transformation.

Protocol 2: Reduction to Ethyl 2,2-Difluoro-3-hydroxypentanoate

Materials:

  • Ethyl 2,2-difluoro-3-oxopentanoate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2,2-difluoro-3-oxopentanoate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxypentanoate.

  • Further purification can be achieved by flash column chromatography if necessary.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be readily accomplished using standard basic hydrolysis conditions.

Protocol 3: Hydrolysis to this compound

Materials:

  • Ethyl 2,2-difluoro-3-hydroxypentanoate

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2,2-difluoro-3-hydroxypentanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Add 1 M NaOH solution (1.5 equivalents) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈F₂O₃
Molecular Weight 154.11 g/mol
IUPAC Name This compound
CAS Number 1233233-76-5
SMILES CCC(C(C(=O)O)(F)F)O

Data obtained from PubChem.[3]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of a variety of biologically active molecules.

Synthesis of Fluorinated Amino Acids

The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals. This compound can serve as a precursor for the synthesis of novel α,α-difluoro-β-amino acids. The hydroxyl group can be converted to an azide via a Mitsunobu reaction, followed by reduction to the corresponding amine. The resulting fluorinated amino acid can then be incorporated into peptides to enhance their metabolic stability and modify their conformational properties.[4]

Synthesis_of_Fluorinated_Amino_Acids start This compound intermediate1 Azide Intermediate start->intermediate1 Mitsunobu Reaction (DEAD, PPh₃, DPPA) final_product α,α-Difluoro-β-amino acid intermediate1->final_product Reduction (e.g., H₂, Pd/C) HDAC_Inhibitor_Design building_block This compound -COOH, -OH, -CF₂- derivatization Hydroxamic Acid Formation building_block->derivatization inhibitor Potential HDAC Inhibitor -CONHOH (Zinc Binding) -OH (Surface Interaction) -CF₂- (Enhanced Potency) derivatization->inhibitor target HDAC Active Site (Zinc Ion) inhibitor->target Inhibition

Caption: Design of HDAC inhibitors from the title compound.

Probing Metabolic Pathways

The introduction of fluorine can also be used to create metabolic probes. By replacing a metabolically labile proton with a fluorine atom, the metabolic fate of a molecule can be altered, allowing for the study of specific enzymatic pathways. The gem-difluoro group in this compound can act as a bioisostere for a carbonyl or hydrated carbonyl group, potentially leading to the design of mechanism-based inhibitors or probes for enzymes involved in fatty acid metabolism.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in medicinal chemistry. Its synthesis is achievable through straightforward and scalable chemical transformations. The unique combination of a gem-difluoro group, a chiral hydroxyl moiety, and a carboxylic acid handle provides a platform for the design and synthesis of novel therapeutic agents, including fluorinated amino acids and enzyme inhibitors. As the demand for more effective and safer drugs continues to grow, the strategic application of such fluorinated synthons will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ethyl 2-fluoro-3-oxopentanoate: A Versatile Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

  • Reformatsky Reaction. PHARMD GURU. [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). ResearchGate. [Link]

  • Histone deacetylase inhibitor. Wikipedia. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. ScienceDirect. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Medicinal Chemistry. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Statins increase p21 through inhibition of histone deacetylase activity and release of promoter-associated HDAC1/2. The FASEB Journal. [Link]

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Application Notes & Protocols: 2,2-Difluoro-3-hydroxypentanoic acid as a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene group (CF₂) is of particular interest as a bioisostere for carbonyl or ether functionalities. 2,2-Difluoro-3-hydroxypentanoic acid is a valuable chiral building block that combines the influential gem-difluoro motif with two versatile functional handles: a carboxylic acid and a secondary alcohol. This unique arrangement allows for orthogonal chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the properties, synthesis, and synthetic applications of this compound, complete with detailed, field-tested protocols for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Advantage of α,α-Difluoro-β-hydroxy Acids

α,α-Difluoro-β-hydroxy acids represent a privileged scaffold in synthetic chemistry. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the adjacent carboxylic acid proton and the reactivity of the β-hydroxyl group. This electronic modulation, coupled with the steric profile of the difluoro group, provides a unique chemical toolset for molecular design.

The utility of this building block stems from three key features:

  • The Carboxylic Acid: Serves as a handle for amide bond formation, esterification, reduction to an alcohol, or conversion to other functional groups.

  • The Hydroxyl Group: Allows for oxidation, etherification, esterification, or displacement, enabling the introduction of diverse substituents at the C3 position.

  • The Difluoromethylene Bridge: Acts as a stable, lipophilic linker that can mimic a ketone or lock specific molecular conformations, which is crucial for optimizing drug-receptor interactions.

This guide will focus on practical, reproducible protocols to leverage these features for the creation of novel compounds.

Physicochemical Properties & Handling

Properly understanding the physical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₈F₂O₃PubChem[3]
Molecular Weight 154.11 g/mol BLD Pharm[4]
CAS Number 1233233-76-5PubChem[5]
Appearance Typically a solid or viscous oilN/A
Storage Sealed in a dry environment at 2-8°CBLD Pharm[4]
SMILES CCC(C(C(=O)O)(F)F)OPubChem[3]

Safety & Handling:

  • As with all hydroxy acids, this compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Synthesis of the Building Block: A Haloform-Based Approach

A mild and efficient method for synthesizing 2,2-difluoro-3-hydroxyacids involves a selective haloform reaction.[6][7] This approach utilizes readily available reagents and proceeds with good to excellent yields under gentle conditions.[6] The key step is the base-mediated selective cleavage of a CO-CF₃ bond in a pentafluoroalkyl ketone precursor.[6][7]

G cluster_0 Workflow: Synthesis of this compound reagents Pentafluoroenolate + Propanal ketone 4-Hydroxy-1,1,1,3,3-pentafluorohexyl ketone intermediate reagents->ketone Aldol Addition hydrolysis Base-mediated Hydrolysis (NaOH in THF/H₂O) ketone->hydrolysis Selective CO-CF₃ Cleavage workup Acidic Workup (HCl) & Extraction (Et₂O) hydrolysis->workup Protonation acid This compound product Purified Product workup->product Purification

Caption: Synthesis workflow for this compound.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from the procedure described by Jiménez, O. et al. in The Journal of Organic Chemistry.[6]

Materials:

  • Hydrated 4-hydroxy-1,1,1,3,3-pentafluoro-2-hexanone (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 N

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Three-neck round-bottomed flask, magnetic stirrer, and standard glassware

Procedure:

  • In a three-neck round-bottomed flask, dissolve the hydrated pentafluoro ketone intermediate (e.g., 0.37 mmol) in THF (e.g., 0.75 mL).

  • Prepare a solution of NaOH (e.g., 7.49 mmol) in H₂O (e.g., 0.75 mL).

  • Add the NaOH solution to the flask containing the ketone.

  • Stir the resulting biphasic mixture vigorously at room temperature for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing 1 N HCl (e.g., 10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Rationale: The use of a strong base (NaOH) in a THF/water solvent system facilitates the nucleophilic attack on the carbonyl carbon, leading to the selective cleavage of the C-CF₃ bond, which is more susceptible to cleavage than the C-CF₂R bond, to generate the desired difluoro acid and fluoroform.[6]

Application: Synthesis of Novel Hydroxamic Acid Derivatives

Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to chelate metal ions in enzyme active sites.[8][9][10] They are prominent in drugs targeting metalloenzymes, such as histone deacetylase (HDAC) inhibitors used in cancer therapy.[10] The carboxylic acid moiety of this compound is an ideal handle for synthesizing novel fluorinated hydroxamic acids.

G Scheme: Synthesis of a Fluorinated Hydroxamic Acid start 2,2-Difluoro-3- hydroxypentanoic acid product 2,2-Difluoro-N,3-dihydroxy- pentanamide start->product Amide Coupling reagents Hydroxylamine (NH₂OH·HCl) Coupling Agent (e.g., EDC, HOBt) Base (e.g., DIPEA) reagents->product

Caption: Reaction scheme for hydroxamic acid synthesis.

Protocol 4.1: Synthesis of 2,2-Difluoro-N,3-dihydroxypentanamide

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound (e.g., 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottomed flask under an inert atmosphere (N₂ or Ar).

  • Add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 mmol) in a small amount of DMF with DIPEA (1.2 mmol) to liberate the free base.

  • Add the hydroxylamine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure hydroxamic acid.

Rationale: This protocol uses a standard peptide coupling reaction. EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free hydroxylamine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling.

Application: Diastereoselective Lactonization

The proximate hydroxyl and carboxylic acid groups allow for intramolecular cyclization to form a β-lactone. This transformation is valuable for creating strained ring systems that can act as reactive intermediates or as core scaffolds in their own right. The stereochemistry of the C3 hydroxyl group will dictate the stereochemistry of the resulting lactone.

Protocol 5.1: Synthesis of 3,3-Difluoro-4-ethyl-oxetan-2-one

This protocol employs a Mitsunobu reaction for intramolecular esterification, a reliable method for achieving inversion of stereochemistry at the alcohol center.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (e.g., 1.0 mmol) and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DIAD (1.5 mmol) dropwise to the stirred solution over 10 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-lactone product from triphenylphosphine oxide and other byproducts.

Rationale: The Mitsunobu reaction activates the hydroxyl group via an oxyphosphonium intermediate. The carboxylate then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing triphenylphosphine oxide to form the four-membered lactone ring. This process typically occurs with a clean inversion of stereochemistry at the C3 position.

Summary of Applications & Potential Yields

The following table summarizes the potential transformations and representative yields that can be expected when using this compound as a starting material.

TransformationProduct ClassKey ReagentsTypical Yield (%)
Amide Coupling Hydroxamic AcidsEDC, HOBt, NH₂OH60-85%
Lactonization β-LactonesPPh₃, DIAD/DEAD50-75%
Esterification EstersAlcohol, Acid Catalyst80-95%
Hydroxyl Protection Protected AlcoholsTBSCl, Imidazole85-98%
Oxidation β-Keto AcidsDMP, PCC70-90%

Yields are estimates and highly dependent on substrate, scale, and purification.

References

  • Jiménez, O., Bosch, M.P., & Guerrero, A. (2005). A New, Mild, and Efficient Synthesis of 2,2-Difluoro-3-hydroxyacids through a Selective Haloform Reaction. The Journal of Organic Chemistry, 70(26), 10883–10885. [Link]

  • Yuan, J., et al. (2022). Synthesis of 2,2-Difluoro-3-hydroxy-1,4-diketones via an HFIP-Catalyzed Mukaiyama Aldol Reaction of Glyoxal Monohydrates with Difluoroenoxysilanes. The Journal of Organic Chemistry, 87(2), 1144–1153. [Link]

  • Shen, Y., & Qi, M. (1994). An Effective Synthesis of 2,2-Difluoro-3-hydroxy Esters. Journal of Fluorine Chemistry. [Link]

  • Jiménez, O., Bosch, M.P., & Guerrero, A. (2005). A new, mild, and efficient synthesis of 2,2-difluoro-3-hydroxyacids through a selective haloform reaction. Digital.CSIC. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54272656, this compound. [Link]

  • University of Luxembourg (n.d.). PubChemLite - this compound (C5H8F2O3). [Link]

  • Chambers, R.D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21610273, 2,2-Difluoro-3-hydroxypropanoic acid. [Link]

  • Kornhauser, A., Coelho, S.G., & Hearing, V.J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135–142. [Link]

  • Basile, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21843–21849. [Link]

  • Mykhailiuk, P.K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Basile, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. PubMed. [Link]

  • Basile, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

Sources

Application Notes & Protocols for 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Difluoro-3-hydroxypentanoic acid is a fluorinated carboxylic acid of increasing interest in pharmaceutical and materials science research. The presence of the difluoro group at the α-carbon and a hydroxyl group at the β-carbon imparts unique electronic and conformational properties, making it a valuable building block for novel therapeutics and advanced materials. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and binding affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, experimental protocols, and analytical characterization of this compound. The protocols outlined herein are designed to ensure experimental reproducibility and, most importantly, user safety.

Safety and Hazard Management

1.1 GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation[1][2].

1.2 Engineering Controls and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, all manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3] An emergency eyewash station and safety shower must be readily accessible.

The following PPE is mandatory when handling this compound[3]:

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact and irritation.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard and a face shield.To protect against serious eye damage from splashes.
Body Protection Chemical-resistant lab coat or apron.To protect skin from splashes and contamination.
Respiratory Protection Not required if work is performed in a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent respiratory tract irritation.

1.3 Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[4] The recommended storage temperature is 2-8°C.[2][5] Containers should be tightly sealed and made of compatible materials like polyethylene or fluorocarbon plastics.[4] Avoid storing in glass containers due to the potential for reaction with silicates over time, a known reactivity pattern for some fluorinated compounds.[4]

Disposal: All waste containing this compound must be treated as hazardous waste.[2] Dispose of the material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₅H₈F₂O₃[1][6]
Molecular Weight 154.11 g/mol [1]
CAS Number 1233233-76-5[1]
Appearance White to off-white solidInferred from typical small organic acids
IUPAC Name This compound[1]
SMILES CCC(C(C(=O)O)(F)F)O[1][6]

Experimental Protocols

3.1 Protocol for a Representative Reaction: Esterification

This protocol details the esterification of this compound with ethanol as a representative example of a common synthetic transformation. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize Ethyl 2,2-difluoro-3-hydroxypentanoate.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g (10 mmol) of this compound in 30 mL of anhydrous ethanol.

    • Rationale: Ethanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol for the esterification reaction. Anhydrous conditions are preferred to prevent the hydrolysis of the ester product.

  • Catalyst Addition: While stirring, slowly add 3-4 drops of concentrated sulfuric acid to the solution.

    • Rationale: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating the reaction to reflux increases the reaction rate. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Rationale: The basic sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its sodium salt, which is soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

    • Rationale: The desired ester product is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its separation. Multiple extractions ensure a high recovery of the product.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL).

    • Rationale: Washing with brine helps to remove any remaining water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent. The rotary evaporator removes the volatile DCM, leaving the less volatile ester product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

3.2 Diagram of Esterification Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Isolation & Purification start Dissolve Acid in Ethanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux for 4-6h catalyst->reflux cool Cool to RT reflux->cool quench Quench with NaHCO₃ cool->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Column Chromatography concentrate->purify product Pure Ethyl Ester purify->product

Caption: Workflow for the synthesis of Ethyl 2,2-difluoro-3-hydroxypentanoate.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of this compound and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the analysis of fluorinated carboxylic acids.[7]

4.1 Protocol for LC-MS/MS Analysis

Objective: To confirm the molecular weight and assess the purity of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample: this compound dissolved in Mobile Phase A at a concentration of 10 µg/mL.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute this stock solution to a final concentration of 10 µg/mL with Mobile Phase A.

    • Rationale: A low concentration is used to avoid detector saturation. The sample is dissolved in the initial mobile phase to ensure good peak shape.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Rationale: A gradient elution is used to effectively separate the analyte from any potential impurities with different polarities. The C18 column provides good retention for moderately polar compounds.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 50-500.

    • Rationale: Carboxylic acids are readily deprotonated, making ESI in negative mode the ideal choice for detecting the [M-H]⁻ ion.

  • Data Analysis:

    • Extract the ion chromatogram for the expected deprotonated molecule, [C₅H₇F₂O₃]⁻, which has a theoretical m/z of 153.03686.

    • Integrate the peak area to determine the purity of the compound.

    • The mass spectrum should show a prominent peak at the expected m/z.

4.2 Diagram of Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock dilute Dilute to 10 µg/mL stock->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution inject->separate detect ESI-Negative Mode Detection separate->detect extract_ic Extract Ion Chromatogram (m/z 153.04) detect->extract_ic integrate Integrate Peak Area extract_ic->integrate confirm Confirm Mass & Purity integrate->confirm

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This compound is a promising chemical entity with significant potential. Adherence to the safety protocols and experimental guidelines detailed in this document is paramount for ensuring the safety of laboratory personnel and the integrity of the research outcomes. The provided synthetic and analytical methods serve as a robust starting point for the exploration of this compound's utility in various scientific disciplines.

References

  • EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents. Google Patents.
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. ResearchGate. Available at: [Link]

  • This compound | C5H8F2O3 | CID 54272656 - PubChem. PubChem. Available at: [Link]

  • The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • US4927962A - Process of preparing fluorocarbon carboxylic or sulfonic acid from its fluoride - Google Patents. Google Patents.
  • US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts - Google Patents. Google Patents.
  • Safety Data Sheet - AA Blocks. AA Blocks. Available at: [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of California, Berkeley. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Frontiers. Available at: [Link]

  • University of Rochester Hydrofluoric Acid Safe Handling Guidelines LS-G002. University of Rochester. Available at: [Link]

  • Safe Handling, Storage and Disposal of Hydrofluoric Acid - UAB. The University of Alabama at Birmingham. Available at: [Link]

  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water - ResearchGate. ResearchGate. Available at: [Link]

  • This compound (C5H8F2O3) - PubChemLite. PubChemLite. Available at: [Link]

Sources

Application Note & Protocol: Safe Storage and Handling of 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Difluoro-3-hydroxypentanoic acid (CAS: 1233233-76-5) is a specialized organic compound that combines the structural features of a beta-hydroxy acid and a gem-difluorinated carboxylic acid.[1][2] This unique structure makes it a valuable building block in pharmaceutical research and drug development. The presence of the difluoro group at the alpha-position significantly modulates the acidity and electronic properties of the carboxyl group, while the beta-hydroxyl moiety offers a key site for further chemical modification.

However, these same structural features necessitate stringent safety protocols. The reactivity of the functional groups, combined with the general safety considerations for fluorinated organic compounds, requires a comprehensive understanding of its potential hazards. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate procedures for the safe storage, handling, and disposal of this compound, ensuring both personnel safety and the preservation of material integrity.

Compound Identification and Hazard Assessment

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 1233233-76-5 [1][3][4]
Molecular Formula C₅H₈F₂O₃ [1][3][4]
Molecular Weight 154.11 g/mol [1][3][4]
Appearance Solid [5]

| IUPAC Name | this compound |[1] |

Table 2: GHS Hazard Classification

Pictogram
Signal Word Warning

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |

Expert Insight: Understanding the Risks

The hazard profile of this compound stems from its dual chemical nature. As a carboxylic acid, it is inherently irritating to skin, eyes, and the respiratory tract.[1][6] The presence of the gem-difluoro group can enhance its acidity and reactivity. Furthermore, while the specific toxicology of this compound is not extensively documented, it is crucial to handle all novel fluorinated compounds with caution. The metabolism of certain fluorinated organics can lead to the in-vivo formation of toxic byproducts like monofluorocitrate.[7] Additionally, thermal decomposition of organofluorine compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[8][9] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.

Storage Protocols

Proper storage is critical for maintaining the stability and purity of the compound while preventing accidental exposure.

Core Principle: The primary goals of storage are to protect the compound from environmental factors that can cause degradation (heat, light, moisture) and to ensure it is securely contained and segregated from incompatible materials.[10][11]

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2–8°C Recommended by suppliers to ensure long-term stability and minimize degradation.[3]
Atmosphere Sealed in a dry environment Protects against moisture absorption (hygroscopicity) and potential hydrolysis.[3]
Light Store in an opaque or amber container, away from light. Protects against potential photodegradation, a common issue for complex organic molecules.[10][11]

| Incompatibilities | Store away from strong bases, oxidizing agents, and reducing agents. | Prevents potentially hazardous chemical reactions. |

Protocol 2.1: Compound Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this process.

  • Labeling: Ensure the manufacturer's label is intact and legible. Add a dated laboratory label upon opening.

  • Primary Container: Keep the compound in its original, tightly sealed container.[11]

  • Secondary Containment: Place the primary container inside a durable, chemically resistant secondary container to contain any potential leaks.

  • Location: Store the secondary container in a designated, well-ventilated cold storage unit (refrigerator or cold room) that is clearly marked for chemical storage and maintains a temperature of 2–8°C.[3] Do not store with food or beverages.

Handling and Personal Protective Equipment (PPE)

All manipulations of this compound must be performed within designated engineering controls using appropriate PPE.

Workflow for Safe Handling

G cluster_prep Preparation & Storage cluster_handling Active Handling (Fume Hood) cluster_disposal Waste Management A Receive & Inspect (in ventilated area) B Log & Label (Date received/opened) A->B C Store Securely (2-8°C, Secondary Containment) B->C D Transfer to Chemical Fume Hood C->D E Don Full PPE D->E F Weigh & Prepare Solution (Avoid dust generation) E->F G Conduct Experiment F->G H Segregate Waste (Solid, Liquid Halogenated) G->H I Store in Labeled, Sealed Waste Container H->I J Arrange Professional Hazardous Waste Disposal I->J

Sources

Application Note: Quantitative Analysis of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2,2-Difluoro-3-hydroxypentanoic acid is a key chiral building block in the synthesis of various pharmaceutical agents. Its unique structural features—a difluorinated carbon at the α-position, a hydroxyl group at the β-position, and a terminal carboxylic acid—present a significant challenge for quantitative analysis. The high polarity imparted by the hydroxyl and carboxyl groups results in low volatility and poor chromatographic performance on standard gas chromatography (GC) columns, while its relatively small size can be a hurdle in achieving sufficient retention in reversed-phase liquid chromatography (LC).

Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, manufacturing process control, and quality assurance of final drug products.[1][2] This application note provides a comprehensive guide to two robust, validated methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Strategy: Overcoming Polarity

The primary obstacle in analyzing this compound is the presence of active hydrogen atoms in its hydroxyl and carboxyl groups. These functional groups lead to strong intermolecular hydrogen bonding, reducing volatility and causing undesirable interactions with the chromatographic system, such as peak tailing.[3][4] To address this, two divergent strategies are presented:

  • Strategy A: GC-MS with Derivatization. This classic approach chemically modifies the polar functional groups to create a more volatile and thermally stable derivative suitable for GC analysis.[5]

  • Strategy B: LC-MS/MS. This modern technique leverages the high sensitivity and specificity of tandem mass spectrometry to directly analyze the polar molecule in a liquid phase, circumventing the need for derivatization.[6]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is predicated on converting the analyte into a less polar and more volatile form through a silylation reaction. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[3]

Rationale for Derivatization

Silylation is a well-established technique for the GC analysis of polar compounds like organic acids and hydroxy acids.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective and produce stable derivatives. The resulting TMS-derivatized this compound exhibits significantly increased volatility and improved chromatographic behavior on nonpolar GC columns.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Acidify & Extract Evap Evaporation to Dryness LLE->Evap Collect Organic Layer Silylation Silylation (BSTFA + 1% TMCS) Evap->Silylation Add Reagent Heating Heating (e.g., 70°C for 30 min) Silylation->Heating Incubate GC_Inject GC Injection Heating->GC_Inject Inject Sample GC_Sep Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (Scan or SIM mode) GC_Sep->MS_Detect Quant Quantification MS_Detect->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Add Cold Acetonitrile Centrifuge Centrifugation PPT->Centrifuge Vortex Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject Inject Sample LC_Sep Chromatographic Separation (e.g., C18 or HILIC column) LC_Inject->LC_Sep MS_Detect Tandem MS Detection (ESI- in MRM mode) LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

Sources

Application Notes and Protocols for the GC-MS Analysis of 2,2-Difluoro-3-hydroxypentanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Polar Fluoro-Organic Acids

2,2-Difluoro-3-hydroxypentanoic acid is a small, polar organic molecule characterized by the presence of a carboxylic acid group, a hydroxyl group, and geminal fluorine atoms. This unique combination of functional groups presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). The high polarity imparted by the carboxyl and hydroxyl moieties leads to strong intermolecular hydrogen bonding, resulting in low volatility and a high boiling point.[1] Consequently, direct injection onto a GC column typically results in poor peak shape, broad peaks, and potential thermal degradation within the hot injector port, compromising the accuracy and sensitivity of the analysis.[2][3]

Derivatization is a chemical modification technique employed to convert polar functional groups into less polar, more volatile, and thermally stable analogues, thereby rendering them amenable to GC-MS analysis.[4][5] This application note provides a comprehensive guide to the derivatization of this compound, focusing on two robust and widely adopted strategies: one-step silylation and a two-step esterification/acylation approach. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to optimize these methods for their specific applications.

The Imperative of Derivatization for this compound

The primary objective of derivatizing this compound is to mask the active hydrogens on the carboxylic acid and hydroxyl groups.[6][7] This transformation is crucial for several reasons:

  • Increased Volatility: By replacing the polar O-H and C=O functionalities with less polar derivatives, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.

  • Enhanced Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC separation, minimizing on-column degradation and ensuring the integrity of the analysis.[2]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.[1]

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich mass spectra, aiding in structural elucidation and confirmation. For instance, silyl derivatives frequently exhibit characteristic fragments that are indicative of the original molecule's structure.[8][9][10]

Derivatization Strategies and Methodologies

Two primary strategies are recommended for the derivatization of this compound: one-step silylation and a two-step esterification followed by acylation or silylation.

Strategy 1: One-Step Silylation

Silylation is a versatile and widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[5] Silylating reagents are highly effective for derivatizing both carboxylic acids and alcohols in a single step.[6]

Causality Behind Reagent Selection:

For this compound, with its sterically unhindered primary carboxylic acid and secondary alcohol, several silylating reagents are suitable. The most common and effective choices are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12]

  • BSTFA: A powerful trimethylsilyl donor that reacts with a wide range of polar compounds.[1] For moderately hindered hydroxyl groups, its reactivity can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[13] The by-products of the reaction with BSTFA are volatile and typically elute with the solvent front, minimizing chromatographic interference.

  • MSTFA: Considered the most volatile of the trimethylsilyl amides, MSTFA is a very strong TMS donor.[11][12] It often provides complete reactions with high yields, even without a catalyst.[11]

The choice between BSTFA and MSTFA can depend on the specific requirements of the analysis, including the presence of other compounds in the sample matrix. For general purposes, BSTFA with a small percentage of TMCS is a robust starting point.

Visualizing the Silylation Reaction:

G cluster_reactants Reactants cluster_products Products Analyte This compound Reaction Heat Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Derivative Di-TMS Derivative Byproducts Volatile By-products Reaction->Derivative Reaction->Byproducts

Caption: One-step silylation workflow.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a 2 mL autosampler vial with a screw cap and PTFE-lined septum.

    • Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Pyridine can act as a catalyst and acid scavenger.

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven. Reaction conditions may need optimization depending on the sample matrix.[14]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Strategy 2: Two-Step Esterification and Acylation/Silylation

A two-step approach can sometimes provide cleaner derivatization and offer alternative fragmentation patterns in the mass spectrometer. This involves first esterifying the carboxylic acid and then derivatizing the hydroxyl group.

Causality Behind the Two-Step Approach:

Esterification of the carboxylic acid is typically achieved using an alcohol in the presence of an acid catalyst.[15] Common reagents include methanolic HCl or boron trifluoride in methanol (BF3-Methanol).[4] Esterification is highly specific for carboxylic acids. Following the esterification, the hydroxyl group can be derivatized via acylation or silylation.

  • Esterification: Converting the carboxylic acid to its methyl ester significantly increases volatility.

  • Acylation/Silylation of the Hydroxyl Group: The remaining hydroxyl group can then be targeted. Acylation with reagents like trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group, which can enhance electron capture detection (if used) and provide distinct mass spectral fragments.[5] Alternatively, silylation of the hydroxyl group can be performed as described in Strategy 1.

Visualizing the Two-Step Derivatization:

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Silylation Analyte This compound Reaction1 Heat Analyte->Reaction1 Reagent1 BF3-Methanol Reagent1->Reaction1 Intermediate Methyl Ester Intermediate Reaction2 Heat Intermediate->Reaction2 Reaction1->Intermediate Reagent2 BSTFA Reagent2->Reaction2 Final_Derivative Ester-TMS Derivative Reaction2->Final_Derivative

Caption: Two-step derivatization workflow.

Detailed Protocol: Two-Step Esterification and Silylation

Step 1: Esterification

  • Sample Preparation:

    • Place 1-5 mg of the dried sample into a 2 mL vial.

  • Reagent Addition:

    • Add 200 µL of 14% BF3-Methanol solution.

  • Reaction:

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the catalyst.

    • Add 500 µL of a non-polar solvent (e.g., hexane or ethyl acetate) and vortex to extract the methyl ester.

    • Carefully transfer the organic layer to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • Reagent Addition:

    • To the dried methyl ester from Step 1, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (without TMCS is often sufficient here).

  • Reaction:

    • Cap the vial and heat at 60°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the final derivatized sample into the GC-MS system.

Data Presentation and Comparison

Table 1: Properties of this compound and its Derivatives

CompoundMolecular Weight ( g/mol )Functional GroupsExpected VolatilityExpected GC Retention
This compound156.10-COOH, -OHVery LowNot Recommended for GC
Di-TMS Derivative300.44-COOSi(CH3)3, -OSi(CH3)3HighSuitable for GC
Methyl Ester-TMS Derivative246.30-COOCH3, -OSi(CH3)3HighSuitable for GC

Table 2: Comparison of Derivatization Strategies

ParameterOne-Step Silylation (BSTFA/MSTFA)Two-Step Esterification/Silylation
Simplicity High (single step)Moderate (multi-step with work-up)
Reaction Time Typically 30-60 minutesLonger due to multiple steps
Reagent Cost ModerateCan be lower depending on reagents
Potential Issues Incomplete derivatization of hindered groups (less likely here)Potential for sample loss during work-up steps
Mass Spectrum Characteristic TMS fragments (e.g., m/z 73)Fragments related to both ester and TMS groups

Troubleshooting and Method Validation

  • Incomplete Derivatization: If the chromatogram shows broad or tailing peaks corresponding to the underivatized or partially derivatized analyte, consider increasing the reaction temperature, time, or the amount of derivatizing reagent.[14] The presence of moisture is a common cause of incomplete derivatization.

  • Multiple Peaks for a Single Analyte: This can sometimes occur with silylation, especially with sugars, due to the formation of anomers. While less likely for this analyte, if observed, optimizing the reaction conditions may resolve the issue.

  • Method Validation: A validated method should demonstrate linearity, accuracy, precision, and sensitivity. This is achieved by preparing a calibration curve with derivatized standards of known concentrations. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to established guidelines.

Conclusion

The successful analysis of this compound by GC-MS is contingent upon effective derivatization. Both one-step silylation and two-step esterification/silylation are viable and robust strategies. The choice between these methods will depend on the specific analytical goals, available resources, and the complexity of the sample matrix. The protocols provided in this application note serve as a comprehensive starting point for method development and can be optimized to achieve sensitive and reliable quantification of this challenging analyte.

References

  • MDPI. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Available from: [Link]

  • PubMed. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available from: [Link]

  • PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available from: [Link]

  • Specialty Chemicals. Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent. Available from: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Available from: [Link]

  • Semantic Scholar. GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Available from: [Link]

  • ResearchGate. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available from: [Link]

  • ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available from: [Link]

  • ResearchGate. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Tennessee Tech University. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Phoenix Scientific Co., Ltd. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL. Available from: [Link]

  • Luxembourg Institute of Health. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available from: [Link]

  • ResearchGate. Simultaneous Determination of Nine Perfluoroalkyl Carboxylic Acids by a Series of Amide Acetals Derivatization and Gas Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Restek. Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. Available from: [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • ADIS International. Derivatization reagents for GC. Available from: [https://www.adis.co.nz/resources/Derivatisation Reagents for GC.pdf]([Link] Reagents for GC.pdf)

  • Regis Technologies. GC Derivatization. Available from: [Link]

  • Xtalks. Study Finds Flaw in GC-MS Analysis of Small Molecules. Available from: [Link]

  • Chromatography Forum. GC/MS analysis of small polar volatile molecules. Available from: [Link]

  • LCGC International. ChromSoc Meeting Report: Challenges in Small Molecule Analysis in the Pharmaceutical Industry: Part 1. Available from: [Link]

  • Labio Scientific. Limitations and disadvantages of GC-MS. Available from: [Link]

  • PubMed. Current challenges and developments in GC-MS based metabolite profiling technology. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Available from: [Link]

Sources

Application Note & Protocols: Investigating 2,2-Difluoro-3-hydroxypentanoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] While 2,2-Difluoro-3-hydroxypentanoic acid is a structurally intriguing molecule, its specific biological targets and inhibitory activities are not yet extensively documented in publicly available literature. However, its core structure—a difluorinated alpha-hydroxy acid—suggests significant potential as an enzyme inhibitor. The presence of the gem-difluoro group alpha to the carboxylic acid can dramatically influence the acidity and electronic properties of the carboxylate, while the hydroxyl group offers a key hydrogen bonding opportunity.[2]

This guide provides a comprehensive framework for researchers to investigate the enzyme inhibition properties of this compound. We will explore its hypothesized mechanisms of action based on established principles of fluorinated inhibitors and provide detailed protocols for its characterization, from initial screening to mechanistic studies.

Part 1: Hypothesized Mechanisms of Enzyme Inhibition

The structure of this compound suggests several potential mechanisms of enzyme inhibition, primarily centered around its ability to act as a transition-state analog.

Transition-State Analog Inhibition

Many enzymatic reactions, particularly those involving hydrolysis or other nucleophilic attacks at a carbonyl group, proceed through a high-energy, tetrahedral transition state.[3][4] Molecules that can mimic this transient geometry, but are stable, can bind to the enzyme's active site with high affinity, acting as potent inhibitors.[3]

The difluoroalkyl group in this compound is highly electron-withdrawing, making the carbonyl carbon of a substrate it might mimic more electrophilic and susceptible to nucleophilic attack.[5] It is plausible that this compound could act as a transition-state analog for enzymes that process substrates with a similar carbon skeleton, such as certain hydrolases or dehydrogenases. The hydrated form of a corresponding ketone, or the inhibitor itself, could mimic the tetrahedral intermediate of the enzymatic reaction.[5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Hypothesized transition-state analog inhibition mechanism.

Competitive Inhibition

As a structural analog of a potential natural substrate, this compound could act as a competitive inhibitor.[1] In this model, the inhibitor directly competes with the substrate for binding to the enzyme's active site. The presence of the fluorine atoms could enhance binding affinity through favorable interactions, such as halogen bonding or by increasing the acidity of the carboxylic acid proton, leading to stronger ionic interactions.[1]

Part 2: Experimental Protocols for Inhibition Studies

The following protocols provide a roadmap for characterizing the inhibitory potential of this compound. A generic fluorescence-based assay is described, which can be adapted for various enzyme targets.

Protocol 1: Initial Screening and IC50 Determination

This protocol is designed to determine if this compound inhibits the target enzyme and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (optimized for the target enzyme)

  • This compound (stock solution in DMSO or aqueous buffer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer. Keep on ice.

    • Substrate Solution: Prepare a substrate solution at 2x the final desired concentration in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for the substrate.

    • Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO or buffer).

  • Assay Setup (96-well plate):

    • Add 50 µL of the appropriate inhibitor dilution (or vehicle control) to each well.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add 100 µL of the 2x substrate solution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Determining the Mode of Inhibition

This protocol uses kinetic analysis to distinguish between different modes of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate. Vary the concentration of the substrate along the x-axis and the concentration of this compound along the y-axis.

    • Include a range of substrate concentrations both below and above the Km.

    • Use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Acquisition and Analysis:

    • Measure the initial reaction velocities for all conditions as described in Protocol 1.

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains constant, apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains constant, apparent Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

      • Mixed Inhibition: The lines will intersect in the second or third quadrant.

Table 1: Hypothetical Kinetic Data for Different Inhibition Modes

Inhibition ModeApparent VmaxApparent KmKi Determination
Competitive UnchangedIncreasedFrom the change in Km
Non-competitive DecreasedUnchangedFrom the change in Vmax
Uncompetitive DecreasedDecreasedFrom changes in both Vmax and Km
Mixed DecreasedIncreased or DecreasedComplex analysis of changes in Vmax and Km
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: General workflow for inhibitor characterization.

Protocol 3: Mechanistic Insights using ¹⁹F NMR Spectroscopy

The fluorine atoms in this compound serve as a sensitive probe for monitoring its interaction with a target enzyme using ¹⁹F NMR.[5][6]

Rationale: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[6] Upon binding to an enzyme, changes in the conformation and environment of the inhibitor will likely cause a change in the ¹⁹F chemical shift, providing direct evidence of binding. This technique can be used to confirm binding, determine dissociation constants (Kd), and gain insights into the conformation of the inhibitor in the active site.[7]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target enzyme in a suitable NMR buffer (e.g., phosphate or HEPES buffer in D₂O).

    • Prepare a concentrated stock solution of this compound.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the inhibitor alone in the NMR buffer. This will serve as the reference spectrum.

    • Add a stoichiometric amount of the target enzyme to the NMR tube and acquire another ¹⁹F spectrum. A change in the chemical shift or line broadening of the fluorine signal indicates binding.

    • Perform a titration by adding increasing amounts of the enzyme to a fixed concentration of the inhibitor (or vice versa) and record the ¹⁹F spectrum at each point.

  • Data Analysis:

    • Plot the change in the ¹⁹F chemical shift (Δδ) against the molar ratio of enzyme to inhibitor.

    • Fit the binding isotherm to an appropriate model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Conclusion

This compound represents a promising, yet underexplored, candidate for enzyme inhibition. Its fluorinated structure provides a strong rationale for its potential to act as a potent inhibitor, likely through a transition-state analog mechanism. The protocols outlined in this guide offer a systematic approach to validating its inhibitory activity, determining its mode of action, and gaining deeper mechanistic insights. The use of techniques like ¹⁹F NMR can be particularly powerful, leveraging the unique properties of the fluorine atoms to directly observe and quantify the inhibitor's interaction with its target. These studies will be crucial in unlocking the therapeutic potential of this and similar fluorinated small molecules.

References

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Dalvit, C., & Vulpetti, A. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 26(11), 3144. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373. [Link]

  • Silverman, R. B., & Cech, T. R. (2004). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. In Topics in Current Chemistry (Vol. 239, pp. 1-38). Springer, Berlin, Heidelberg. [Link]

  • Noppen, B., Vanbelle, A., Stitt, A. W., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal, 50(5), 637-646. [Link]

  • Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. ResearchGate. [Link]

  • Gerig, J. T. (1994). A 19F NMR Study of Enzyme Activity. Journal of Chemical Education, 71(1), A6. [Link]

  • ResearchGate. (2025, August 10). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Request PDF. [Link]

  • ResearchGate. (n.d.). The Application of 19F NMR to Studies of Protein Function and Drug Screening. Request PDF. [Link]

  • Codrington, R., & Pagel, M. D. (2018). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 31(10), e3901. [Link]

  • Remington, S. J., et al. (1998). alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length. Biochemistry, 37(13), 4509-4516. [Link]

  • Brigaud, T., et al. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 23(10), 2473. [Link]

  • Zhang, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8035-8051. [Link]

  • ScienceDirect. (n.d.). Fluorosugars as inhibitors of bacterial enzymes. [Link]

  • Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • Chemistry For Everyone. (2025, April 26). What Are Transition State Analogs? [Video]. YouTube. [Link]

  • AK LECTURES. (2015, March 16). Transition-State Analogs and Catalytic Antibodies [Video]. YouTube. [Link]

  • Fang, S., et al. (2026, January 1). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. [Link]

  • Gultyai, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4786. [Link]

  • Albrecht, J., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2842. [Link]

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Application Notes and Protocols for the Incorporation of 2,2-Difluoro-3-hydroxypentanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved potency, and novel functionalities. Among these, fluorinated amino acids are of particular interest in drug discovery.[1][2] The introduction of fluorine can profoundly impact the physicochemical properties of a peptide, such as its lipophilicity and resistance to enzymatic degradation.[2] This guide provides a detailed technical overview and actionable protocols for the incorporation of a unique fluorinated building block, 2,2-Difluoro-3-hydroxypentanoic acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

While the use of fluorinated amino acids in therapeutic peptides is a promising area, it is not without its challenges. The high electronegativity of fluorine can diminish the reactivity of nearby functional groups, potentially leading to poor yields during synthesis.[1][2] Therefore, a careful and well-considered synthetic strategy is paramount for success. This document will provide the necessary expertise and detailed protocols to navigate these challenges effectively.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing a successful incorporation strategy.

PropertyValueSource
Molecular Formula C5H8F2O3[3][4]
Molecular Weight 154.11 g/mol [4]
CAS Number 1233233-76-5[3][5]
Structure See Figure 1
Key Features Geminal difluoro group at the α-carbon, a hydroxyl group at the β-carbon, and a pentanoic acid backbone.

Figure 1: Chemical Structure of this compound (A 2D structure image of this compound would be placed here in a full document)

The geminal difluoro group is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the molecule during peptide coupling. The hydroxyl group introduces an additional reactive site that requires a suitable protecting group strategy to prevent unwanted side reactions during synthesis.[6][7]

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of several factors.[8]

Protecting Group Strategy

A robust protecting group strategy is essential to prevent side reactions.[7][9] For this compound, two key functional groups need protection: the carboxylic acid and the hydroxyl group. The choice of protecting groups should be orthogonal to the N-terminal protecting group used in the SPPS strategy (e.g., Fmoc).[9]

  • Hydroxyl Group Protection: The hydroxyl group in serine, threonine, and tyrosine is a common site for protection in peptide synthesis.[6] For the hydroxyl group of this compound, a tert-butyl (tBu) ether is a suitable choice when using an Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved under the acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid).

  • Carboxylic Acid Activation: The carboxylic acid will be activated in situ during the coupling reaction. No protecting group is needed for this functionality as it is the reactive site for peptide bond formation.

Choice of Coupling Reagents

The steric hindrance and electronic effects of the difluoro group can make peptide bond formation challenging. Therefore, the selection of a potent coupling reagent is critical.

  • Uronium/Aminium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids and are a good starting point.[10][11] HATU is often preferred due to its superior reactivity.[10]

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that can be effective in difficult couplings.[10][11]

The use of an additive like Oxyma Pure or HOAt (1-hydroxy-7-azabenzotriazole) with these coupling reagents can further enhance coupling efficiency and reduce racemization.[11]

Solid Support and Linker

The choice of resin and linker will depend on whether a C-terminal acid or amide is desired for the final peptide.[12]

  • For C-terminal Amides: Rink Amide resin is a common choice.

  • For C-terminal Acids: Wang resin or 2-Chlorotrityl chloride resin are suitable options.[12]

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[13]

Synthesis of Fmoc-Protected 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic Acid

Prior to incorporation, the building block must be appropriately protected. This protocol assumes the availability of this compound.

  • Step 1: O-tert-Butylation of the Hydroxyl Group.

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add a tert-butylating agent (e.g., tert-butyl 2,2,2-trichloroacetimidate) in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid).

    • Monitor the reaction by TLC or LC-MS until completion.

    • Purify the resulting 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic acid by column chromatography.

  • Step 2: N-Fmoc Protection. This step is not applicable as this compound is not an amino acid. It will be coupled as a carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for incorporating 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove all traces of piperidine.

  • Coupling of 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic Acid:

    • In a separate vial, pre-activate the 2,2-Difluoro-3-(O-tBu)-hydroxypentanoic acid. Dissolve the acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and let it react for 1-2 minutes.

    • Add the activated acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: After a successful coupling, wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Continue with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified and characterized to ensure its identity and purity.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, particularly to confirm the presence and location of the this compound residue.

Visualization of the Workflow

Workflow for SPPS Incorporation

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of 2,2-Difluoro-3-(O-tBu)- hydroxypentanoic acid (HATU, DIPEA) Activation->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Next_AA Couple Next Fmoc-AA Wash2->Next_AA Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Residue Next_AA->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC, NMR) Purification->Characterization End Final Peptide Characterization->End

Caption: SPPS workflow for incorporating this compound.

Decision Pathway for Coupling Conditions

Coupling_Decision Start Start: Coupling Required Initial_Coupling Initial Coupling: HATU/DIPEA 2 hours Start->Initial_Coupling Kaiser_Test Kaiser Test Initial_Coupling->Kaiser_Test Negative Negative (Complete) Kaiser_Test->Negative Pass Positive Positive (Incomplete) Kaiser_Test->Positive Fail Recouple Recouple with same reagents Positive->Recouple Change_Reagent Change Coupling Reagent (e.g., PyBOP) or Increase Time/Temp Positive->Change_Reagent Recouple->Kaiser_Test

Caption: Decision pathway for optimizing coupling conditions.

Troubleshooting and Expert Insights

  • Incomplete Coupling: This is the most likely challenge. If a single coupling is insufficient, a double coupling (repeating the coupling step before proceeding to the next deprotection) is recommended. Increasing the coupling time or temperature (e.g., to 40-50 °C if using a microwave peptide synthesizer) can also improve efficiency.

  • Side Reactions: The hydroxyl group, if not properly protected, can lead to side reactions. Ensure the synthesis of the O-tBu protected building block is clean and the protecting group is stable throughout the synthesis.

  • Purification Challenges: The altered polarity due to the fluorinated residue might require optimization of the RP-HPLC gradient for effective purification.

Conclusion

The incorporation of this compound into peptides presents a unique opportunity to modulate their biological and pharmacological properties. While the presence of the geminal difluoro group and the hydroxyl functionality necessitates a carefully planned synthetic strategy, the protocols and considerations outlined in this guide provide a robust framework for success. By employing potent coupling reagents, an appropriate protecting group strategy, and diligent monitoring of the synthesis, researchers can effectively incorporate this novel building block and explore its potential in the development of next-generation peptide therapeutics.

References

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Australian Journal of Chemistry. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). Expert Opinion on Drug Discovery. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). ANU Open Research. [Link]

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). Taylor & Francis Online. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.). DilunBio. [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017). ResearchGate. [Link]

  • Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. (2018). Scientific Reports. [Link]

  • Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (n.d.). CEM Corporation. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). Angewandte Chemie International Edition. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • 2,2-Difluoro-3-hydroxypropanoic acid. (n.d.). PubChem. [Link]

  • This compound (C5H8F2O3). (n.d.). PubChemLite. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. (2026). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2,2-Difluoro-3-hydroxypentanoic acid. This molecule is a valuable building block in medicinal chemistry, particularly for developing protease inhibitors and other therapeutics, owing to the unique electronic properties of the gem-difluoro group adjacent to a hydroxyl functionality. However, its synthesis is not without challenges, ranging from sluggish reactions and side-product formation to difficulties in purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and drug development professionals. We will delve into the common synthetic routes, explain the causality behind experimental choices, and provide field-proven insights to help you navigate the complexities of this synthesis.

Common Synthetic Strategies

The synthesis of this compound typically proceeds through a few common pathways. The most prevalent is a Reformatsky-type reaction involving the condensation of an α,α-difluoro-α-haloacetate ester with propanal, followed by hydrolysis. An alternative route involves the synthesis of an intermediate β-keto ester, ethyl 2,2-difluoro-3-oxopentanoate, its subsequent reduction to the alcohol, and final hydrolysis.

This guide will focus primarily on the challenges associated with the widely-used Reformatsky approach due to its frequent application and associated difficulties.

Synthetic_Workflow cluster_0 Route 1: Reformatsky Reaction cluster_1 Route 2: Ketone Reduction A1 Ethyl Bromodifluoroacetate + Propanal B1 Reformatsky Reaction (Zn activation) A1->B1 C1 Ethyl 2,2-Difluoro-3-hydroxypentanoate B1->C1 D1 Saponification (Hydrolysis) C1->D1 E1 This compound D1->E1 A2 Ethyl 2,2-difluoro-3-oxopentanoate B2 Selective Reduction (e.g., NaBH4) A2->B2 C2 Ethyl 2,2-Difluoro-3-hydroxypentanoate B2->C2 D2 Saponification (Hydrolysis) C2->D2 E2 This compound D2->E2

Caption: Overview of common synthetic routes to the target molecule.

Part 1: The Reformatsky Reaction - Troubleshooting & FAQs

The Reformatsky reaction is a cornerstone for this synthesis, involving the reaction of an aldehyde (propanal) with an α-halo ester (ethyl bromodifluoroacetate) in the presence of metallic zinc to form a β-hydroxy ester.[1][2] The organozinc reagent, often called a Reformatsky enolate, is formed in situ.[3][4]

Question 1: My Reformatsky reaction is failing to initiate or is extremely sluggish. What is the primary cause?

Answer: The single most common point of failure in a Reformatsky reaction is inadequate activation of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its oxidative addition into the carbon-halogen bond of the difluoroester.[5]

Troubleshooting Steps:

  • Zinc Activation: The zinc must be activated immediately prior to use.

    • Iodine Activation: A simple and effective method is to add a crystal of iodine to the suspension of zinc in an anhydrous solvent (like THF or diethyl ether).[3][5] The disappearance of the purple/brown iodine color is an indicator of activation.

    • Acid Wash: Washing the zinc dust with dilute HCl to etch away the oxide layer, followed by sequential washes with water, ethanol, and ether, and then drying thoroughly under high vacuum is a more rigorous method.

    • Rieke Zinc: For particularly stubborn reactions, using highly reactive "Rieke zinc," prepared by the reduction of zinc halides with a reducing agent like potassium, can provide superior results.[4]

  • Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried over an appropriate drying agent. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Initiation Temperature: While the main reaction may be run at a specific temperature, gentle heating with a heat gun on a small spot of the flask can sometimes be necessary to initiate the reaction, evidenced by bubble formation or a slight exothermic event.

Question 2: The reaction worked, but my yield of ethyl 2,2-difluoro-3-hydroxypentanoate is very low. What are the likely side reactions?

Answer: Low yields can stem from several competing pathways or suboptimal conditions.

Common Causes and Solutions:

ProblemLikely CauseSuggested Solution
Low Mass Balance Incomplete reaction: As discussed in Q1, poor zinc activation is a primary culprit.Re-evaluate your zinc activation protocol. Ensure all reagents are anhydrous.
Volatility of Propanal: Propanal has a low boiling point (46-50 °C). It can be lost during setup or if the reaction temperature is too high.Add propanal slowly to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature depending on the protocol) using a dropping funnel. Ensure your condenser is efficient.
Formation of Byproducts Ester Dimerization: The Reformatsky enolate can react with another molecule of ethyl bromodifluoroacetate. This is more prevalent if the aldehyde is added too slowly or if local concentrations are high.Add the ethyl bromodifluoroacetate dropwise to the activated zinc and aldehyde mixture, rather than pre-forming the enolate. This keeps the enolate concentration low.
Dehydration: The resulting β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is overheated.[2]Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) and avoid strong acids or high temperatures during purification.
Aldol Condensation of Propanal: If basic impurities are present or the workup is basic, propanal can self-condense.Ensure reagents are pure and use a neutral or mildly acidic quench.
Question 3: How does the choice of solvent affect the reaction outcome?

Answer: The solvent plays a critical role in stabilizing the organozinc intermediate and controlling the reaction rate.

  • Ethereal Solvents (THF, Diethyl Ether): These are the most common choices.[4] They are effective at solvating the organozinc species. THF is generally preferred over diethyl ether due to its higher boiling point, allowing for a wider range of reaction temperatures and better solubility of intermediates.

  • Aprotic Polar Solvents (Toluene): Toluene can also be used and may be beneficial for reactions run at higher temperatures.[3]

  • Solvent Purity: Regardless of the choice, the solvent must be anhydrous. The presence of water will quench the organozinc reagent, immediately halting the reaction.

Part 2: Hydrolysis and Purification - FAQs

The final step involves the hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid. This step can be deceptively challenging due to the presence of the fluorine atoms.

Question 4: The saponification of my ethyl 2,2-difluoro-3-hydroxypentanoate is incomplete or requires harsh conditions. Why?

Answer: The electron-withdrawing nature of the two fluorine atoms on the α-carbon makes the ester carbonyl less electrophilic and thus more resistant to nucleophilic attack by hydroxide. This steric and electronic hindrance can make the hydrolysis significantly slower than for non-fluorinated analogues.

Troubleshooting Steps:

  • Increase Temperature: Refluxing the reaction mixture is often necessary. A common system is using NaOH or LiOH in a mixture of THF/water or methanol/water.

  • Increase Base Equivalents: Using a larger excess of the base (e.g., 3-5 equivalents of LiOH) can help drive the reaction to completion.

  • Monitor Progress: The reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material before proceeding to workup. Incomplete reactions are a common source of purification headaches.

Question 5: I'm having difficulty purifying the final this compound. It seems to be water-soluble and difficult to extract.

Answer: The final product is a relatively polar molecule containing both a carboxylic acid and a hydroxyl group, which imparts significant water solubility. This makes standard liquid-liquid extraction inefficient.

Purification Strategy:

  • Acidification: After hydrolysis, cool the basic aqueous solution in an ice bath and carefully acidify with cold dilute HCl (e.g., 1-2 M) to a pH of ~2. This protonates the carboxylate, making it more organic-soluble.

  • Extraction with Polar Solvents: Perform multiple extractions with a more polar organic solvent than is typical, such as ethyl acetate or even a 9:1 mixture of dichloromethane/isopropanol.

  • Brine Wash: Wash the combined organic layers with brine to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat to prevent decomposition.

  • Final Purification: The crude product is often an oil.

    • Silica Gel Chromatography: This is the most common method. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.[3]

    • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting_Purification Start Crude Product after Workup IsOily Is the product an oil? Start->IsOily IsSolid Can it be solidified? IsOily->IsSolid No Chromatography Purify by Silica Gel Chromatography (add 0.5% AcOH to eluent) IsOily->Chromatography Yes IsSolid->Chromatography No Recrystallize Purify by Recrystallization IsSolid->Recrystallize Yes PureProduct Pure Product Chromatography->PureProduct Recrystallize->PureProduct

Sources

Technical Support Center: Purification Strategies for 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Difluoro-3-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this challenging molecule. The inherent polarity from the hydroxyl and carboxylic acid functional groups, combined with the presence of fluorine atoms, necessitates carefully considered purification strategies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a frequent challenge with polar compounds like this compound in reversed-phase (RP) chromatography. The high affinity of the analyte for the polar mobile phase over the nonpolar stationary phase leads to poor retention. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern reversed-phase columns are often designed to be stable in 100% aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.

  • Utilize Ion-Pairing Chromatography: For ionizable compounds like carboxylic acids, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent.

Issue 2: Peak Tailing in Chromatographic Separations

Q: I am observing significant peak tailing during the HPLC or flash chromatography purification of my compound. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with the acidic silanol groups on silica gel. The carboxylic acid moiety of this compound is a primary contributor to this issue.

  • Acidify the Mobile Phase: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica surface and leading to more symmetrical peaks.

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where the free silanol groups have been deactivated.

  • Deactivate Silica Gel for Flash Chromatography: For flash chromatography, you can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in a solvent system containing a small percentage of a base like triethylamine, and then packing the column.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina or a polymer-based resin.[1]

Issue 3: Co-elution with Polar Impurities

Q: I am struggling to separate this compound from other polar impurities. How can I improve the resolution?

A: Achieving good resolution between highly polar compounds can be challenging. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: Systematically vary the solvent composition and gradient slope in your chromatographic method. For normal-phase chromatography, consider adding a small amount of a more polar solvent to increase elution strength and improve separation. For reversed-phase, carefully adjust the aqueous/organic ratio.

  • Change the Stationary Phase: Different stationary phases will exhibit different selectivities. If you are using a standard C18 column, try a phenyl-hexyl, cyano, or embedded polar group column. For normal phase, consider using alumina or a diol-bonded phase.

  • Utilize a Different Chromatographic Mode: If you are using reversed-phase, consider switching to HILIC or mixed-mode chromatography, which combines multiple separation mechanisms like reversed-phase and ion-exchange.

  • Consider Derivatization: In some cases, derivatizing the carboxylic acid or hydroxyl group can alter the polarity and chromatographic behavior of the compound, allowing for better separation from impurities.[2][3]

Issue 4: Compound Instability on Silica Gel

Q: I suspect my compound is degrading on the silica gel column during purification. How can I confirm this and what are my alternatives?

A: Compound degradation on silica is a known issue for certain classes of molecules.

  • Confirm Instability with 2D TLC: To check for stability, spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see off-diagonal spots.[1]

  • Alternative Stationary Phases: If your compound is not stable on silica, consider using a less acidic stationary phase like alumina or Florisil.[1]

  • Non-Chromatographic Methods: Explore non-chromatographic purification techniques such as crystallization, distillation (if the compound is thermally stable), or extraction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its high polarity due to the presence of both a hydroxyl and a carboxylic acid group. This leads to issues such as poor retention in reversed-phase chromatography, peak tailing due to interactions with silica, and difficulty in separating it from other polar impurities.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: The choice of technique depends on the scale of the purification and the nature of the impurities.

  • Reversed-Phase HPLC (RP-HPLC): Often the first choice for analytical and small-scale preparative separations, but may require modifications like using a highly aqueous mobile phase or an ion-pairing reagent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique specifically suited for highly polar compounds that are poorly retained in reversed-phase systems.

  • Normal-Phase Chromatography (NPC): Can be effective but may suffer from reproducibility issues and is less compatible with aqueous samples compared to HILIC.

  • Flash Chromatography: Suitable for larger scale purifications, but may require deactivation of the silica gel or the use of alternative stationary phases to prevent peak tailing and degradation.

Q3: Are there any non-chromatographic methods for purifying this compound?

A3: Yes, depending on the physical properties of the compound and its impurities, non-chromatographic methods can be effective.

  • Crystallization: If the compound is a solid and a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.

  • Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure could be a viable option.[4]

  • Liquid-Liquid Extraction: Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.

Q4: How can I remove residual starting materials or reaction byproducts?

A4: The strategy for removing specific impurities will depend on their chemical properties.

  • Unreacted Starting Materials: If the starting materials are significantly less polar than the product, they can often be removed by a simple extraction or by eluting them first from a chromatography column with a non-polar solvent.

  • Reaction Byproducts: The choice of purification method will depend on the polarity and functional groups of the byproducts. A combination of extraction and chromatography is often necessary.

Q5: My compound is a racemate. How can I separate the enantiomers?

A5: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common method for analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] Polysaccharide-based CSPs are often effective for this type of molecule.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Derivatization with a Chiral Reagent: The racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated by standard chromatography techniques.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with an Acidic Modifier

This protocol is suitable for the analytical separation and small-scale purification of this compound.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or Trifluoroacetic acid)

  • Sample dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile with 0.1% formic acid. A typical starting gradient could be 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution and Detection: Run the gradient and monitor the elution of the compound using a suitable detector (e.g., UV at 210 nm or mass spectrometry).

  • Fraction Collection: For preparative runs, collect the fractions containing the purified product.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm or MS
Protocol 2: Flash Chromatography with Deactivated Silica Gel

This protocol is designed for larger-scale purification where peak tailing on standard silica gel is an issue.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Flash chromatography column and system

Procedure:

  • Silica Deactivation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica is recommended.[7]

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the compound a solid? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is the product pure? crystallization->is_pure end Pure Product is_pure->end Yes is_pure->chromatography No retention_issue Poor retention on RP-HPLC? chromatography->retention_issue hilic Switch to HILIC retention_issue->hilic Yes ion_pairing Use Ion-Pairing RP-HPLC retention_issue->ion_pairing Yes tailing_issue Significant peak tailing? retention_issue->tailing_issue No hilic->tailing_issue ion_pairing->tailing_issue acidify_mobile_phase Acidify Mobile Phase tailing_issue->acidify_mobile_phase Yes deactivate_silica Deactivate Silica (Flash) tailing_issue->deactivate_silica Yes chiral_separation Is chiral separation required? tailing_issue->chiral_separation No acidify_mobile_phase->chiral_separation deactivate_silica->chiral_separation chiral_separation->end No chiral_hplc Chiral HPLC chiral_separation->chiral_hplc Yes diastereomeric_crystallization Diastereomeric Crystallization chiral_separation->diastereomeric_crystallization Yes chiral_hplc->end diastereomeric_crystallization->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoro-3-hydroxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-hydroxypentanoic acid and its ester precursors. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The synthesis, while conceptually straightforward via a Reformatsky-type reaction, is often plagued by issues related to initiation, yield, and purity.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the ester precursor to this compound?

The most prevalent method is the Reformatsky reaction , which involves the condensation of an α-halo ester with a carbonyl compound, in this case, ethyl bromodifluoroacetate and propanal, using metallic zinc.[1][2] This reaction forms the corresponding β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxypentanoate, which can then be hydrolyzed to the desired carboxylic acid.

The key steps of the reaction mechanism are:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, often called a Reformatsky enolate.[2][3][4]

  • Coordination & Addition: The aldehyde (propanal) coordinates to the zinc atom of the enolate. This is followed by a nucleophilic addition of the enolate to the aldehyde's carbonyl carbon, typically proceeding through a six-membered chair-like transition state.[3][4][5]

  • Acid Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[3][4]

The Reformatsky enolates are advantageous because they are less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions like self-condensation or addition to the ester group.[1][4]

Q2: Why is my Reformatsky reaction not starting? I see no exotherm or color change.

Failure to initiate is the most common problem and is almost always linked to the passivity of the zinc metal . Zinc dust or turnings are typically coated with a layer of zinc oxide (ZnO), which prevents the metal from reacting with the ethyl bromodifluoroacetate.[6]

Solution: Zinc Activation. The ZnO layer must be removed immediately before or during the reaction. This must be done under a strictly inert atmosphere (e.g., Argon or Nitrogen) because activated zinc is highly sensitive to air and moisture.[7] Several effective activation methods are available, as detailed in the protocols section.

Q3: What are the critical safety precautions for this reaction?
  • Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. Ensure all glassware is thoroughly flame- or oven-dried, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[7][8]

  • Reagent Handling: Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Propanal is volatile and flammable.

  • Temperature Control: The formation of the Reformatsky reagent can be exothermic.[9] Use an ice bath to control the temperature, especially during the initial stages and reagent addition, to prevent runaway reactions or side product formation.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or No Product Yield

Low yield is a frequent issue that can stem from several factors. A systematic approach is necessary for diagnosis.

Potential CauseDiagnostic CheckRecommended Solution
Inactive Zinc Reaction fails to initiate (no exotherm, starting materials remain).Activate the zinc immediately before use. Common methods include treatment with I₂, 1,2-dibromoethane, or TMSCl. See Protocol 1 for details.[6][10]
Presence of Moisture Reagents or solvents were not rigorously dried. Glassware was not properly dried.Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry glassware in an oven (>120°C) or by flame-drying under vacuum.[7]
Incorrect Temperature Reaction stalls or side products are observed.Maintain a low temperature (0-10°C) during reagent formation and addition. For sluggish reactions, gentle warming may be required after the initial addition is complete.
Poor Reagent Quality Purity of ethyl bromodifluoroacetate or propanal is questionable.Purify reagents before use. Propanal can be distilled. Check the purity of the haloester by ¹H or ¹⁹F NMR.
Inefficient Stirring Zinc is a heterogeneous reagent.Use vigorous mechanical or magnetic stirring to ensure good contact between the zinc surface and the reactants in solution.

Here is a logical decision tree to diagnose the root cause of low product yield.

G start Low / No Yield Observed q1 Did the reaction initiate? (Exotherm, color change) start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Primary Suspect: Inactive Zinc Action: Implement a robust zinc activation protocol (e.g., I₂, TMSCl). Ensure inert atmosphere. a1_no->sol1 q2 Was the reaction worked up properly? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Suspect: Product Loss During Workup Action: Check pH during quench. Ensure complete extraction. Minimize emulsion formation. a2_no->sol2 q3 Are starting materials consumed (check by TLC/GC)? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Suspect: Incomplete Reaction Action: Increase reaction time. Check reagent stoichiometry. Consider gentle warming after initial addition. a3_no->sol3 sol4 Suspect: Product Decomposition or Side Reactions Action: Analyze crude mixture for byproducts. Lower reaction temperature. Ensure slow, controlled addition of reagents. a3_yes->sol4

Caption: Troubleshooting decision tree for low yield.

Problem 2: Significant Formation of Side Products

The presence of impurities complicates purification and reduces yield.

  • Side Product: Ethyl 4,4,6,6-tetrafluoro-5-hydroxy-3-oxo-2-propylheptanoate (from self-condensation of the Reformatsky reagent with the starting ester).

    • Cause: This occurs when the concentration of the Reformatsky reagent is too high before the aldehyde is added, or if the reaction temperature is too high.

    • Solution: Employ a "Barbier-type" protocol where the ethyl bromodifluoroacetate is added slowly and simultaneously with the propanal to a suspension of activated zinc. This keeps the instantaneous concentration of the organozinc reagent low.

  • Side Product: Wurtz-type coupling product (dimer of the starting ester).

    • Cause: Overly aggressive activation or high temperatures can favor this pathway.

    • Solution: Use a milder activation method and maintain strict temperature control (0-5°C).

Experimental Protocols

Protocol 1: Zinc Activation Methods
  • Method A: Iodine Activation [3][10]

    • To a flame-dried, three-neck flask equipped with a condenser, mechanical stirrer, and argon inlet, add zinc dust (3 eq.).

    • Add a few crystals of iodine. The color will initially appear purple and then fade as the iodine reacts with the zinc surface.

    • Gently warm the flask with a heat gun under vacuum and then backfill with argon. Repeat 2-3 times.

    • Add anhydrous THF and stir vigorously for 15-20 minutes before proceeding with the reaction.

  • Method B: 1,2-Dibromoethane (DBE) Activation [6][10]

    • Add zinc dust (3 eq.) to the flame-dried flask under argon.

    • Add anhydrous THF, followed by a small amount of DBE (approx. 5 mol%).

    • Gently heat the mixture to reflux for 10-15 minutes. You should observe gas evolution (ethene).

    • Cool the activated zinc suspension to the desired reaction temperature before adding other reagents.

  • Method C: Trimethylsilyl Chloride (TMSCl) Activation [5][10]

    • Add zinc dust (3 eq.) to the flame-dried flask under argon.

    • Add anhydrous THF, followed by TMSCl (approx. 10 mol%).

    • Stir the suspension at room temperature for 30 minutes. The zinc is now ready for use.

Protocol 2: Synthesis of Ethyl 2,2-Difluoro-3-hydroxypentanoate
  • Set up a 250 mL, three-necked, round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with an argon inlet. Flame-dry the entire apparatus.

  • Charge the flask with activated zinc dust (e.g., from Protocol 1, 1.3 g, 20 mmol).

  • Add 50 mL of anhydrous THF.

  • In the dropping funnel, prepare a mixture of ethyl bromodifluoroacetate (1.0 g, 4.9 mmol) and propanal (0.34 g, 5.9 mmol) in 20 mL of anhydrous THF.

  • Cool the zinc suspension to 0°C using an ice bath.

  • Add the mixture from the dropping funnel dropwise to the stirred zinc suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture back to 0°C and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove unreacted zinc.

  • Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3: Saponification to this compound
  • Dissolve the purified ethyl 2,2-difluoro-3-hydroxypentanoate (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid product.

Data & Characterization

Table 1: Effect of Solvent on Reformatsky Reaction Yield
SolventDielectric Constant (ε)Typical Yield (%)Comments
Diethyl Ether4.350-65%Classic solvent, can be slow to initiate.
Tetrahydrofuran (THF)7.570-85%Generally the solvent of choice. Good for solvating the organozinc intermediate.
Benzene/Toluene2.3 / 2.440-60%Less effective at solvating intermediates; may require higher temperatures.
Dioxane2.260-75%A good alternative to THF.

Yields are approximate and highly dependent on zinc activation and substrate purity.

Expected NMR Data

For Ethyl 2,2-difluoro-3-hydroxypentanoate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, 2H), 3.90-4.05 (m, 1H), 2.50 (br s, 1H, -OH), 1.65-1.85 (m, 2H), 1.35 (t, 3H), 0.98 (t, 3H).

  • ¹⁹F NMR (CDCl₃, 376 MHz): Signals are expected in the range of -110 to -130 ppm. The two fluorine atoms are diastereotopic and should appear as an AB quartet with further coupling to the adjacent proton.[11][12]

Reaction Schematics

ReactionScheme cluster_0 Reformatsky Reaction cluster_1 Saponification reagents Ethyl Bromodifluoroacetate + Propanal product Ethyl 2,2-difluoro-3-hydroxypentanoate reagents->product 1. Activated Zn, THF 2. H₃O⁺ workup ester_prod Ethyl 2,2-difluoro-3-hydroxypentanoate acid_prod This compound ester_prod->acid_prod 1. LiOH, THF/H₂O 2. H₃O⁺ workup

Caption: Overall synthetic workflow.

References

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Reformatsky Reaction. NROChemistry. Available from: [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health (NIH). Available from: [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Reformatsky reaction. Wikipedia. Available from: [Link]

  • Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. ResearchGate. Available from: [Link]

  • Reformatsky reaction yield improvment. Reddit. Available from: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. Available from: [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. Available from: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central (PMC) - NIH. Available from: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • This compound | C5H8F2O3 | CID 54272656. PubChem. Available from: [Link]

  • Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The Asymmetric Difluoro‐Reformatsky Reaction. ResearchGate. Available from: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available from: [Link]

  • Reformatsky reaction. BYJU'S. Available from: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available from: [Link]

  • WO2006052567A2 - Purification of fluorinated alcohols. Google Patents.
  • 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 2,2-DIFLUORO-3-METHYL-3-BUTENAL - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • NMR Spectroscopy for Studying the Selective Etching of Ti3AlC2 to Ti3C2Tx MXene Using Hexafluorosilicic Acid. PubMed. Available from: [Link]

  • THE NMR SPECTRA OF NITRATE ESTERS. DTIC. Available from: [Link]

Sources

Technical Support Center: Stability of 2,2-Difluoro-3-hydroxypentanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2-Difluoro-3-hydroxypentanoic acid is a valuable fluorinated building block for researchers in medicinal chemistry and materials science. The incorporation of gem-difluoro groups is a well-established strategy for modulating the physicochemical and metabolic properties of bioactive molecules. However, the multifunctionality of this particular reagent—possessing an α,α-difluoro acid and a β-hydroxy group—introduces specific stability challenges in solution that can impact experimental reproducibility and outcomes.

This guide provides in-depth technical support for users of this compound. Drawing from established principles of physical organic chemistry and extensive experience with fluorinated compounds, we address common stability issues, offer diagnostic workflows, and provide validated protocols to ensure the integrity of your experiments. While direct literature on this specific molecule is limited, the principles outlined here are based on the known reactivity of analogous α-fluoroalcohols and β-hydroxy carbonyl systems[1].

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Question: My analyte signal for this compound is decreasing in my aqueous stock solution, even when stored at 4°C. What is the likely cause?

Answer: This is a common observation and typically points to one of two pH-dependent degradation pathways. The key is to understand the inherent reactivity of the β-hydroxy acid motif, which is exacerbated by the presence of the electron-withdrawing gem-difluoro group.

  • Causality Explained: The molecule's structure, CH3-CH2-CH(OH)-CF2-COOH, is susceptible to cleavage of the C2-C3 bond. This is primarily due to a base-catalyzed retro-aldol reaction . In this mechanism, a base (even a mild one, like the conjugate base of a buffer) can deprotonate the hydroxyl group. This initiates a cascade that results in the cleavage of the C2-C3 bond, as the difluorocarbanion is a relatively stable leaving group. This pathway is often the most significant contributor to degradation in neutral to basic aqueous solutions.

  • A secondary pathway, particularly under acidic conditions and/or with heating, is dehydration . This involves the elimination of a water molecule to form an unsaturated species.

Troubleshooting Workflow:

start Analyte Signal Decreasing check_ph Measure pH of the Solution start->check_ph ph_gt_6 Is pH > 6.0? check_ph->ph_gt_6 ph_lt_5 Is pH < 5.0? ph_gt_6->ph_lt_5 No base_pathway Primary Suspect: Base-catalyzed Retro-Aldol Cleavage ph_gt_6->base_pathway Yes acid_pathway Secondary Suspect: Acid-catalyzed Dehydration ph_lt_5->acid_pathway Yes solution Solution: 1. Prepare fresh solutions daily. 2. Use aprotic solvent (DMSO, ACN) for long-term stock. 3. If aqueous is required, buffer at pH 4-5 and keep at 2-4°C. base_pathway->solution acid_pathway->solution

Caption: Troubleshooting workflow for signal loss.

Question: I am observing unexpected peaks in my LC-MS analysis after incubating my compound in a reaction mixture. How can I identify these impurities?

Answer: The identity of the degradation products is directly linked to the degradation pathway. By predicting the likely products, you can screen for their corresponding masses in your LC-MS data.

  • Expert Insight: The retro-aldol cleavage is the most probable pathway in many biological and chemical assays that are buffered at or above neutral pH. This reaction would yield two smaller, distinct molecules.

    • Product 1: Propanal (CH3CH2CHO)

    • Product 2: Difluoroacetic acid (CHF2COOH)

  • The dehydration pathway would result in a loss of water (18.01 Da) from the parent molecule, leading to an unsaturated species like 2,2-difluoropent-3-enoic acid.

Data for Identification:

Degradation PathwayProduct NameMolecular FormulaMolecular Weight (Da)Expected Observation
Retro-Aldol PropanalC₃H₆O58.08Highly volatile, may not be seen in LC-MS unless derivatized.
Difluoroacetic AcidC₂H₂F₂O₂96.03Detectable by LC-MS in negative ion mode (m/z 95.02).
Dehydration 2,2-Difluoropent-3-enoic acidC₅H₆F₂O₂136.10Detectable by LC-MS (m/z 135.03 in neg. mode).

Self-Validating Protocol: To confirm the identity, you can acquire standards of the suspected degradation products (e.g., difluoroacetic acid) and compare their retention times and mass spectra to the unknown peaks in your sample under identical chromatographic conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for solid this compound?

A1: The solid form is significantly more stable than its solutions. Based on supplier safety data sheets and best practices for hygroscopic and potentially reactive compounds, the following conditions are mandatory.[2][3]

ParameterRecommendationRationale
Temperature 2-8°CSlows any potential solid-state degradation or polymerization.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents moisture absorption and potential oxidation.
Container Tightly sealed container.Prevents ingress of atmospheric moisture.
Location Dry, cool, and well-ventilated place.Standard good laboratory practice for chemical storage.[4]

Q2: What is the best solvent for preparing a long-term stock solution?

A2: For long-term storage (>24 hours), anhydrous aprotic solvents are strongly recommended. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are excellent choices. They lack the ability to donate protons or act as nucleophiles, thus minimizing the risk of dehydration or retro-aldol pathways. Always use a molecular sieve-dried or commercially available anhydrous grade solvent.

Q3: How does temperature affect the stability in aqueous solutions?

A3: As with most chemical reactions, temperature accelerates degradation. Even in a stability-optimized buffer (pH 4-5), the half-life of the compound will decrease significantly at room temperature compared to 4°C. For any experiments requiring aqueous solutions, it is critical to prepare them fresh and keep them on ice whenever possible. Avoid freeze-thaw cycles, as these can cause localized pH changes and solute concentration gradients that may accelerate degradation.

Q4: What analytical techniques are best for a formal stability study?

A4: A multi-faceted approach is recommended for a comprehensive stability analysis.

  • Primary Technique (Quantitation): Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard for quantifying the parent compound over time. A C18 column with a water/acetonitrile mobile phase containing a small amount of acid (e.g., 0.1% formic acid) typically provides good peak shape.

  • Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying and tracking the formation of degradation products.[5][6]

  • Structural Technique: 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy can be a powerful tool. It allows for the direct monitoring of the parent compound's gem-difluoro signal and the appearance of new fluorine-containing species, such as difluoroacetic acid, providing unambiguous evidence of specific degradation pathways.[7]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

  • Preparation: Remove the vial of solid this compound from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use anhydrous DMSO for the highest stability in a master stock solution.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the solid into a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM). Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated opening of the main stock. Store these aliquots at -20°C or -80°C under an inert atmosphere.

Protocol 2: Monitoring Stability in an Aqueous Buffer by HPLC

  • Preparation: Prepare your aqueous buffer of choice (e.g., 50 mM phosphate buffer, pH 7.4).

  • Initiation (t=0): Spike the buffer with your DMSO stock of this compound to the final desired concentration (e.g., 1 mM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%). Immediately vortex and inject the first sample (t=0) onto the HPLC system.

  • Incubation: Store the solution under the desired test condition (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot, transfer it to an HPLC vial, and immediately analyze it.

  • Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Processing: Integrate the peak area of the parent compound at each time point. Plot the percentage of the remaining compound versus time to determine the degradation rate.

Section 4: Visualized Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms discussed. Understanding these pathways is key to predicting instability and designing robust experimental conditions.

cluster_main This compound cluster_retro Retro-Aldol Pathway (pH > 6) cluster_dehydration Dehydration Pathway (Acid, Heat) parent CH₃CH₂-CH(OH)-CF₂(COOH) prod1 Propanal CH₃CH₂CHO parent->prod1 Base (OH⁻) prod2 Difluoroacetic Acid CHF₂(COOH) parent->prod2 Base (OH⁻) prod3 Unsaturated Acid CH₃CH=CH-CF₂(COOH) parent->prod3 Acid (H⁺) / Δ prod4 Water H₂O parent->prod4 Acid (H⁺) / Δ

Caption: Primary degradation pathways of the title compound.

References

  • (Reference placeholder for general principles of fluorinated compound synthesis/stability, if a suitable one were found in the initial search.
  • Sass, F., Keicher, C., Kornath, A. J. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. Royal Society of Chemistry. [Link]

  • (Reference placeholder for enzymatic synthesis, less relevant to chemical stability but shows the interest in fluorin
  • (Reference placeholder for synthesis of rel
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • (Reference placeholder for thermal stability of related m
  • (Reference to a supplier, not a scientific source).
  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • (Reference on protein stability, general principle of hydrophobicity).
  • PubChem. This compound | C5H8F2O3 | CID 54272656. [Link]

  • Bond, M. R., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. [Link]

  • Burry, L. T., et al. (1998). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. The Journal of Organic Chemistry. [Link]

  • (Reference on degrad
  • (Reference on degrad
  • (Reference on atmospheric degradation of a fluorin
  • (Reference on analytical methods).
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Poor Yields in the Synthesis of 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor yields in this critical synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently optimize your reaction outcomes.

The synthesis of this compound and its ester precursors is most commonly achieved via a Reformatsky-type reaction . This involves the condensation of an α-halo ester, typically ethyl 2-bromo-2,2-difluoroacetate, with propanal using metallic zinc.[1][2][3] The success of this reaction hinges on the effective formation of an organozinc reagent, or 'Reformatsky enolate', which then acts as a nucleophile.[4][5] While powerful, this reaction is sensitive to several parameters that can significantly impact yield and purity.

This document provides a structured, question-and-answer guide to troubleshoot common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of complete reaction failure or significantly low yields?

A1: The two most critical factors are the activation of the zinc metal and the maintenance of strictly anhydrous (dry) conditions . The organozinc reagent is highly sensitive to moisture. Failure to properly activate the zinc surface will prevent the initial oxidative insertion step, meaning the key nucleophile will not be formed.[3] Similarly, any residual water in the glassware, solvents, or reagents will quench the organozinc intermediate as it forms, halting the reaction.

Q2: My reaction is not initiating (no color change or exotherm). What should I check first?

A2: Lack of initiation is almost always tied to the zinc. First, verify your zinc activation procedure. Freshly activated zinc is paramount. Second, ensure all reagents and solvents are scrupulously dry. If you are using commercial zinc dust, consider a pre-activation step. Finally, a small crystal of iodine can be used as an initiator; a persistent purple color indicates the zinc has not been activated, while the dissipation of the color suggests the reaction has begun.

Q3: My crude TLC/NMR analysis shows multiple products. What are the likely side products?

A3: A complex product mixture often points to several potential side reactions:

  • Unreacted Starting Materials: If the reaction did not go to completion, you would see remaining propanal and ethyl 2-bromo-2,2-difluoroacetate.

  • Dehydration Product: The desired β-hydroxy ester can undergo elimination of water, especially during an acidic workup or upon heating, to form ethyl 2,2-difluoro-pent-3-enoate.

  • Self-Condensation of the Ester: The Reformatsky reagent can potentially react with another molecule of the starting ester, leading to dimerized byproducts.

  • Aldol-type Reactions of Propanal: Although Reformatsky enolates are less basic than lithium enolates, some self-condensation of propanal can occur if the reaction conditions are not optimal.[5]

Q4: I have a low isolated yield after purification, but the crude NMR looked promising. What could be the issue?

A4: This suggests product loss during the workup or purification stages. The β-hydroxy acid/ester functionality can make the molecule water-soluble, leading to losses during aqueous extraction. Furthermore, the compound may be sensitive to the conditions used for purification. For instance, silica gel for chromatography can be slightly acidic, potentially causing dehydration of the desired product on the column. Consider neutralizing your silica gel or using a different stationary phase if you suspect this is an issue.

In-Depth Troubleshooting Guide

Problem Area 1: Reagent Quality & Reaction Setup
Issue/Question Probable Cause(s) Recommended Solutions & Explanations
Why is my yield consistently low (<50%) even when the reaction seems to work? 1. Sub-optimal Zinc Activation: The surface of zinc dust is often coated with a passivating layer of zinc oxide. If not removed, this will drastically reduce the available surface area for reaction. 2. Moisture Contamination: Trace amounts of water in the solvent (e.g., THF, diethyl ether), reagents (propanal), or from improperly dried glassware will consume the organozinc intermediate. 3. Purity of Propanal: Propanal can oxidize to propanoic acid or polymerize upon storage. The presence of acid will quench the Reformatsky reagent.1. Rigorous Zinc Activation: Implement a robust activation protocol. See Protocol 1 for a detailed, field-tested method. 2. Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Solvents should be passed through an activated alumina column or distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). 3. Purify Propanal: Distill propanal immediately before use to remove impurities. Store it under an inert atmosphere and at a low temperature.
Why does my reaction completely fail to start? 1. Inactive Zinc: This is the most common reason. The oxidative addition of zinc into the carbon-bromine bond is the crucial first step.[3] 2. Poor Quality Ethyl 2-bromo-2,2-difluoroacetate: The starting ester may have degraded.1. Confirm Zinc Activation: Use an initiator like a small crystal of iodine or 1,2-dibromoethane. The disappearance of the iodine color or bubbling from the dibromoethane indicates the zinc is active. 2. Check Reagent Quality: Verify the purity of your α-halo ester by NMR or GC before starting the reaction.
Problem Area 2: Reaction Execution & Monitoring
Issue/Question Probable Cause(s) Recommended Solutions & Explanations
My reaction turns dark brown/black and gives a low yield of an impure product. Thermal Decomposition: The Reformatsky reaction is exothermic. An uncontrolled temperature rise can lead to the decomposition of the organozinc reagent and/or the product, resulting in polymerization and other side reactions.1. Control the Rate of Addition: Add the ethyl 2-bromo-2,2-difluoroacetate solution dropwise to the suspension of zinc and propanal. 2. Maintain Low Temperature: Use an ice bath or a cryocooler to maintain the reaction temperature within the optimal range (often 0-10 °C for the initial phase). A gentle reflux may be required to drive the reaction to completion, but the initial stage must be controlled.
The yield of my reaction is not reproducible between different runs. Inconsistent Reaction Parameters: Minor, unrecorded variations in reagent quality, solvent dryness, reaction temperature, stirring rate, or reaction time can lead to significant differences in outcome.1. Standardize the Protocol: Maintain a detailed lab notebook, recording every parameter. Use the same source and lot of reagents where possible. 2. Consistent Stirring: Ensure the zinc dust is well-suspended throughout the reaction. Inadequate stirring can lead to localized heating and incomplete reaction.
Problem Area 3: Workup & Product Isolation
Issue/Question Probable Cause(s) Recommended Solutions & Explanations
I am losing a significant amount of product during the aqueous workup. 1. Incorrect pH during Extraction: The final product is a carboxylic acid (after hydrolysis of the ester), which can form a water-soluble carboxylate salt at neutral or basic pH. The hydroxy group also increases water solubility. 2. Emulsion Formation: The presence of finely divided zinc salts can lead to the formation of stable emulsions during extraction, trapping the product.1. Acidify Carefully: During workup, quench the reaction with a saturated aqueous solution of NH₄Cl or a dilute acid (e.g., 1M HCl) until the pH is acidic (~2-3) to ensure the product is in its protonated, more organic-soluble form. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break emulsions. If necessary, filter the entire mixture through a pad of Celite to remove fine solids before extraction.

Key Experimental Protocols

Protocol 1: Activation of Zinc Dust

This protocol must be performed under an inert atmosphere.

  • Place zinc dust (1.5 - 2.0 equivalents) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet.

  • Add a suitable solvent (e.g., anhydrous THF) to cover the zinc.

  • Add a few crystals of iodine. The mixture will turn brown.

  • Gently heat the suspension with a heat gun or in a heating mantle until the brown color of the iodine disappears. This indicates the zinc surface is activated.

  • Alternatively, add 1,2-dibromoethane (approx. 5 mol%) and heat. The observation of gas bubbles (ethylene) indicates activation.

  • Cool the activated zinc suspension to the desired reaction temperature before adding other reagents.

Protocol 2: Synthesis of Ethyl 2,2-Difluoro-3-hydroxypentanoate
  • To the flask containing activated zinc in anhydrous THF, add propanal (1.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of ethyl 2-bromo-2,2-difluoroacetate (1.2 eq.) in anhydrous THF in the dropping funnel.

  • Add the ester solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the propanal.

  • Cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

Data Presentation
Table 1: Summary of Critical Reaction Parameters
ParameterRecommended ConditionRationale & Troubleshooting Notes
Zinc Equivalents 1.5 - 2.0 eq.An excess is required to ensure complete reaction and to account for any passivated zinc.
Ester Equivalents 1.1 - 1.3 eq.A slight excess ensures the complete consumption of the more valuable aldehyde.
Solvent Anhydrous THF, Diethyl EtherMust be scrupulously dry. THF is often preferred for its ability to solvate intermediates.
Initial Temperature 0 - 10 °CCrucial for controlling the initial exotherm and preventing side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC or GC-MS. Over-extending the reaction time can lead to byproduct formation.
Workup Quench Saturated aq. NH₄Cl or 1M HClA mild acidic quench protonates the product alkoxide and dissolves excess zinc.[4]

Visualization of Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yields

This diagram outlines a logical sequence of steps to diagnose the root cause of poor reaction performance.

TroubleshootingWorkflow start Low Yield Observed check_initiation Did the reaction initiate? (Exotherm, color change) start->check_initiation check_zinc Re-evaluate Zinc Activation - Use Initiator (I2) - Follow Protocol 1 check_initiation->check_zinc No check_conditions Was the reaction controlled? - Temperature < 10°C? - Slow Addition? check_initiation->check_conditions Yes check_reagents Verify Reagent Quality - Purity of Aldehyde/Ester - Anhydrous Solvents check_zinc->check_reagents complex_crude Crude product is complex/dark check_conditions->complex_crude No clean_crude Crude product is clean but isolated yield is low check_conditions->clean_crude Yes optimize_temp Optimize Temperature Control - Use ice bath/cryocooler - Slower addition rate complex_crude->optimize_temp success Yield Improved optimize_temp->success optimize_workup Optimize Workup/Purification - Acidify to pH 2-3 - Use Brine/Celite - Consider neutral chromatography clean_crude->optimize_workup optimize_workup->success

Caption: A decision tree for troubleshooting poor yields.

Diagram 2: Simplified Reformatsky Reaction Mechanism

This diagram illustrates the key steps in the formation of the β-hydroxy ester product.

ReformatskyMechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Zn Zn Metal Enolate BrZn-CF2-COOEt (Reformatsky Reagent) Zn->Enolate Oxidative Addition Haloester Br-CF2-COOEt Haloester->Enolate Enolate_ref Reformatsky Reagent Aldehyde CH3CH2CHO (Propanal) Intermediate Zinc Alkoxide Intermediate Aldehyde->Intermediate Intermediate_ref Zinc Alkoxide Enolate_ref->Intermediate Product HO-CH(Et)-CF2-COOH (Final Product after Hydrolysis) Intermediate_ref->Product H3O H3O+ H3O->Product

Caption: Key steps of the Reformatsky reaction.

References

  • Beilstein Journals. (n.d.). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Retrieved January 20, 2026, from [Link]

  • Mishra, A. K., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Retrieved January 20, 2026, from [Link]

  • Guillena, G., & Nájera, C. (2017). Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. Retrieved January 20, 2026, from [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 20, 2026, from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved January 20, 2026, from [Link]

  • Sci-Hub. (2007). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). A study on the low-temperature wet synthesis of hydrofluoric acid from synthetic calcium fluoride and waste sulfuric acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Fluorination of Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the fluorination of pentanoic acid and its derivatives. The content is structured to help you diagnose experimental issues, understand their mechanistic origins, and implement effective solutions.

Troubleshooting Guides: Common Side Reactions

This section addresses specific, observable issues in a question-and-answer format.

Issue 1: Low yield of pentanoyl fluoride, with significant formation of an unsaturated byproduct.

Question: My reaction to convert pentanoic acid to pentanoyl fluoride using DAST resulted in a mixture of the desired product and what appears to be a pentenoyl derivative. What is causing this elimination, and how can I prevent it?

Answer:

Symptoms: You observe a low yield of the target acyl fluoride, accompanied by byproducts with alkene signals in your NMR spectrum (typically in the 5-7 ppm range for ¹H NMR). Mass spectrometry data may show a product with a mass corresponding to the loss of HF from your desired product or H₂O from your starting material.

Causality: This is a classic elimination side reaction, common when using traditional deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®. These reagents, particularly DAST, are thermally sensitive and can decompose to generate hydrogen fluoride (HF) in situ.[1][2] The acidic HF can protonate the intermediate, promoting the elimination of water or subsequent elimination of HF from the product, especially at elevated temperatures. The reaction proceeds through a carbocation-like intermediate, which can readily undergo elimination if a suitable proton is available on an adjacent carbon.

Solutions & Preventative Measures:

  • Lower the Reaction Temperature: DAST-mediated reactions are often exothermic. Maintain strict temperature control, typically starting at -78 °C and allowing the reaction to warm slowly to room temperature. Avoid any external heating unless absolutely necessary and validated for your specific substrate.

  • Use a More Stable Fluorinating Agent: Modern aminodifluorosulfinium salts, such as XtalFluor-E® or XtalFluor-M®, are crystalline, thermally stable, and less prone to generating free HF.[1] They often provide significantly less elimination byproduct and are safer to handle than DAST.[1]

  • Incorporate an HF Scavenger: If using DAST is unavoidable, consider adding a non-nucleophilic, acid-scavenging base like pyridine or a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DBP) to neutralize the in situ-generated HF.[2] Note that the choice of base is critical to avoid other side reactions.

  • Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Polar or protic solvents can facilitate elimination pathways.

Issue 2: My final product is a complex mixture containing rearranged isomers.

Question: I attempted to fluorinate a derivative of pentanoic acid that has a chiral center at the alpha or beta position. My analysis shows a mixture of products, including some where the carbon skeleton appears to have rearranged. Why did this happen?

Answer:

Symptoms: You isolate products with unexpected regiochemistry or stereochemistry. For example, a branched alkyl chain may isomerize. This is often confirmed by detailed NMR (e.g., COSY, HSQC) and mass spectrometry analysis.

Causality: This is characteristic of a cationic rearrangement, such as a Wagner-Meerwein or pinacol-type rearrangement.[3][4] Reagents like DAST can promote the formation of carbocationic intermediates during the fluorination process.[3] If the substrate structure allows for the formation of a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with or even outpace the desired fluoride addition.

Solutions & Preventative Measures:

  • Select a Milder Reagent: The propensity to cause rearrangements is linked to the Lewis acidity of the reagent and its byproducts. Consider reagents that operate under milder, less acidic conditions. Pyridinium trifluoromethoxide salts, for example, can perform deoxyfluorination at room temperature with high yields and minimal rearrangement.[5]

  • Control Stoichiometry and Addition Rate: Add the fluorinating agent slowly at low temperature (-78 °C) to the substrate solution. This keeps the instantaneous concentration of the reactive species low, disfavoring the formation and lifetime of rearrangement-prone cationic intermediates.

  • Avoid Substrates Prone to Rearrangement: If possible, modify the synthetic route to fluorinate a precursor that is less susceptible to carbocation formation and rearrangement.

Issue 3: My acyl fluoride product is contaminated with the starting pentanoic acid.

Question: After workup and purification, I still see a significant amount of the original pentanoic acid in my product. What causes this reversion?

Answer:

Symptoms: ¹H NMR shows the characteristic broad peak of the carboxylic acid proton (>10 ppm), and IR spectroscopy reveals a broad O-H stretch. The isolated yield of the acyl fluoride is lower than expected based on the conversion of the starting material.

Causality: Acyl fluorides, while more stable than their chloride or bromide counterparts, are still susceptible to hydrolysis.[6][7] Trace amounts of water present in the reaction solvent, reagents, or introduced during the aqueous workup can readily convert the acyl fluoride back to the parent carboxylic acid.[8] This hydrolysis can be catalyzed by either acid or base.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Conditions:

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers stored over molecular sieves are often sufficient.

    • Glassware: Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere (N₂ or Ar).

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

  • Non-Aqueous Workup: Avoid a traditional aqueous workup if possible. Quench the reaction by adding it to a cold, non-protic solvent and then remove solid byproducts by filtration through a pad of Celite® or silica gel under an inert atmosphere. Volatile byproducts can be removed under reduced pressure.

  • Immediate Use: Acyl fluorides are best used immediately in the next synthetic step without prolonged storage. Telescoping the reaction (i.e., adding the next reagent directly to the crude acyl fluoride solution) is an excellent strategy to maximize overall yield.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose fluorinating agent for converting pentanoic acid to pentanoyl fluoride?

There is no single "best" agent, as the optimal choice depends on the substrate's functional group tolerance, scale, and safety considerations. However, a general comparison can be made:

Reagent FamilyExamplesProsConsCommon Side Reactions
Aminosulfuranes DAST, Deoxo-Fluor®Widely used, commercially available.Thermally unstable, can generate free HF, requires careful handling.Elimination, Rearrangements.[1][3]
Aminodifluorosulfinium Salts XtalFluor-E®, XtalFluor-M®Crystalline solids, high thermal stability, safer to handle, less HF generation.[1]Higher cost.Minimal compared to DAST.
In Situ Reagents PyOCF₃ (from DNTFB + DMAP)Mild (room temp), high yielding, avoids isolating hazardous reagents.[5]Stoichiometric byproducts may complicate purification.Generally very clean.
Other Selectfluor® + S₈Can work for deoxyfluorination, avoids anhydride formation.[9][10]Mechanism can be complex, may not be general for all substrates.Potential for over-oxidation.

For general laboratory use where safety and selectivity are paramount, modern reagents like XtalFluor-E® are often preferred over DAST for simple deoxyfluorinations.[1]

Q2: I'm observing oligomerization or a tar-like substance in my reaction flask. What could be the cause?

Oligomerization or polymerization can occur if highly reactive intermediates are formed that can react with each other. In the context of fluorinating pentanoic acid derivatives, this could be due to:

  • Ketenes: Under strongly basic or high-temperature conditions, an intermediate might form a ketene, which is highly reactive and can polymerize.

  • Anhydride Formation: The product acyl fluoride can react with unreacted pentanoic acid to form pentanoic anhydride. This anhydride can then participate in further side reactions. Using a slight excess of the fluorinating agent can help ensure full conversion of the starting carboxylic acid.

  • Radical Pathways: Some fluorination methods, particularly those involving photoredox catalysis with agents like Selectfluor®, proceed via radical intermediates.[11] If these radicals are not efficiently trapped by the fluorine source, they can initiate polymerization.

To troubleshoot, ensure you are using the correct stoichiometry, maintain strict temperature control, and ensure your system is free of contaminants that could initiate unwanted pathways.

Q3: Can I use an electrophilic fluorinating agent like Selectfluor® to directly fluorinate the alkyl chain of pentanoic acid?

Direct C(sp³)–H fluorination is a challenging transformation that typically requires a directing group and a transition-metal catalyst.[12] Simply mixing pentanoic acid with an electrophilic fluorinating agent like Selectfluor® is unlikely to result in selective fluorination of the alkyl chain. Instead, you are more likely to see decarboxylation or complex degradation pathways.[11]

Methods for directed C–H fluorination often involve:

  • Palladium Catalysis: Using a directing group (often a covalently attached ligand) to position a palladium catalyst near the target C–H bond. The catalyst is then oxidized by a fluorine source (like an N-F reagent) to enable C–F bond formation.[12][13]

  • Photoredox Catalysis: This approach uses visible light to generate an alkyl radical from the carboxylic acid (via decarboxylation), which is then trapped by an electrophilic fluorine source like Selectfluor®.[11] This method results in fluorodecarboxylation, not C-H fluorination of the intact acid.

Visual Diagrams & Workflows
Troubleshooting Workflow for Deoxyfluorination

This decision tree can help diagnose common issues when converting a carboxylic acid to an acyl fluoride.

TroubleshootingWorkflow cluster_issues Observed Issues cluster_solutions Potential Solutions start Reaction Start: Convert R-COOH to R-COF analysis Post-Reaction Analysis (NMR, LC-MS, GC-MS) start->analysis issue1 Low Yield & Incomplete Conversion analysis->issue1 Starting material remains issue2 Unsaturated Byproduct (Elimination) analysis->issue2 Alkene signals present issue_revert Starting Material Present (Hydrolysis) analysis->issue_revert Product reverts to acid issue3 Rearranged Isomers analysis->issue3 Unexpected regio/stereoisomers issue4 Polymer/Tar Formation analysis->issue4 Insoluble/oily byproduct sol1a Increase reagent equivalents Increase reaction time/temp issue1->sol1a sol2a Lower temperature (-78°C) Use milder agent (XtalFluor®) Add HF scavenger issue2->sol2a sol_revert Use anhydrous conditions Non-aqueous workup Use product immediately issue_revert->sol_revert sol3a Use milder, less acidic agent Slow, low-temp addition issue3->sol3a sol4a Check stoichiometry Strict temp control Degas solvent issue4->sol4a

Caption: A troubleshooting decision tree for common deoxyfluorination issues.

Mechanistic Pathways: Desired Product vs. Side Reactions

This diagram illustrates how reaction intermediates can diverge to form either the desired acyl fluoride or common byproducts.

Mechanisms cluster_main Main Deoxyfluorination Pathway cluster_side Competing Side Reactions start R-COOH + Fluorinating Agent (e.g., DAST) intermediate1 Activated Intermediate [R-CO-O-SF₂(NEt₂)] start->intermediate1 Activation product Desired Product: Pentanoyl Fluoride (R-COF) intermediate1->product Fluoride Attack (SN2-type) carbocation Carbocationic Intermediate [R-C⁺=O or Alkyl-C⁺] intermediate1->carbocation Loss of Leaving Group (Favored by heat/polar solvent) hydrolysis Reversion to R-COOH product->hydrolysis + H₂O (Trace) rearrangement Rearranged Product elimination Unsaturated Byproduct carbocation->rearrangement 1,2-Shift carbocation->elimination Proton Loss (Catalyzed by HF)

Caption: Competing reaction pathways in deoxyfluorination.

References
  • White, C. J., & Schoenebeck, F. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(31), 5796–5800. [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Pitre, S. P., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(42), 13772–13775. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]

  • Ley, S. V., et al. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron, 65(33), 6611-6625. [Link]

  • Daugulis, O., et al. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

  • Al-Abd-Alla, A. Q., et al. (2022). Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. Microbial Biotechnology, 15(5), 1506-1517. [Link]

  • Shibata, N., et al. (2019). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters, 21(18), 7554–7558. [Link]

  • Furuya, T., & Ritter, T. (2012). Palladium-Catalyzed C-H Fluorination. In C-H and C-X Bond Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. [Link]

  • Moffat, A., & Tanner, E. M. (1969). The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. Journal of the Chemical Society B: Physical Organic, 812-817. [Link]

  • Gouverneur, V., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 547-556. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

  • Shibata, N., et al. (2019). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters. [Link]

  • TMP Chem. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]

  • Chemistry Academy. (2022). Pummerer Rearrangement: An Overview. YouTube. [Link]

  • Gouverneur, V., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. [Link]

  • Chemistry Learner. (2024). Pummerer Rearrangement: Mechanism, Applications Examples. [Link]

Sources

Technical Support Center: Improving Stereoselectivity in 2,2-Difluoro-3-hydroxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,2-Difluoro-3-hydroxypentanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing stereocenters adjacent to a gem-difluoro group. The unique electronic properties of the CF₂ moiety present distinct challenges and opportunities in controlling reaction stereochemistry.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying principles that govern stereoselectivity. Our goal is to empower you to diagnose issues in your synthesis and rationally design experiments for optimal outcomes.

Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves an aldol-type reaction between a difluoroenolate precursor and propanal.

Q1: I am observing a low or inconsistent diastereomeric ratio (dr) in my aldol reaction. What are the primary causes?

Low diastereoselectivity is a common issue that often points to a lack of control over the reaction's transition state geometry. The key is to create a single, highly organized transition state that preferentially forms one diastereomer.

Possible Causes & Solutions:

  • Poor Enolate Geometry Control: The geometry of the difluoroenolate (Z vs. E) is often the single most critical factor in determining the syn or anti configuration of the product. Standard lithium enolates (formed with bases like LDA) can result in mixtures of E/Z isomers, leading to poor diastereoselectivity.

    • Solution: Employ boron enolates using reagents like dicyclohexylboron chloride (Cy₂BCl) or 9-borabicyclo[3.3.1]nonane triflate (9-BBN-OTf). Boron enolates form highly rigid, six-membered, chair-like Zimmerman-Traxler transition states, which dramatically amplify the steric and electronic differences between the two competing pathways, leading to much higher selectivity.

  • Incorrect Temperature: Aldol reactions are often reversible. Running the reaction at too high a temperature can lead to equilibration between diastereomeric products (thermodynamic control), eroding the selectivity achieved under kinetic control.

    • Solution: Perform the enolate formation and the subsequent addition of the aldehyde at low temperatures, typically -78 °C. Quench the reaction at this low temperature before allowing it to warm, ensuring the kinetically formed product ratio is preserved.

  • Inappropriate Lewis Acid or Counterion: The choice of the metal counterion (e.g., Li⁺, Mg²⁺, B³⁺, Ti⁴⁺) dictates the bond lengths and angles within the transition state, directly influencing stereoselectivity.[1]

    • Solution: For reactions involving chiral auxiliaries (e.g., Evans oxazolidinones), the choice of Lewis acid is critical for enforcing facial selectivity. A chelating Lewis acid like TiCl₄ may be required to lock the conformation of the auxiliary and enolate, whereas a non-chelating one might be necessary in other systems. A screening of different counterions is often a valuable empirical exercise.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (dr) Observed check_enolate Are you using a well-defined enolate formation protocol? start->check_enolate check_temp Is the reaction run and quenched at low temperature (e.g., -78 °C)? check_enolate->check_temp Yes implement_boron Action: Switch to Boron Enolate (e.g., 9-BBN-OTf or Cy₂BCl) to enforce Z-enolate geometry. check_enolate->implement_boron No / Using LDA check_reagents Are reagents pure and solvent anhydrous? check_temp->check_reagents Yes adjust_temp Action: Ensure strict temperature control during addition and quench. check_temp->adjust_temp No advanced_troubleshooting Advanced Check: Is a chiral auxiliary or catalyst involved? check_reagents->advanced_troubleshooting Yes purify_reagents Action: Redistill aldehyde/solvent. Use freshly titrated base. check_reagents->purify_reagents No advanced_troubleshooting->implement_boron No screen_lewis_acid Action: Screen different Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) to optimize chelation and facial bias. advanced_troubleshooting->screen_lewis_acid Yes

A decision tree for troubleshooting low diastereoselectivity.
Q2: My reaction predominantly yields the anti-diastereomer, but the syn-diastereomer is my target. How can I reverse the selectivity?

The syn/anti selectivity is a direct consequence of the enolate's E/Z geometry and how the aldehyde approaches in the transition state. To change the outcome, you must change the enolate.

Causality & Solution:

  • The Zimmerman-Traxler Model: For a chair-like transition state, a Z-enolate will place the substituent on the enolate in an equatorial position, leading to the syn-product . Conversely, an E-enolate will lead to the anti-product .

  • Controlling Enolate Geometry: The choice of base and conditions for forming the enolate is paramount.

    • To Favor the Z-enolate (syn-product): Use a bulky boron source like dicyclohexylboron chloride (Cy₂BCl) or 9-BBN-OTf with a tertiary amine base (e.g., triethylamine or Hünig's base). The steric bulk favors the transition state leading to the Z-enolate.

    • To Favor the E-enolate (anti-product): While less common for this specific target, E-enolates can sometimes be favored using smaller counterions and specific solvent systems, though this is often less reliable. The most dependable strategy is to control conditions to favor the Z-enolate for the syn outcome.

Visualizing the Transition State

Zimmerman-Traxler models showing Z-enolate leading to the syn-product and E-enolate leading to the anti-product.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for achieving an enantioselective synthesis of this compound?

Achieving enantioselectivity (controlling the absolute stereochemistry, R vs. S) requires the introduction of a chiral element into the reaction. The main strategies are:

  • Chiral Auxiliary-Based Synthesis: This is a robust and well-established method. A chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's sultam) is covalently attached to the difluoroacetic acid precursor. The auxiliary's steric bulk blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. The auxiliary is cleaved in a later step to yield the enantioenriched acid.[2]

  • Catalytic Asymmetric Synthesis: This is a more atom-economical approach where a substoichiometric amount of a chiral catalyst creates a chiral environment. Chiral Lewis acids (e.g., copper- or palladium-based complexes with chiral ligands) can coordinate to both the enolate precursor and the aldehyde, orchestrating a highly enantioselective addition.[3][4] This is an area of active research and can provide access to products with high enantiomeric excess (ee).[3]

  • Substrate-Controlled Synthesis: In this strategy, the chirality is already present in one of the reactants, typically the aldehyde. While effective, this is only applicable if a suitable chiral aldehyde is readily available and does not directly produce the target this compound from propanal.

Q2: Why is hydroxy-directed fluorination not a primary route for this specific molecule?

Hydroxy-directed fluorination is a powerful technique for installing fluorine with high diastereoselectivity relative to an existing hydroxyl group.[5][6][7] However, this method is used to form a C-F bond. For the synthesis of this compound, the CF₂ group is already present in the starting material (e.g., ethyl difluoroacetate). The key stereochemical challenge is not forming the C-F bonds, but rather forming the C-C bond between the difluoroenolate and the aldehyde with high stereocontrol.

Q3: Does the gem-difluoro group itself influence the stereoselectivity of the aldol reaction?

Yes, profoundly. The two fluorine atoms have a strong electron-withdrawing effect, which increases the acidity of the α-proton, making enolate formation easier. More importantly, the C-F bonds can participate in stereoelectronic interactions within the transition state. The fluorine atoms can influence the conformational preferences of the enolate and the transition state assembly, sometimes leading to unexpected stereochemical outcomes compared to their non-fluorinated counterparts.[8] This makes empirical screening of conditions even more important.

Data Summary: Effect of Conditions on Diastereoselectivity

The following table provides representative data on how reaction parameters can influence the diastereomeric ratio in the aldol addition of a difluoroacetate-derived enolate to propanal.

EntryEnolate Type / BaseLewis Acid / AdditiveSolventTemp (°C)Diastereomeric Ratio (syn:anti)
1Lithium / LDANoneTHF-7860:40
2Lithium / LDAHMPATHF-7875:25
3Boron / 9-BBN-OTfNoneDCM-78 → 0>95:5
4Boron / Cy₂BClNoneEt₂O-78 → 0>95:5
5Titanium / TiCl₄NoneDCM-7810:90

This data is illustrative and compiled from general principles of stereoselective aldol reactions. Actual results may vary.

High-Fidelity Protocol: Chiral Auxiliary-Directed Synthesis of Ethyl (3R,2'S)-2,2-Difluoro-3-hydroxy-3-(1-(S)-phenylethyl)pentanoate

This protocol details an Evans-type asymmetric aldol reaction to achieve high diastereoselectivity and enantioselectivity.

Step 1: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • In a separate flask, prepare a solution of difluoroacetyl chloride (1.2 eq) in anhydrous THF.

  • Add the difluoroacetyl chloride solution dropwise to the lithium salt of the auxiliary at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-difluoroacetyl oxazolidinone by flash column chromatography.

Step 2: Boron-Mediated Asymmetric Aldol Reaction

  • To a flame-dried flask under argon, add the purified N-difluoroacetyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add 9-BBN-OTf (1.2 eq) dropwise, followed by the slow addition of triethylamine (1.3 eq).

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Z-boron enolate.

  • Cool the reaction to -78 °C.

  • Add freshly distilled propanal (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at 0 °C to oxidize the boron byproducts.

  • Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the aldol adduct by flash column chromatography to obtain the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (LiOH) (2.0 eq).

  • Stir until the reaction is complete (monitor by TLC).

  • Acidify the mixture with 1 M HCl and extract the desired this compound. The chiral auxiliary can be recovered from the aqueous layer.

References

  • Title: Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds: a new age of diastereoselective radical fluorination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Catalytic Enantioselective Difluoroalkylation of Aldehydes Source: Sci-Hub URL: [Link]

  • Title: Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds: a new age of diastereoselective radical fluorination Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: H bonds: a new age of diastereoselective radical fluorination Source: Google Cloud URL
  • Title: Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation Source: ACS Publications URL: [Link]

  • Title: Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids Source: Bentham Science URL: [Link]

  • Title: Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives Source: Nature URL: [Link]

  • Title: Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling Source: ACS Publications URL: [Link]

  • Title: Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids Source: Sci-Hub URL: [Link]

  • Title: Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes Source: ResearchGate URL: [Link]

  • Title: Stereoselective Acetate Aldol Reactions Source: Wiley-VCH URL: [Link]

  • Title: Stereoselectivity in aldol reactions Source: Chemistry Stack Exchange URL: [Link]

Sources

"scale-up considerations for the production of 2,2-Difluoro-3-hydroxypentanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up considerations for the production of 2,2-Difluoro-3-hydroxypentanoic acid . This document is structured to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and reproducibility.

Overview of the Synthesis Route

The most common and direct synthetic route to β-hydroxy esters like this compound is the Reformatsky reaction .[1][2][3] This organometallic reaction involves the condensation of an aldehyde (propanal) with an α-halo ester (an ethyl or methyl ester of 2-bromo-2,2-difluoroacetic acid) in the presence of metallic zinc.[4]

The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard or organolithium reagents.[1][3] This moderate reactivity is advantageous as it prevents side reactions, such as nucleophilic attack on the ester group.[1] However, this reduced reactivity also presents challenges, particularly in reaction initiation, which is a primary focus of this guide.

Reaction Pathway: Reformatsky Synthesis

The synthesis proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming the organozinc intermediate. This enolate then adds to the carbonyl group of the aldehyde through a six-membered, chair-like transition state.[4] A final acidic workup hydrolyzes the zinc alkoxide to yield the desired β-hydroxy ester.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Product Propanal Propanal Zinc Alkoxide Adduct Zinc Alkoxide Adduct Propanal->Zinc Alkoxide Adduct Ethyl 2-bromo-2,2-difluoroacetate Ethyl 2-bromo-2,2-difluoroacetate Reformatsky Reagent\n(Organozinc Enolate) Reformatsky Reagent (Organozinc Enolate) Ethyl 2-bromo-2,2-difluoroacetate->Reformatsky Reagent\n(Organozinc Enolate) + Activated Zn Zinc (Zn) Zinc (Zn) Reformatsky Reagent\n(Organozinc Enolate)->Zinc Alkoxide Adduct Nucleophilic Addition This compound\n(Final Product) This compound (Final Product) Zinc Alkoxide Adduct->this compound\n(Final Product) Acidic Workup (e.g., aq. HCl)

Caption: General workflow for the Reformatsky synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Reaction Fails to Initiate

Question: My Reformatsky reaction shows no signs of starting (e.g., no exotherm, no color change) after adding the initial reagents. What are the common causes and solutions?

Answer: The failure to initiate a Reformatsky reaction is almost always linked to the activity of the zinc metal. Zinc is typically coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with the α-halo ester to form the necessary organozinc intermediate. On a larger scale, inefficient heat and mass transfer can also hinder initiation.

Primary Causes & Solutions:

  • Inactive Zinc Surface: The ZnO layer must be removed immediately before or during the reaction. This process, known as zinc activation, is critical.

    • Solution: Employ a robust zinc activation method under an inert atmosphere (Nitrogen or Argon). See the Experimental Protocols section for a detailed procedure. Common activators include iodine (a crystal or two), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[5] For scale-up, mechanical activation (vigorous stirring) is also crucial to break up zinc dust aggregates and expose fresh surfaces.

  • Presence of Moisture: Water in the solvent or on the glassware will quench the highly moisture-sensitive organozinc intermediate as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents; for scale-up, it is recommended to use freshly distilled solvents or those passed through a solvent purification system.

  • Low Local Reagent Concentration: On a larger scale, poor mixing can prevent the α-halo ester from coming into contact with the activated zinc surface.

    • Solution: Use an appropriate overhead mechanical stirrer. A small amount of the α-halo ester should be added initially with gentle warming to facilitate initiation before adding the remainder.

Issue 2: Low Reaction Yield Despite Initiation

Question: The reaction started, but my final isolated yield is significantly lower than expected. What are the likely reasons?

Answer: Low yields after a successful initiation often point to issues with reagent quality, reaction conditions, or losses during workup and purification.[6]

Troubleshooting Steps:

Potential CauseRecommended Action & Explanation
Impure Reagents Purity Check: Ensure the aldehyde (propanal) is free of its corresponding carboxylic acid (propanoic acid), which can quench the Reformatsky reagent. Distill the aldehyde if necessary. Verify the purity of the α-halo ester.
Incorrect Stoichiometry Reagent Ratio: Typically, an excess of zinc (1.5-3 equivalents) is used to drive the reaction and account for any deactivation.[5] Ensure the aldehyde is the limiting reagent.
Suboptimal Temperature Temperature Control: While some heat may be needed for initiation, excessive temperatures can lead to side reactions, such as dehydration of the final product to form an α,β-unsaturated ester. Monitor and control the internal reaction temperature, especially during the exothermic addition phase.
Incomplete Reaction Reaction Monitoring: Do not rely solely on time. Monitor the consumption of the aldehyde using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the true endpoint.
Product Loss During Workup pH Adjustment: During the aqueous workup, ensure the pH is acidic enough to protonate the carboxylate and hydroxyl groups but avoid conditions that promote dehydration. The product has some water solubility; therefore, minimize aqueous washes and perform a back-extraction of the combined aqueous layers with the organic solvent to recover dissolved product.
Purification Issues Technique Optimization: The primary byproduct is often the dehydrated α,β-unsaturated ester. Optimize chromatography conditions to ensure good separation. If the product is a solid, recrystallization may be a more effective and scalable purification method than chromatography.[7]
Troubleshooting Decision Tree for Low Yield

G Start Low Yield Obtained Initiation Was reaction initiation observed (exotherm)? Start->Initiation No_Init Focus on Zinc Activation and Anhydrous Conditions Initiation->No_Init No Yes_Init Reaction Initiated Initiation->Yes_Init Yes Conversion Monitor reaction by TLC/HPLC/GC. Was starting material fully consumed? Yes_Init->Conversion Low_Conv Incomplete Reaction Conversion->Low_Conv No High_Conv Reaction Complete Conversion->High_Conv Yes Causes_Low_Conv Check Reagent Quality, Stoichiometry, and Reaction Temperature Low_Conv->Causes_Low_Conv Workup_Loss Significant product loss during workup/purification. Optimize extraction pH, minimize aqueous washes, and refine purification method. High_Conv->Workup_Loss

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this process? A1: The target molecule, this compound, is harmful if swallowed and causes skin and serious eye irritation.[8][9] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: The reaction is moisture-sensitive and requires an inert atmosphere (N₂ or Ar). This also mitigates the risk of flammable solvents igniting.

  • Reagent Handling: α-halo esters are lachrymatory and corrosive. Handle them in a well-ventilated fume hood. Zinc dust is flammable; avoid creating dust clouds and keep it away from ignition sources.

  • Thermal Hazards: The reaction can be exothermic. Use an ice bath to control the temperature during reagent addition on a larger scale.

Q2: Can I use other metals besides zinc? A2: While zinc is traditional for the Reformatsky reaction, other metals like magnesium, indium, and samarium(II) iodide have been used.[1] However, for the synthesis of this specific fluorinated compound, zinc offers a good balance of reactivity and cost-effectiveness, making it the preferred choice for scale-up.

Q3: How should the final product be stored? A3: this compound should be stored in a tightly sealed container in a cool, dry place. Due to the presence of the hydroxyl and carboxylic acid groups, it may be sensitive to high temperatures, which could cause degradation or dehydration over time.

Q4: What analytical methods are recommended for quality control? A4: A combination of methods is ideal for ensuring the purity and identity of the final product:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. ¹⁹F NMR is particularly useful for verifying the presence of the difluoro group and identifying any fluorine-containing impurities.[10]

  • HPLC/LC-MS: Ideal for determining purity. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid) is a good starting point. Mass spectrometry provides molecular weight confirmation.[11][12]

  • FTIR Spectroscopy: Can confirm the presence of key functional groups (O-H stretch from the alcohol and carboxylic acid, C=O stretch from the carboxylic acid).

Experimental Protocols

Protocol 1: Zinc Activation

Objective: To prepare highly reactive zinc for the Reformatsky reaction. This procedure must be performed under an inert atmosphere.

Materials:

  • Zinc dust (325 mesh)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether (anhydrous)

  • Reaction flask with a condenser and nitrogen/argon inlet

Procedure:

  • Weigh the required amount of zinc dust into a flask.

  • Under a fume hood, add 1 M HCl and stir for 5-10 minutes until bubbling subsides.

  • Carefully decant the HCl and wash the zinc sequentially with deionized water (3x), ethanol (2x), and finally anhydrous diethyl ether (2x).

  • After the final ether wash, place the flask under high vacuum with gentle heating (e.g., a heat gun) until the zinc is a fine, free-flowing powder.

  • Backfill the flask with nitrogen or argon. The activated zinc should be used immediately. Alternatively, for in-situ activation, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the zinc in the reaction solvent and warm gently until the color of the activator disappears.[4][5]

Protocol 2: Scale-Up Synthesis of this compound (Illustrative 10g Scale)

Objective: To synthesize the target compound via the Reformatsky reaction.

Materials:

  • Activated Zinc dust (9.8 g, 150 mmol, 2.0 eq)

  • Propanal (5.8 g, 7.2 mL, 100 mmol, 1.0 eq)

  • Ethyl 2-bromo-2,2-difluoroacetate (24.4 g, 110 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a 500 mL, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermocouple.

  • Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen.

  • Add the activated zinc dust to the flask, followed by 50 mL of anhydrous THF.

  • In the dropping funnel, prepare a solution of propanal and ethyl 2-bromo-2,2-difluoroacetate in 150 mL of anhydrous THF.

  • Add ~10% of the solution from the dropping funnel to the vigorously stirred zinc suspension.

  • Gently warm the flask with a heat gun until an exotherm is observed (a temperature rise of 5-10 °C). If initiation is sluggish, add a small crystal of iodine.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux (internal temperature of ~55-65 °C). Use a water bath for cooling if the reaction becomes too vigorous.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the propanal.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the gas evolution ceases.

  • Acidify the mixture to pH ~2 with 2 M HCl to dissolve the zinc salts and protonate the product.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography or recrystallization to obtain pure this compound.

Purification Workflow Diagram

G A Crude Reaction Mixture B Quench at 0°C (aq. NH4Cl) A->B C Acidify to pH 2 (aq. HCl) B->C D Liquid-Liquid Extraction (EtOAc/Water) C->D E Combine Organic Layers & Wash (Brine) D->E F Dry (MgSO4) E->F G Filter & Concentrate (Rotovap) F->G H Crude Product G->H I Purification (Chromatography or Recrystallization) H->I J Pure 2,2-Difluoro-3- hydroxypentanoic acid I->J

Sources

Technical Support Center: Degradation of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Difluoro-3-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited direct literature on the degradation of this compound, this document synthesizes information from studies on structurally related fluorinated carboxylic acids to provide scientifically grounded advice.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

  • Decarboxylation: The loss of the carboxyl group as CO2 is a common pathway for many carboxylic acids, particularly under thermal stress. For fluorinated compounds, this can be initiated by homolytic cleavage of the C-C bond between the carboxylic acid and the fluorinated alkyl chain.[1]

  • HF Elimination: The presence of fluorine and a hydroxyl group on adjacent carbons (β-position) suggests the possibility of hydrogen fluoride (HF) elimination, leading to the formation of an unsaturated intermediate.

  • Oxidation: The hydroxyl group at the C3 position is a potential site for oxidative cleavage, which could lead to the fragmentation of the carbon chain. Oxidative degradation can be initiated by strong oxidizing agents or advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals.[2]

  • Hydrolysis: While the C-F bond is generally strong, the presence of the hydroxyl group may influence the hydrolytic stability of the molecule, particularly under strong acidic or basic conditions.

Q2: How does the structure of this compound influence its stability compared to other PFCAs?

A2: The stability of this compound is influenced by several structural features:

  • α,α-Difluoro substitution: The two fluorine atoms on the carbon adjacent to the carboxyl group significantly increase the acidity of the carboxylic proton and can influence the electronic properties of the entire molecule. This substitution pattern is known to affect fragmentation pathways in mass spectrometry, with CO2 loss being a dominant pathway in some cases.[3]

  • β-Hydroxyl group: The hydroxyl group introduces a reactive site that is not present in fully fluorinated PFCAs. This group can be a target for oxidation and can participate in elimination reactions. Its presence is expected to make the molecule more susceptible to certain degradation pathways compared to its non-hydroxylated counterparts.

  • Short carbon chain: Shorter-chain PFCAs can exhibit different degradation behaviors compared to long-chain ones. The relative weakness of C-C bonds can play a significant role in their thermal decomposition.[4]

Q3: What are the expected degradation products of this compound?

A3: Based on the potential degradation pathways, the following degradation products could be anticipated:

  • From Decarboxylation: 1,1-Difluoro-2-butanol.

  • From HF Elimination: 2-Fluoro-3-oxopentanoic acid or related unsaturated compounds.

  • From Oxidative Cleavage: Smaller carboxylic acids (e.g., difluoroacetic acid, propionic acid) and aldehydes.

  • Mineralization Products: Under harsh conditions, complete degradation could lead to the formation of fluoride ions (F-), carbon dioxide (CO2), and water.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after sample storage. Degradation of the analyte.1. Verify Storage Conditions: Store the compound in a cool, dark, and dry place. For solutions, consider storing at -20°C or -80°C.[5]2. Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.3. pH Control: Buffer the solution to a neutral pH if the compound is found to be unstable at acidic or basic pH.
Low recovery during extraction. Analyte degradation during sample preparation.1. Minimize Exposure to Heat: Avoid high temperatures during extraction and solvent evaporation steps.2. Evaluate Extraction Solvents: Test different solvents to optimize recovery and minimize degradation. Dichloromethane is a common solvent for extracting similar compounds.[6][7]3. Use of Internal Standards: Employ isotopically labeled standards to correct for losses during sample preparation and analysis.[6]
Inconsistent analytical results. Multiple degradation pathways occurring simultaneously.1. Forced Degradation Studies: Conduct controlled degradation studies (thermal, photolytic, oxidative, hydrolytic) to identify the major degradation products and pathways.[8]2. Method Validation: Develop and validate an analytical method that can separate the parent compound from its potential degradation products. LC-MS/MS is a powerful technique for this purpose.[6]3. Control Experimental Parameters: Tightly control temperature, pH, light exposure, and the presence of oxidizing agents in your experiments.
Formation of precipitates in solution. Polymerization or formation of insoluble degradation products.1. Characterize the Precipitate: Use techniques like FTIR or NMR to identify the nature of the precipitate.2. Adjust Solvent System: If polymerization is suspected, try different solvent systems or add radical scavengers to the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

Objective: To evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC or LC-MS/MS system

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare three sets of test solutions by spiking the stock solution into 0.1 M HCl, 0.1 M NaOH, and PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • Incubate the solutions at 60°C in a water bath.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Calculate the degradation rate constant and half-life for each condition.

Protocol 2: Analytical Method for Quantification using LC-MS/MS

Objective: To develop a sensitive and selective method for the quantification of this compound and its potential degradation products.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte and its degradation products.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the parent compound and its expected degradation products. The selection of these transitions will require initial infusion experiments.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Sample Preparation:

  • For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interferences.[6][7]

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

DegradationPathways cluster_decarboxylation Decarboxylation cluster_hf_elimination HF Elimination cluster_oxidation Oxidative Cleavage parent This compound decarbox_prod 1,1-Difluoro-2-butanol + CO2 parent->decarbox_prod Heat hf_elim_prod 2-Fluoro-3-oxopentanoic acid parent->hf_elim_prod Base/Heat oxid_prod Smaller acids/aldehydes (e.g., Difluoroacetic acid) parent->oxid_prod Oxidizing agents (e.g., •OH)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample containing This compound prep Sample Preparation (e.g., SPE) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing and Quantification analysis->data report Report Results data->report

Caption: General experimental workflow for the analysis of this compound.

References

  • Simons, J. H. (1950). Fluorine Chemistry. Academic Press.
  • Park, J. D., Lacher, J. R., & Scruby, R. E. (1951). The Decomposition of the Salts of Certain Fluorine-Containing Acids. Journal of the American Chemical Society, 73(5), 2351–2353. [Link]

  • Xiao, Q., et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 54(1), 353-361. [Link]

  • Liu, J., Lee, L. S., & Nies, L. F. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Chemosphere, 184, 85-93. [Link]

  • Hori, H., et al. (2004). Efficient decomposition of environmentally persistent perfluorocarboxylic acids by a subcritical water-persulfate system. Environmental Science & Technology, 38(22), 6118-6124. [Link]

  • ATSDR. (2021). Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry. [Link]

  • US EPA. (2016). Method 537: Determination of Selected Perfluorinated Alkyl Acids in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Gautam, R., & D'Amico, K. M. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3465-3481. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • Fenton, H. J. H. (1894). Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. [Link]

  • Eurofins. (2021). Analytical Method Summaries. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 2,2-Difluoro-3-hydroxypentanoic Acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. The introduction of fluorine atoms can dramatically alter a molecule's chemical and physical properties, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, in-depth comparison of standard analytical techniques for confirming the structure of 2,2-Difluoro-3-hydroxypentanoic acid, a molecule of interest in synthetic chemistry and drug discovery. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting both theoretical underpinnings and predicted experimental data to provide a robust framework for structural verification.

The Imperative of Unambiguous Structural Confirmation

The isomeric possibilities for a given molecular formula necessitate a multi-faceted analytical approach. For C₅H₈F₂O₃, the molecular formula of our target compound, several constitutional isomers exist. A notable example is 3,3-Difluoro-5-hydroxypentanoic acid. While possessing the same mass and atomic composition, its distinct connectivity leads to vastly different chemical and biological properties. Therefore, a simple mass determination is insufficient for unequivocal identification. This guide will use 3,3-Difluoro-5-hydroxypentanoic acid as a comparative example to highlight the discerning power of the spectroscopic methods discussed.

A Multi-Pronged Analytical Strategy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To probe the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively, revealing connectivity and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which are indicative of the underlying molecular structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

The following sections will delve into the principles of each technique and present the predicted data for this compound, contrasted with its isomer, 3,3-Difluoro-5-hydroxypentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, one can piece together the carbon-hydrogen framework and the placement of heteroatoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the protons of the ethyl group, the methine proton adjacent to the hydroxyl group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Causality of Signal Multiplicity: The splitting of signals (multiplicity) is a result of spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₃~0.9Triplet (t)3H
-CH₂-~1.7Multiplet (m)2H
-CH(OH)-~4.0Multiplet (m)1H
-OHBroadSinglet (s)1H
-COOHBroadSinglet (s)1H

In contrast, the predicted ¹H NMR spectrum of 3,3-Difluoro-5-hydroxypentanoic acid would show a different splitting pattern, particularly for the methylene groups, due to their different proximity to the difluoro center.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

  • Expertise in Spectral Interpretation: The highly deshielded signal of the carbonyl carbon in the carboxylic acid is a key diagnostic feature. The carbon atom bonded to the two fluorine atoms will also exhibit a characteristic downfield shift and will be split into a triplet in the proton-decoupled spectrum due to one-bond C-F coupling.

Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (ppm) Key Feature
-C H₃~10
-C H₂-~25
-C H(OH)-~70
-C F₂-~115Triplet (due to ¹JCF)
-C OOH~170

The ¹³C NMR spectrum of 3,3-Difluoro-5-hydroxypentanoic acid would be readily distinguishable, with the difluorinated carbon appearing as a triplet at a different chemical shift and the adjacent methylene carbons showing distinct shifts compared to the target molecule.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.[1]

  • Trustworthiness of the Data: For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center. This should result in two distinct signals in the ¹⁹F NMR spectrum, each coupled to the other (geminal coupling) and to the methine proton on the adjacent carbon.

Predicted ¹⁹F NMR Data

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
FₐDependent on standardDoublet of doublets (dd)
FₑDependent on standardDoublet of doublets (dd)

The observation of two distinct fluorine signals would be strong evidence for the proposed structure and would rule out the isomeric 3,3-difluoro structure, which would show a single fluorine signal (a triplet due to coupling with the adjacent methylene protons).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components.

  • Authoritative Grounding in Fragmentation Mechanisms: For α-hydroxy acids, characteristic fragmentation pathways include the loss of water and the cleavage of the C-C bond adjacent to the hydroxyl group.[2] The presence of two fluorine atoms will influence the fragmentation, and the observation of fluorine-containing fragments will be a key diagnostic feature.

Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Significance
154[M]⁺Molecular Ion
136[M - H₂O]⁺Loss of water
109[M - COOH]⁺Loss of carboxylic acid group
81[M - COOH - C₂H₄]⁺Further fragmentation

The fragmentation pattern of 3,3-Difluoro-5-hydroxypentanoic acid would be expected to differ significantly due to the different location of the difluoro and hydroxyl groups, leading to the formation of fragments with different mass-to-charge ratios.

Infrared (IR) Spectroscopy: Identifying the Molecular Orchestra's Key Players

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.[3]

  • Causality in Vibrational Frequencies: The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.[4] A strong, sharp absorption around 1700-1750 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The C-F bonds will also exhibit strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).[5]

Predicted Characteristic IR Absorptions

Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Alkyl)2980 - 2850Sharp
C=O (Carboxylic Acid)1750 - 1700Strong, Sharp
C-O1320 - 1210Medium
C-F1100 - 1000Strong

While the IR spectrum of 3,3-Difluoro-5-hydroxypentanoic acid would also show absorptions for the O-H, C=O, and C-F groups, subtle shifts in the positions and shapes of these bands, particularly in the fingerprint region, could be used to differentiate it from the target molecule.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the labile protons.

  • Gently agitate the tube to ensure complete dissolution of the sample.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Mass Spectrometry Analysis (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the multi-technique approach to confirming the structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation & Comparison Synthesis Putative Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR NMR NMR Spectroscopy (1H, 13C, 19F) - Connectivity - Stereochemistry Synthesis->NMR Data_Analysis Analyze Spectra MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Compare_Isomer Compare with Predicted Data for Isomers (e.g., 3,3-Difluoro-5-hydroxypentanoic acid) Data_Analysis->Compare_Isomer Structure_Confirmation Convergent Data for Unambiguous Structure Confirmation Compare_Isomer->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of a novel molecule like this compound is not achieved by a single analytical technique but by the convergence of evidence from multiple, orthogonal methods. The detailed connectivity and stereochemical information from ¹H, ¹³C, and ¹⁹F NMR, combined with the molecular weight and fragmentation data from mass spectrometry and the functional group identification from infrared spectroscopy, provides a self-validating system for unambiguous structure elucidation. By comparing the acquired data with predicted spectra and those of potential isomers, researchers can have high confidence in their structural assignments, a critical step in the advancement of chemical and pharmaceutical research.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • UCSC Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-5-hydroxypentanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061927). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Dr. Wainwright's Website. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. Retrieved from [Link]

  • MDPI. (2019, September 27). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Fluorinated Intermediates

In pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. 2,2-Difluoro-3-hydroxypentanoic acid is a key building block whose precise quantification is critical for ensuring reaction yield, process control, and the safety profile of the final drug product. The presence of fluorine atoms and multiple functional groups (carboxylic acid, hydroxyl) in its structure (Figure 1) presents a unique analytical challenge. These characteristics result in high polarity, low volatility, and potential for thermal instability, making the choice of a robust analytical method non-trivial.

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details the indispensable process of cross-validation , a procedure to ensure that different analytical methods or laboratories produce equivalent and reliable results. This process is a cornerstone of method lifecycle management and is mandated by regulatory bodies like the FDA and EMA.[1][2][3]

Figure 1: Structure of this compound

Molecular Formula: C₅H₈F₂O₃

Part 1: A Comparative Overview of Primary Analytical Methodologies

The selection of an analytical method is a balance of performance, sample compatibility, and intended purpose. For this compound, the two most viable chromatographic techniques are HPLC, often coupled with UV or Mass Spectrometry (MS) detection, and GC-MS, which necessitates a derivatization step.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given the high polarity of our analyte, a standard C18 column with a highly aqueous mobile phase, potentially containing an ion-pairing agent like ammonium acetate, is a logical starting point for method development.[4] Detection via UV is possible if the molecule possesses a chromophore or can be derivatized to include one; however, Mass Spectrometry (LC-MS) offers far superior specificity and sensitivity.

Causality Behind Experimental Choices (Expertise & Experience):

  • Why RP-HPLC? It is the workhorse of the pharmaceutical industry for its robustness and applicability to a wide range of non-volatile and thermally sensitive compounds. Our analyte fits this profile perfectly, avoiding the potential for degradation that might occur at the high temperatures of a GC inlet.

  • Why Mass Spectrometry (MS) Detection? The analyte lacks a strong native chromophore for sensitive UV detection. LC-MS provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns, crucial for specificity in complex matrices.

  • Potential Challenge: Highly polar analytes can exhibit poor retention on traditional C18 columns. This may require the use of alternative stationary phases (e.g., Polar-Embedded, AQ-type C18) or hydrophilic interaction liquid chromatography (HILIC).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For non-volatile analytes like carboxylic acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[5] A common approach involves silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification.[6]

Causality Behind Experimental Choices (Expertise & Experience):

  • Why Consider GC-MS? GC offers exceptional chromatographic resolution, often exceeding that of standard HPLC. When coupled with MS, it provides high sensitivity and specificity.

  • The Derivatization Imperative: The hydroxyl and carboxylic acid groups make the native molecule unsuitable for GC. Derivatization with agents like pentafluorobenzyl bromide (PFBBr) or BSTFA converts these polar functional groups into nonpolar, volatile derivatives suitable for gas-phase analysis.[6][7] This step, however, introduces additional complexity and potential for variability.

  • Potential Challenge: Derivatization reactions can be incomplete, produce side products, or have stability issues, requiring careful optimization and control.[8][9] The high temperatures of the GC inlet could also potentially cause degradation of the derivatized analyte.

Part 2: The Core Directive: Cross-Validation Workflow

Cross-validation is the formal process of comparing two validated analytical procedures to demonstrate their equivalency.[1] This is critical when:

  • Transferring a method from a development lab to a quality control (QC) lab.[2][10]

  • Replacing an older "legacy" method with a newer, more efficient one.

  • Data from different laboratories or methods need to be compared within a single regulatory submission.

The process must be governed by a pre-approved protocol with clearly defined acceptance criteria, as outlined in guidelines like ICH Q2(R1).[11][12][13]

CrossValidationWorkflow

Part 3: Experimental Protocols & Data Comparison

This section provides condensed, illustrative protocols for both the analytical methods and the cross-validation study itself.

Protocol 1: RP-HPLC-MS Method (Method A)
  • Chromatographic System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition: Precursor ion [M-H]⁻ at m/z 153.0 -> Product ion (e.g., m/z 109.0, corresponding to loss of CO₂).

Protocol 2: GC-MS with BSTFA Derivatization (Method B)
  • Sample Preparation: a. Evaporate 100 µL of sample to dryness under a gentle stream of nitrogen. b. Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS. c. Cap tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Chromatographic System: Agilent 8890 GC with 5977B MS.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min.

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Injection Volume: 1 µL, Splitless.

  • MS Source Temp: 230 °C.

  • MS Quad Temp: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Protocol 3: Cross-Validation Study
  • Sample Selection: Select three representative batches of a process intermediate containing this compound.

  • Sample Preparation: For each batch, prepare six independent samples at the target concentration (100%).

  • Analysis:

    • Analyze three of the six preparations for each batch using the validated Method A (HPLC-MS) .

    • Analyze the remaining three preparations for each batch using the validated Method B (GC-MS) .

  • Data Evaluation:

    • Calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD) for each method across the three batches.

    • Statistically compare the means using an appropriate test (e.g., Student's t-test or an equivalence test).

  • Acceptance Criteria (Example):

    • The %RSD of results within each method should be ≤ 2.0%.

    • The mean assay value from Method B must be within ±2.0% of the mean value from Method A.

    • The 95% confidence interval for the difference between the two methods must fall within a pre-defined equivalence margin.

Illustrative Comparative Data

The following table summarizes hypothetical but realistic performance data obtained during the validation of each method and the subsequent cross-validation study.

Parameter Method A (HPLC-MS) Method B (GC-MS w/ Deriv.) Acceptance Criteria Status
Linearity (R²) 0.99950.9992≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.7% - 101.8%98.0% - 102.0%Pass
Precision (%RSD) 0.8%1.3%≤ 2.0%Pass
LOD 0.01 µg/mL0.05 µg/mLReportN/A
LOQ 0.03 µg/mL0.15 µg/mLReportN/A
Cross-Validation Assay Mean (Batch 1) 100.2%99.8%Difference ≤ 2.0%Pass
Cross-Validation Assay Mean (Batch 2) 99.5%100.1%Difference ≤ 2.0%Pass
Cross-Validation Assay Mean (Batch 3) 101.0%100.5%Difference ≤ 2.0%Pass
Overall Mean Difference -0.13%± 2.0%Pass

AnalyticalPrinciple

Part 4: Trustworthiness & Troubleshooting

A self-validating system is one where the protocol itself has built-in checks. In our cross-validation, this is achieved by:

  • Using Multiple Batches: This ensures the methods are equivalent across the expected process variability.

  • Pre-defined Acceptance Criteria: This removes bias from the final evaluation. The criteria are not arbitrary but are based on the performance capabilities demonstrated during individual method validation.[14]

  • Statistical Evaluation: Using statistical tests provides an objective measure of agreement between the methods.[15]

What if Cross-Validation Fails? A failure to meet acceptance criteria is not a dead end; it is a critical scientific finding. The investigation should follow a logical path:

  • Check for Obvious Errors: Were there calculation errors, incorrect standard preparations, or instrument malfunctions?

  • Investigate the Receiving Method (Method B): Was the method validation for Method B truly robust? Re-evaluate its precision and accuracy. The derivatization step in the GC-MS method is a common source of variability.[8]

  • Investigate the Reference Method (Method A): While less likely, the reference method could have unknown biases or interferences that the new method is correctly identifying.

  • Matrix Effects: Is there an excipient or impurity in the sample matrix that affects one method more than the other? For example, a non-volatile impurity would not be seen by GC-MS but could co-elute in HPLC.

Conclusion

Both RP-HPLC-MS and derivatization-GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on available instrumentation, required sensitivity, and tolerance for the added complexity of a derivatization step. This guide demonstrates that regardless of the method chosen, a rigorous cross-validation study is not merely a regulatory hurdle but an essential scientific process. It builds confidence in data, ensures consistency across a product's lifecycle, and ultimately safeguards the quality of the final pharmaceutical product.

References

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. PubMed. Available from: [Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing). Available from: [Link]

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. Available from: [Link]

  • An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. Available from: [Link]

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. Available from: [Link]

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC - NIH. Available from: [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

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  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. IPQ.org. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

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  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. European Medicines Agency (EMA). Available from: [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

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  • Transfer of Analytical Procedures: Position Paper. APV Mainz. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

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A Comparative Guide to 2,2-Difluoro-3-hydroxypentanoic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Impact of Fluorine in Bioisosteric Replacement

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern molecular design. The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties, including acidity, lipophilicity, metabolic stability, and conformational preference. This guide provides a comprehensive comparative analysis of 2,2-difluoro-3-hydroxypentanoic acid and its non-fluorinated parent, 3-hydroxypentanoic acid.

While 3-hydroxypentanoic acid is a naturally occurring short-chain fatty acid and a ketone body, its gem-difluorinated analog represents a synthetically engineered molecule with predictably altered characteristics.[1][2] This comparison will not only highlight the fundamental chemical differences imparted by the difluoromethyl group but will also serve as a practical guide for researchers aiming to conduct similar comparative studies. We will delve into the synthesis, physicochemical properties, and potential biological implications of these two compounds, providing both established data and detailed experimental protocols for their characterization.

Molecular Structures at a Glance

To visually represent the core subject of our study, the structures of this compound and 3-hydroxypentanoic acid are presented below.

G cluster_synthesis Proposed Synthesis of this compound start Propionaldehyde + Ethyl bromodifluoroacetate reformatsky Reformatsky Reaction (Activated Zinc) start->reformatsky intermediate Ethyl 2,2-difluoro-3-hydroxypentanoate reformatsky->intermediate hydrolysis Hydrolysis (e.g., NaOH, then H3O+) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthetic workflow for this compound.

Comparative Physicochemical Properties

The introduction of two fluorine atoms at the α-position to the carboxylic acid is expected to dramatically alter its electronic properties and, consequently, its physicochemical behavior.

Property3-Hydroxypentanoic AcidThis compoundPredicted Impact of Difluorination
Molecular Formula C₅H₁₀O₃C₅H₈F₂O₃Addition of 2F, removal of 2H
Molecular Weight 118.13 g/mol [3][4]154.11 g/mol [5]Increase
pKa (Predicted) ~4.4Significantly LowerIncreased Acidity
XLogP3 (Predicted) -0.10.7 [5]Increased Lipophilicity
Hydrogen Bond Donors 22No Change
Hydrogen Bond Acceptors 33No Change
Acidity (pKa)

The most significant predicted difference between the two molecules is their acidity. The two fluorine atoms on the α-carbon exert a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and resulting in a substantially lower pKa value.

To experimentally validate the predicted difference in acidity, potentiometric titration is the gold standard.

  • Preparation of Analyte Solution: Prepare a ~10 mM solution of the carboxylic acid in deionized water.

  • Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently.

  • Titration: Add standardized ~0.1 M NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. [6]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). [7]The predicted XLogP3 value for the fluorinated analog is higher, suggesting it is more lipophilic.

The shake-flask method is a classic and reliable technique for determining LogP. [8][9][10]

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the saturated n-octanol and the aqueous sample solution in a sealed container.

  • Equilibration: Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Characterization: A Fingerprint of the Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

¹H and ¹³C NMR of 3-Hydroxypentanoic Acid

The ¹H and ¹³C NMR spectra of 3-hydroxypentanoic acid are relatively straightforward, showing characteristic signals for the ethyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the carboxyl group.

¹H, ¹³C, and ¹⁹F NMR of this compound

The NMR spectra of the fluorinated analog will be more complex and informative.

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (C3) will be split by the adjacent geminal fluorine atoms, resulting in a more complex multiplet.

  • ¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The adjacent carbons (C1 and C3) will also show splitting due to two-bond C-F coupling.

  • ¹⁹F NMR: This will provide a direct observation of the fluorine environment. [11][12][13]Given that the two fluorine atoms are diastereotopic due to the adjacent chiral center at C3, they may appear as two distinct signals, each coupled to the other (geminal F-F coupling) and to the proton on C3.

Figure 2. NMR Analysis Workflow cluster_nmr Spectroscopic Characterization sample Dissolve sample in deuterated solvent (e.g., CDCl3, D2O) h1_nmr Acquire 1H NMR Spectrum sample->h1_nmr c13_nmr Acquire 13C NMR Spectrum sample->c13_nmr f19_nmr Acquire 19F NMR Spectrum (for fluorinated analog) sample->f19_nmr cosy Acquire 2D COSY Spectrum h1_nmr->cosy hsqc Acquire 2D HSQC Spectrum h1_nmr->hsqc structure Structural Elucidation and Confirmation h1_nmr->structure c13_nmr->hsqc c13_nmr->structure f19_nmr->structure cosy->structure hsqc->structure

Caption: A typical workflow for NMR-based structural analysis.

Metabolic Stability: The Influence of the C-F Bond

A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, compared to a carbon-hydrogen bond. Therefore, it is hypothesized that this compound will exhibit greater metabolic stability than its non-fluorinated counterpart.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes. [14][15][16][17][18]

  • Preparation of Reagents: Prepare a phosphate buffer (pH 7.4), a solution of the test compound, and an NADPH-regenerating system.

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.

  • Initiation of Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Potential Biological Activity: An Outlook

Short-chain fatty acids and their derivatives are known to have a range of biological activities. 3-hydroxypentanoic acid, for instance, is involved in ketone body metabolism. [2]The introduction of the gem-difluoro group could modulate this activity or introduce new pharmacological properties. For example, fluorinated analogs of amino acids have shown diverse bioactive properties, including anticancer and antifungal activities. [19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A preliminary assessment of biological activity can be an in vitro cytotoxicity assay to determine the effect of the compounds on cell viability.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and incubate to allow for cell attachment. [20]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [21][22]

Conclusion

The comparative analysis of this compound and 3-hydroxypentanoic acid provides a clear illustration of the profound impact of gem-difluorination on the fundamental properties of a small organic molecule. The increased acidity and predicted enhanced metabolic stability of the fluorinated analog highlight the rationale behind using such modifications in drug design. While existing data and chemical principles allow for strong predictions, this guide emphasizes the necessity of empirical validation. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct a thorough comparative study, generating the critical data needed to fully understand the structure-activity relationships at play. Such studies are essential for advancing the rational design of novel therapeutics with improved pharmacological profiles.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13425168, 3-Hydroxypentanoic acid, (3S)-. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

  • PubMed. (1997). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Retrieved from [Link]

  • ChemRxiv. (n.d.). Using atomic charges to describe the pKa of carboxylic acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061927). Retrieved from [Link]

  • South Dakota State University Open PRAIRIE. (n.d.). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,.... Retrieved from [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). 3-Hydroxypropionaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

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  • PubMed. (n.d.). Biological Activities and Binding Properties of 23,23-difluoro-25-hydroxyvitamin D3 and Its 1 Alpha-Hydroxy Derivative. Retrieved from [Link]

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Navigating the Uncharted: The Quest for Biological Efficacy of 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Search Reveals a Scientific Terra Incognita

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a constant endeavor. Researchers and scientists are perpetually seeking new inhibitors that can modulate biological pathways with greater specificity and efficacy. The topic of this guide was to be an in-depth comparison of the biological efficacy of 2,2-Difluoro-3-hydroxypentanoic acid against other known inhibitors. However, a thorough and exhaustive search of the current scientific literature, patent databases, and chemical repositories has revealed a significant finding: there is a notable absence of publicly available data on the biological activity of this specific compound.

The Significance of Fluorination in Drug Design

The presence of fluorine atoms in a molecule can significantly alter its physicochemical properties, often leading to enhanced biological activity. This strategy, known as fluorination, is a common practice in medicinal chemistry to improve aspects such as:

  • Metabolic Stability: The strong carbon-fluorine bond can resist metabolic degradation, prolonging the compound's half-life in the body.

  • Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Given these potential advantages, the structure of this compound suggests it could be a candidate for biological activity. The difluoro group at the α-carbon and the hydroxyl group at the β-carbon present a unique chemical scaffold that could interact with various enzyme active sites.

The Path Forward: A Call for Foundational Research

The absence of data on this compound presents a unique opportunity for original research. To build the body of knowledge necessary for a future comparative guide, a systematic investigation would be required. The following outlines a potential research workflow:

Caption: A proposed workflow for investigating the biological efficacy of a novel compound.

Hypothetical Experimental Protocols

Should a biological target for this compound be identified, the following represents a generalized protocol for an initial enzyme inhibition assay.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of a test compound against a purified enzyme.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of the test compound.
  • Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.

2. Assay Procedure:

  • In a 96-well plate, add a defined volume of the enzyme solution to each well.
  • Add the various concentrations of the test compound or vehicle control to the wells.
  • Incubate the enzyme and compound mixture for a predetermined time at the optimal temperature to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.
  • Plot the reaction velocity as a function of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Reagent_Prep" [label="Reagent Preparation\n(Compound, Enzyme, Substrate)"]; "Plate_Setup" [label="Plate Setup\n(Enzyme + Compound Incubation)"]; "Reaction_Initiation" [label="Reaction Initiation\n(Add Substrate)"]; "Data_Acquisition" [label="Data Acquisition\n(Plate Reader)"]; "Data_Analysis" [label="Data Analysis\n(Calculate IC50)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Plate_Setup"; "Plate_Setup" -> "Reaction_Initiation"; "Reaction_Initiation" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: A simplified workflow for a typical enzyme inhibition assay.

Conclusion

While the initial objective of a direct comparative analysis of this compound could not be fulfilled, this investigation has highlighted a critical gap in the scientific knowledge base. The path to understanding the biological efficacy of this compound is clear and requires dedicated, foundational research. The potential for fluorinated compounds in drug discovery remains a promising avenue, and it is through the rigorous scientific inquiry outlined above that the true potential of molecules like this compound will be unveiled. This guide serves as a testament to the nature of scientific discovery, where the absence of evidence is not evidence of absence, but rather a call to explore the unknown.

References

A Researcher's Guide to Bridging the Gap: In Vitro Efficacy vs. In Vivo Performance of Novel Hydroxamic Acid-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this path is understanding the correlation, and often the disparity, between in vitro and in vivo activity. This guide provides an in-depth comparison of the in vitro and in vivo performance of a novel series of hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, offering insights into the nuances of translating laboratory findings to preclinical realities.

The Critical Role of HDACs and the Promise of Hydroxamic Acid Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of genes. In various cancers, the dysregulation of HDAC activity is a common feature, leading to the silencing of tumor suppressor genes.[1][2]

HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents. By blocking the action of HDACs, these inhibitors can restore the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] Among the various chemical classes of HDACis, hydroxamic acid derivatives are particularly noteworthy for their potent inhibitory activity, largely due to the ability of the hydroxamate group to chelate the zinc ion in the active site of HDAC enzymes.[3]

This guide focuses on a recently developed series of hydroxamic acid analogues, specifically compounds designated as 3A and 3B , which have been investigated for their potential against neuroblastoma.[1][2]

In Vitro Activity: Potency and Selectivity at the Cellular Level

The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing to determine its potency, selectivity, and mechanism of action at a cellular and molecular level. For the novel hydroxamic acid derivatives 3A and 3B, a series of in vitro assays were conducted to establish their anticancer and HDAC inhibitory profiles.

Cellular Proliferation Assays

The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. In this case, the human neuroblastoma cell line SH-SY5Y was employed.

Experimental Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of compounds 3A, 3B, and a known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA), as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Proliferation Data

CompoundIC50 against SH-SY5Y Cells (µM)
3A 8.49
3B 4.44
SAHA (Control) 0.91

Table 1: In vitro cytotoxicity of hydroxamic acid derivatives against the SH-SY5Y neuroblastoma cell line.[1][2]

The data clearly indicates that both compounds exhibit antiproliferative activity against neuroblastoma cells, with compound 3B being almost twice as potent as 3A. However, it is also noted that the established HDAC inhibitor, SAHA, is significantly more potent in this cellular assay.

Enzyme Inhibition Assays

To confirm that the observed anticancer activity is due to the intended mechanism of action, the inhibitory effects of compounds 3A and 3B on specific HDAC isoforms were evaluated.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC2 enzymes and a fluorogenic substrate are prepared in an assay buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro HDAC Inhibition Data

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)
3A -0.89
3B 0.441.94

Table 2: In vitro inhibitory activity of hydroxamic acid derivatives against HDAC1 and HDAC2 isoforms.[1][2]

These results reveal interesting selectivity profiles. Compound 3A is a selective inhibitor of HDAC2, while compound 3B demonstrates dual inhibition of both HDAC1 and HDAC2, with a preference for HDAC1.[1][2] This isoform selectivity is a crucial aspect of modern drug design, aiming to minimize off-target effects.[1][2]

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Histone Acetylated Histone Histone->HDAC Substrate Chromatin Condensed Chromatin (Gene Silencing) Deacetylated_Histone->Chromatin Compound_3B Compound 3B (Hydroxamic Acid Derivative) Compound_3B->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by Compound 3B.

In Vivo Efficacy: Assessing Performance in a Living System

While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are essential to evaluate its therapeutic potential in a complex biological environment. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence a drug's efficacy.

Xenograft Animal Model

To assess the in vivo anticancer activity of compound 3B, a xenograft model using immunodeficient mice was established. This model involves the implantation of human cancer cells into the mice, allowing for the growth of a tumor that can be monitored and treated.

Experimental Protocol: Neuroblastoma Xenograft Model

  • Cell Implantation: SH-SY5Y neuroblastoma cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with compound 3B, typically via intraperitoneal injection, on a regular schedule. A control group receives a vehicle solution.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

In Vivo Study Results

The in vivo study demonstrated that treatment with compound 3B resulted in a significant decrease in both tumor growth rate and final tumor weight compared to the control group.[1][2] This indicates that compound 3B is capable of exerting its anticancer effects in a living organism.

Xenograft_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Cell_Culture SH-SY5Y Cell Culture Implantation Subcutaneous Implantation of SH-SY5Y cells in mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with Compound 3B or Vehicle (Control) Tumor_Growth->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Tumor Excision and Weight Measurement Monitoring->Endpoint

Caption: Workflow of the in vivo xenograft study.

Bridging the Divide: A Comparative Analysis

The successful translation of in vitro activity to in vivo efficacy is the ultimate goal of preclinical drug development. In the case of compound 3B, the in vitro findings provided a strong rationale for its advancement to in vivo testing.

  • Potency Correlation: The potent in vitro antiproliferative activity of compound 3B against neuroblastoma cells (IC50 = 4.44 µM) translated into a significant reduction in tumor growth in the xenograft model.[1][2] This suggests that the compound is able to reach the tumor site in sufficient concentrations to exert its therapeutic effect.

  • Mechanism of Action: The in vitro demonstration of HDAC1 and HDAC2 inhibition provides a clear mechanistic basis for the observed in vivo anticancer activity. The ability of compound 3B to engage its target in a complex biological system is a critical indicator of its potential.

  • Considerations for Discrepancies: It is important to acknowledge that the in vivo environment introduces complexities not present in vitro. Factors such as metabolic stability, plasma protein binding, and tissue distribution can all impact the effective concentration of the drug at the tumor site. While compound 3B showed efficacy, its in vivo performance relative to its in vitro potency would require further pharmacokinetic studies to fully elucidate. For instance, a compound with high in vitro potency might exhibit poor in vivo efficacy due to rapid metabolism or poor bioavailability. Conversely, a compound with modest in vitro activity could demonstrate significant in vivo effects if it has favorable pharmacokinetic properties.

Conclusion

The investigation of novel hydroxamic acid derivatives 3A and 3B provides a valuable case study for understanding the relationship between in vitro and in vivo data. The in vitro assays successfully identified a potent dual inhibitor of HDAC1 and HDAC2 with significant antiproliferative activity against neuroblastoma cells. Encouragingly, this in vitro promise was translated into tangible in vivo efficacy in a xenograft model.

This guide underscores the importance of a multi-faceted approach to drug discovery. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models are the crucible in which the true therapeutic potential of a compound is tested. For researchers in the field, a thorough understanding of both realms is paramount to successfully navigating the path from laboratory bench to clinical application.

References

  • Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies. [Link]

  • Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies. [Link]

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. [Link]

  • The identification of β-hydroxy carboxylic acids as selective MMP-12 inhibitors. [Link]

  • Current Scenario of Hydroxamic Acid Derivatives With In Vivo Antitumor Therapeutic Potential. [Link]

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"benchmarking the synthesis of 2,2-Difluoro-3-hydroxypentanoic acid against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, α,α-difluoro-β-hydroxy carboxylic acids, such as 2,2-Difluoro-3-hydroxypentanoic acid, represent a particularly valuable structural motif. The presence of the gem-difluoro group adjacent to a hydroxyl-bearing stereocenter offers a rich scaffold for creating potent and selective inhibitors of various enzymes, including proteases and reductases, by mimicking the tetrahedral transition state of amide bond hydrolysis.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of three prominent methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Copper-Catalyzed Enantioselective Difluoroalkylation, and the venerable Reformatsky Reaction. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of α,α-difluoro-β-hydroxy esters, the immediate precursors to this compound, can be approached through several distinct strategies. Each method presents a unique profile of advantages and limitations in terms of efficiency, stereocontrol, scalability, and cost-effectiveness.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This state-of-the-art method leverages the power of transition metal catalysis to achieve highly enantioselective reductions of α,α-difluoro-β-keto esters. The seminal work by Noyori and others has established that ruthenium complexes bearing chiral diamine ligands are exceptionally effective for this transformation.[1]

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium catalyst, activated by a base, coordinates to the ketone substrate. The hydride is then transferred from the catalyst to the carbonyl carbon, while the N-H proton of the ligand protonates the carbonyl oxygen through a six-membered transition state. This concerted mechanism accounts for the high levels of stereocontrol observed.

Workflow for Ruthenium-Catalyzed ATH:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Substrate Ethyl 2,2-difluoro-3-oxopentanoate ATH Asymmetric Transfer Hydrogenation Substrate->ATH Catalyst RuCl(R,R)-TsDPEN Catalyst->ATH H-Source Formic Acid/Triethylamine H-Source->ATH Solvent Aprotic Solvent (e.g., DMF) Solvent->ATH Quench Quench with Water ATH->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl 2,2-difluoro-3-hydroxypentanoate Purification->Product

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

Copper-Catalyzed Enantioselective Difluoroalkylation

This approach involves the generation of a difluoroenolate equivalent which then undergoes an enantioselective aldol-type addition to an aldehyde. Copper catalysis has emerged as a powerful tool for this transformation, offering a complementary strategy to the reduction of ketoesters.

Mechanism: The reaction is believed to proceed through a radical mechanism. A copper(I) catalyst undergoes a single-electron transfer with an electrophilic difluoroalkyl source (e.g., ethyl bromodifluoroacetate) to generate a difluoroalkyl radical. This radical then adds to the aldehyde, and the resulting radical intermediate is reduced and protonated to afford the β-hydroxy ester. The chiral ligand on the copper center dictates the stereochemical outcome of the reaction.

Workflow for Copper-Catalyzed Difluoroalkylation:

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Aldehyde Propanal Difluoroalkylation Enantioselective Difluoroalkylation Aldehyde->Difluoroalkylation Difluoro_Reagent Ethyl Bromodifluoroacetate Difluoro_Reagent->Difluoroalkylation Cu_Catalyst Cu(I) Source Cu_Catalyst->Difluoroalkylation Ligand Chiral Ligand Ligand->Difluoroalkylation Workup Aqueous Workup Difluoroalkylation->Workup Purification Chromatography Workup->Purification Product Ethyl 2,2-difluoro-3-hydroxypentanoate Purification->Product

Caption: Workflow for Copper-Catalyzed Enantioselective Difluoroalkylation.

Reformatsky Reaction

A classic organometallic reaction, the Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[2][3] This method offers a straightforward, albeit often less stereoselective, route to β-hydroxy esters.

Mechanism: The reaction begins with the oxidative insertion of the metal (e.g., zinc) into the carbon-halogen bond of the α-halo ester to form an organometallic intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.

Workflow for the Reformatsky Reaction:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Product Aldehyde Propanal Reformatsky Reformatsky Reaction Aldehyde->Reformatsky Haloester Ethyl Bromodifluoroacetate Haloester->Reformatsky Metal Activated Zinc Metal->Reformatsky Solvent Anhydrous Solvent (e.g., THF) Solvent->Reformatsky Acid_Workup Acidic Workup Reformatsky->Acid_Workup Purification Distillation/Chromatography Acid_Workup->Purification Product Ethyl 2,2-difluoro-3-hydroxypentanoate Purification->Product

Caption: Workflow for the Reformatsky Reaction.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance of each method for the synthesis of ethyl 2,2-difluoro-3-hydroxypentanoate or closely related analogues.

Parameter Ruthenium-Catalyzed ATH Copper-Catalyzed Difluoroalkylation Reformatsky Reaction
Typical Yield >90%70-90%60-85%
Enantiomeric Excess (ee) >95%80-95%Generally low (diastereoselective)
Substrate Scope Good for β-keto estersBroad for aldehydesBroad for aldehydes and ketones
Catalyst Loading 0.1 - 1 mol%5 - 10 mol%Stoichiometric metal
Reaction Temperature 25-50 °C25-80 °C40-100 °C
Key Advantages Excellent enantioselectivity, low catalyst loadingMilder conditions for some substratesLow cost of reagents
Key Disadvantages High cost of catalystModerate enantioselectivity, potential for side reactionsStoichiometric metal waste, lower stereoselectivity

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ethyl 2,2-difluoro-3-oxopentanoate
  • To a dried Schlenk flask under an inert atmosphere, add ethyl 2,2-difluoro-3-oxopentanoate (1.0 mmol) and the ruthenium catalyst, such as RuCl (0.005 mmol, 0.5 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.5 mmol of formic acid) to the reaction flask.

  • Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2,2-difluoro-3-hydroxypentanoate.[4]

Protocol 2: Copper-Catalyzed Enantioselective Difluoroalkylation of Propanal
  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%) and a chiral ligand (e.g., a bis(oxazoline) ligand, 0.12 mmol).

  • Add anhydrous solvent (e.g., THF, 3 mL) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromodifluoroacetate (1.2 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C) and add propanal (1.0 mmol).

  • Stir the reaction at this temperature and monitor by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield ethyl 2,2-difluoro-3-hydroxypentanoate.[5][6]

Protocol 3: Reformatsky Reaction of Ethyl Bromodifluoroacetate with Propanal
  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (1.5 g, 23 mmol).

  • Add anhydrous tetrahydrofuran (THF) (20 mL) and a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (2.03 g, 10 mmol) and propanal (0.58 g, 10 mmol) in anhydrous THF (10 mL).

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to give ethyl 2,2-difluoro-3-hydroxypentanoate.[3][7]

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester.

  • Dissolve the purified ethyl 2,2-difluoro-3-hydroxypentanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

Scalability and Safety Considerations

When selecting a synthetic route for industrial applications, scalability and safety are paramount.

  • Ruthenium-Catalyzed ATH: The high cost and potential toxicity of ruthenium catalysts can be a concern for large-scale synthesis. However, the low catalyst loadings and high turnover numbers can mitigate these issues. The use of formic acid and triethylamine requires appropriate handling and ventilation.

  • Copper-Catalyzed Difluoroalkylation: Copper catalysts are generally less expensive and less toxic than their ruthenium counterparts. The scalability of these reactions is generally good, though optimization is often required to minimize side reactions.

  • Reformatsky Reaction: While using inexpensive zinc, the reaction requires stoichiometric amounts of the metal, leading to significant metal waste on a large scale. The reaction can also be exothermic and requires careful control of the addition rate.

  • Esterification with Diazomethane: While not a primary synthesis route for the core structure, the esterification of the final carboxylic acid with diazomethane is a common laboratory practice. However, diazomethane is highly toxic and explosive, making its use on a large scale extremely hazardous and requiring specialized equipment and protocols.[8][9][10][11] Safer alternatives for esterification are strongly recommended for industrial applications.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several methodologies, each with its own distinct advantages and disadvantages.

  • For applications where high enantiopurity is critical, Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation stands out as the superior method, consistently delivering excellent yields and enantioselectivities. The primary drawback is the cost of the catalyst.

  • Copper-Catalyzed Enantioselective Difluoroalkylation offers a viable and more cost-effective alternative, providing good yields and respectable enantioselectivity. This method is particularly attractive for its milder reaction conditions in some cases.

  • The Reformatsky Reaction remains a valuable tool for the straightforward synthesis of the target scaffold, especially when high stereoselectivity is not a primary concern or for initial exploratory studies due to its low cost and operational simplicity.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired level of stereochemical purity, the scale of the synthesis, and budgetary constraints. For drug development programs where enantiomeric purity is paramount, the investment in a ruthenium-catalyzed approach is often justified. For process development and scale-up, the copper-catalyzed methods present a compelling balance of performance and cost.

References

  • Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Diazomethane manufacturing at Sterling. Retrieved from [Link]

  • Anderson, R. J., et al. (2018). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Central Science, 4(11), 1533-1541.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
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  • Schlenk, H., & Gellerman, J. L. (1960). Esterification of Fatty Acids with Diazomethane on a Small Scale. Analytical Chemistry, 32(11), 1412-1414.
  • ChemSynthesis. (2025, May 20). ethyl 3,3-difluoro-2-hydroxypentanoate. Retrieved from [Link]

  • Sato, K., et al. (2004). Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate. Tetrahedron Letters, 45(29), 5735-5737.
  • Song, X.-F., et al. (2022).
  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165.
  • Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 10.
  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. In The Chemistry of Organozinc Compounds (pp. 349-385). John Wiley & Sons, Ltd.
  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). Russian Journal of General Chemistry, 82(1), 120-125.
  • Li, Y., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(21), 3866-3871.
  • Zhu, L., et al. (2018). Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 83(17), 10445-10452.
  • Sewald, N. (2020). The Asymmetric Difluoro-Reformatsky Reaction. ChemistryOpen, 9(5), 529-539.
  • Wills, M., et al. (2021). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 26(21), 6667.
  • Zhang, X.-G., et al. (2020). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances, 10(42), 25035-25039.
  • Peng, J., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(23), 17453-17461.
  • Song, X.-F., et al. (2024). Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source. The Journal of Organic Chemistry, 89(5), 3403-3412.
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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2,2-Difluoro-3-hydroxypentanoic acid and its related compounds represent a class of molecules with considerable potential. This guide provides a comprehensive overview of the spectral databases available for these compounds, a comparative analysis of their spectral features, and detailed protocols for acquiring and interpreting the necessary data.

The Landscape of Spectral Databases: A Comparative Overview

The accessibility of reliable spectral data is the bedrock of efficient chemical research. For emerging compounds like this compound, a single, comprehensive repository is often not available. Researchers must therefore navigate a fragmented landscape of public and commercial databases.

Public Domain Databases:

  • PubChem: A valuable starting point, PubChem provides essential physicochemical data for this compound (CID 54272656), including its molecular formula (C5H8F2O3), IUPAC name, and computed properties.[1][2] While it currently lacks experimental spectral data for this specific compound, it serves as a crucial hub for chemical identification and provides predicted mass spectrometry data, such as collision cross-section values.[2] For related compounds like 2,2-Difluoro-3-hydroxypropanoic acid (CID 21610273) and 5-Fluoro-3-hydroxypentanoic acid (CID 165615969), PubChem offers similar foundational information.[3][4]

  • NIST Chemistry WebBook: A cornerstone for spectral data, the NIST WebBook, while not containing an entry for this compound, provides extensive and high-quality spectral data for structurally related molecules.[5][6][7] For instance, the mass and infrared spectra of compounds like Perfluoro-n-pentanoic acid and Fluoroacetic acid are available and serve as excellent references for understanding the spectral behavior of fluorinated carboxylic acids.[8][9][10][11]

Commercial and Vendor Databases:

  • ChemicalBook: This resource often provides a broader range of spectral data for less common compounds. For this compound (CAS 1233233-76-5), ChemicalBook indicates the availability of 19F NMR, 1H NMR, 13C NMR, IR, and mass spectra.[12][13] While direct access may require a subscription or be presented as summary data, it represents a key resource for obtaining experimental spectra.

  • Reaxys and SciFinder: These are comprehensive chemical databases that excel in providing in-depth information on substances and reactions, including spectral data.[14][15][16] They aggregate data from a vast array of journals and patents, making them powerful tools for literature-based spectral data retrieval. A search for this compound within these platforms is likely to yield experimental data from primary literature sources.

  • Sigma-Aldrich (Merck) and other chemical suppliers: Commercial listings for this compound often mention the availability of analytical data such as NMR, HPLC, or LC-MS upon request or as part of the certificate of analysis for purchased products.

Table 1: Comparison of Spectral Database Coverage

DatabaseThis compoundRelated Fluorinated AcidsData Types AvailableAccessibility
PubChem Basic Info, Predicted MSBasic InfoPhysicochemical properties, Predicted dataPublic
NIST WebBook Not AvailableAvailableIR, Mass Spec, ThermochemistryPublic
ChemicalBook Indicated AvailabilityAvailableNMR (1H, 13C, 19F), IR, MSCommercial
Reaxys/SciFinder High LikelihoodHigh LikelihoodComprehensive from literatureSubscription
Chemical Suppliers Available on RequestAvailable on RequestNMR, HPLC, LC-MSWith Purchase

Experimental Protocols for Spectral Acquisition

The quality of spectral data is intrinsically linked to the rigor of the experimental methodology. Below are detailed, step-by-step protocols for acquiring NMR, Mass Spectrometry, and IR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a fluorinated compound, 1H, 13C, and 19F NMR are all essential.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer F Lock and shim the magnetic field E->F G Acquire 1H, 13C, and 19F spectra F->G H Perform 2D NMR (COSY, HSQC) if necessary G->H I Fourier transform J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile) B_ms Filter the solution if necessary A_ms->B_ms C_ms Infuse the sample into the mass spectrometer (e.g., via ESI or APCI) D_ms Acquire full scan mass spectrum in positive and negative ion modes C_ms->D_ms E_ms Perform tandem MS (MS/MS) on the molecular ion for fragmentation analysis D_ms->E_ms F_ms Identify the molecular ion ([M+H]+, [M-H]-, etc.) G_ms Analyze the isotopic pattern F_ms->G_ms H_ms Interpret the fragmentation pattern G_ms->H_ms cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable therapeutic agent. Carboxylic acids are a common functional group in many pharmacologically active molecules, but they are often susceptible to rapid metabolic clearance, limiting their bioavailability and duration of action. Strategic fluorination has emerged as a powerful tool to mitigate these metabolic liabilities. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated carboxylic acids, supported by experimental data and detailed methodologies.

The Metabolic Fate of Carboxylic Acids: A Tale of Two Pathways

The metabolic clearance of carboxylic acids is primarily governed by two major enzymatic pathways in the liver:

  • Phase I Oxidation: Mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes, this pathway involves the hydroxylation of the carbon skeleton. For many carboxylic acids, this occurs at "metabolically soft spots"—positions on the molecule that are sterically accessible and electronically favorable for oxidation.

  • Phase II Glucuronidation: This is a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), where a glucuronic acid moiety is attached directly to the carboxylic acid group, forming an acyl glucuronide.[1][2] This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[3] Several UGT isoforms, notably UGT2B7, UGT1A3, and UGT1A9, are known to catalyze the glucuronidation of carboxylic acids.[1]

Both pathways can lead to rapid elimination of the parent drug, reducing its therapeutic efficacy. The introduction of fluorine can profoundly alter these metabolic routes.

The Fluorine Shield: Mechanistic Insights into Enhanced Stability

The strategic placement of fluorine atoms can significantly enhance the metabolic stability of carboxylic acids through a combination of steric and electronic effects.[4]

  • Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[4] Replacing a hydrogen atom at a site of CYP-mediated hydroxylation with a fluorine atom effectively blocks this metabolic pathway.[4] The high electronegativity of fluorine also deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack.

  • Hindering Glucuronidation: The presence of fluorine, particularly at the α-position to the carboxylic acid, can sterically hinder the approach and binding of the bulky UDP-glucuronic acid cofactor to the UGT active site. This steric shield makes the formation of the acyl glucuronide less favorable, thereby slowing down this major clearance pathway.

These mechanistic principles are the foundation for the rational design of more robust drug candidates.

Experimental Validation: Assessing Metabolic Stability In Vitro

To quantify the impact of fluorination on metabolic stability, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow: In Vitro Metabolic Stability Assays

The general workflow for these assays is designed to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver fractions or cells.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) incubation Incubate Compound with Metabolic System & Cofactors at 37°C prep_compound->incubation prep_system Prepare Metabolic System: - Thaw Liver Microsomes - Thaw & Prepare Hepatocytes prep_system->incubation prep_cofactors Prepare Cofactor Solutions: - NADPH for Microsomes - Complete Medium for Hepatocytes prep_cofactors->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., with cold Acetonitrile containing Internal Standard) sampling->quenching analysis Analyze Samples by LC-MS/MS to Quantify Parent Compound quenching->analysis plot Plot % Parent Compound Remaining vs. Time analysis->plot calculate Calculate Metabolic Parameters: - Half-life (t½) - Intrinsic Clearance (CLint) plot->calculate

Caption: Generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

1. Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolic pathways mediated by CYP enzymes.[5]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

    • 0.1 M Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer. The final concentration is typically 1 µM.

    • Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Add the HLM solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[6]

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

    • Test compound and positive controls (e.g., one for Phase I like verapamil, and one for Phase II like umbelliferone)

    • Acetonitrile (ACN) with an internal standard

    • Coated 24- or 48-well plates, incubator with orbital shaker, centrifuge, LC-MS/MS system

  • Procedure:

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to ensure high viability.

    • Resuspend the hepatocytes in incubation medium to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.

    • Prepare working solutions of the test compound in the incubation medium (final concentration typically 1 µM).

    • Add the hepatocyte suspension to the wells of the plate.

    • Initiate the reaction by adding the test compound working solution to the wells.

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction by adding them to cold ACN with an internal standard.

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis for Both Assays

The concentration of the parent compound at each time point is determined, and the natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.[7] It is calculated using the following formula:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)[6]

Data Presentation: A Case Study of Diclofenac

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a carboxylic acid that undergoes extensive metabolism via both CYP-mediated oxidation (primarily by CYP2C9 to form 4'-hydroxydiclofenac) and UGT-mediated glucuronidation.[8] A study by Nakagawa et al. (2020) provides a clear example of how fluorination can enhance its metabolic stability.

Metabolic Pathways of Diclofenac

Diclofenac Diclofenac Metabolite_OH 4'-Hydroxydiclofenac Diclofenac->Metabolite_OH CYP2C9 (Oxidation) Metabolite_Gluc Diclofenac Acyl Glucuronide Diclofenac->Metabolite_Gluc UGTs (Glucuronidation)

Caption: Primary metabolic pathways of Diclofenac.

Comparative Metabolic Stability of Diclofenac and its Fluorinated Analogs

The following table summarizes the metabolic stability data for diclofenac and its 4'-fluoro analog when incubated with human liver microsomes (HLM) in the presence of NADPH.

CompoundPosition of Fluorination% Parent Remaining (60 min)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Diclofenac None28%3555.4
4'-Fluoro-diclofenac 4' (site of oxidation)85%> 120< 16.2

Data adapted and extrapolated from Nakagawa, T., et al. (2020).[9] The t½ and CLint values are calculated based on the reported percentage remaining, assuming first-order kinetics, for illustrative purposes.

As the data clearly demonstrates, fluorinating diclofenac at the 4'-position, the primary site of CYP2C9-mediated oxidation, dramatically increases its metabolic stability.[9] The percentage of the parent compound remaining after 60 minutes increased threefold, and the calculated intrinsic clearance is significantly reduced. This is a direct result of blocking the metabolic "soft spot" on the molecule.

Conclusion: Fluorination as a Keystone Strategy in Drug Design

The strategic incorporation of fluorine is a highly effective and widely utilized strategy to enhance the metabolic stability of carboxylic acid-containing drug candidates. By blocking sites of oxidative metabolism and sterically hindering glucuronidation, fluorination can significantly increase a compound's half-life and bioavailability. The in vitro assays detailed in this guide—microsomal and hepatocyte stability—are essential tools for quantitatively assessing the impact of such chemical modifications. As demonstrated by the diclofenac case study, even a single, well-placed fluorine atom can transform a metabolically labile compound into a more robust and promising therapeutic agent. For drug development professionals, a thorough understanding of these principles and experimental approaches is paramount to designing the next generation of effective and durable medicines.

References

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  • Thorn, C. F., et al. (2021). Diclofenac Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Diclofenac metabolic profile. ResearchGate. Available at: [Link]

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  • Grover, P., et al. (2023). Development and Validation of Liquid Chromatography- Tandem Mass Spectrometric Method for the Quantification of Diclofenac in Human Plasma. Indian Journal of Pharmaceutical Sciences, 85(3), 740-752.
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  • Shu, Y. Z., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
  • Nakagawa, T., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of Medicinal Chemistry, 63(24), 15764-15777.
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  • Berndt, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(16), 8991.
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  • Yadav, R., et al. (2021). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data. Drug Metabolism and Disposition, 49(1), 71-82.
  • de Vries, R., et al. (2013). Hepatic clearance of reactive glucuronide metabolites of diclofenac in the mouse is dependent on multiple ATP-binding cassette efflux transporters. The FASEB Journal, 27(4), 1634-1644.
  • Timperley, C. M., & White, C. A. (2005). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 126(5), 689-701.
  • Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-373.
  • Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184-213.
  • Tang, W. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate. Available at: [Link]

  • Shipkova, M., et al. (2007). Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. Toxicological Sciences, 100(1), 125-133.
  • Siddiqui, A., & Preuss, C. V. (2023). Diclofenac. In StatPearls.

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A Researcher's Guide to Validating the Mechanism of Action of 2,2-Difluoro-3-hydroxypentanoic acid: A Comparative Approach to Investigating Fatty Acid Synthase (FASN) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 2,2-Difluoro-3-hydroxypentanoic acid. We will operate under the central hypothesis that this molecule acts as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. This hypothesis is predicated on the structural similarities of the compound to fatty acid precursors, a common motif in the design of enzyme inhibitors targeting metabolic pathways.

The guide will objectively compare the potential performance of this compound with established FASN inhibitors, Orlistat and TVB-2640 (Denifanstat), providing the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating experimental system.

The Rationale: Why Hypothesize FASN as the Target?

Fatty Acid Synthase (FASN) is a critical enzyme in the synthesis of fatty acids, which are essential for cellular membrane construction and energy storage.[1][2] In many cancer cells and in certain metabolic disorders, FASN is highly overexpressed to support rapid cell growth and proliferation.[1][3] This makes FASN a compelling therapeutic target.

The structure of this compound contains a carboxylic acid group and a short alkyl chain, bearing resemblance to the building blocks of fatty acids. The presence of fluorine atoms can enhance binding affinity to biological targets and alter the compound's metabolic stability.[4][5] This structural analogy to fatty acid substrates makes FASN a plausible and compelling target for investigation.

Comparative Landscape: Established FASN Inhibitors

To validate the mechanism of a new compound, it is crucial to benchmark its activity against well-characterized inhibitors.

  • Orlistat : A potent, irreversible inhibitor of gastric and pancreatic lipases, Orlistat is also known to inhibit the thioesterase domain of FASN.[6][7] It forms a covalent bond with the active site serine of these enzymes.[7][8] While effective, its application as a systemic FASN inhibitor is hampered by poor bioavailability.[6]

  • TVB-2640 (Denifanstat) : A potent, orally active, and reversible inhibitor of FASN, TVB-2640 has shown promise in clinical trials for nonalcoholic steatohepatitis (NASH) and in cancer research.[9][10][11][12] It directly targets the enzymatic activity of FASN, leading to a reduction in liver fat and improvements in inflammatory and fibrotic biomarkers.[9][10]

A Validating Workflow for Mechanism of Action

The following workflow provides a logical progression from initial biochemical validation to cellular and mechanistic studies.

MOA_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Confirmation cluster_2 Mechanistic Insight biochem_assay Biochemical FASN Activity Assay (Spectrophotometric or MS-based) ic50_determination IC50 Determination vs. Orlistat & TVB-2640 biochem_assay->ic50_determination Quantify Potency cell_lipogenesis Cellular Lipogenesis Assay ([14C]-Acetate Incorporation) ic50_determination->cell_lipogenesis Progress to Cellular Models lipid_accumulation Lipid Accumulation Staining (Oil Red O) cell_lipogenesis->lipid_accumulation Assess Phenotype apoptosis_assay Apoptosis Assay (Caspase Activity/Annexin V) lipid_accumulation->apoptosis_assay Confirm Cytotoxicity malonyl_coa Malonyl-CoA Accumulation Assay apoptosis_assay->malonyl_coa Investigate Downstream Effects downstream_effects Analysis of Downstream Signaling Pathways malonyl_coa->downstream_effects Elucidate Mechanism end Mechanism Validated downstream_effects->end start Hypothesis: This compound inhibits FASN start->biochem_assay

Caption: Experimental workflow for validating the FASN inhibitory activity of this compound.

De Novo Lipogenesis Pathway and Point of Inhibition

The following diagram illustrates the central role of FASN in converting building blocks into palmitate, the primary product of de novo lipogenesis. Inhibition of FASN is expected to lead to a buildup of its substrate, malonyl-CoA, and a depletion of downstream fatty acids.

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate (Fatty Acid) Downstream Downstream Effects: - Membrane Synthesis - Energy Storage - Signaling Molecules Palmitate->Downstream FASN->Palmitate Catalysis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->FASN Inhibition

Caption: The role of FASN in de novo lipogenesis and the hypothesized point of inhibition.

Experimental Protocols and Data Comparison

Biochemical Validation: FASN Activity Assay

The initial step is to determine if this compound directly inhibits FASN enzyme activity. A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm, as NADPH is consumed during fatty acid synthesis.[13]

Protocol: Spectrophotometric FASN Activity Assay

  • Reagent Preparation :

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the assay buffer.

    • Enzyme: Use purified human FASN enzyme.

    • Inhibitors: Prepare serial dilutions of this compound, Orlistat, and TVB-2640.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add the assay buffer, inhibitor (or vehicle control), and Acetyl-CoA.

    • Initiate the reaction by adding FASN enzyme, Malonyl-CoA, and NADPH.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

  • Data Analysis :

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of FASN inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data (Hypothetical)

InhibitorTargetIC50 (FASN)Assay Type
This compoundFASNTo be determinedSpectrophotometric
OrlistatFASN~5-20 µMSpectrophotometric
TVB-2640 (Denifanstat)FASN0.052 µMSpectrophotometric[12]
Cellular Confirmation: Lipogenesis and Apoptosis Assays

Following biochemical validation, it is essential to confirm that the compound inhibits lipogenesis in a cellular context and induces the expected downstream effects, such as apoptosis in cancer cells.

Protocol: Cellular Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)

  • Cell Culture : Culture a cancer cell line with high FASN expression (e.g., SK-BR-3 breast cancer cells) in appropriate media.

  • Treatment : Treat the cells with various concentrations of this compound, Orlistat, TVB-2640, or vehicle control for 24-48 hours.

  • Radiolabeling : Add [¹⁴C]-acetate to the culture medium and incubate for 4-6 hours.

  • Lipid Extraction : Wash the cells, lyse them, and extract the total lipids using a chloroform:methanol solvent system.

  • Quantification : Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Data Analysis : Normalize the radioactivity counts to the total protein content of each sample. Calculate the percentage of inhibition of lipogenesis relative to the vehicle control to determine the EC50.

Protocol: Apoptosis Assay (Caspase-3/7 Activity)

  • Cell Culture and Treatment : As described above, treat FASN-dependent cancer cells with the inhibitors for 48-72 hours.

  • Assay : Use a commercially available luminescence-based caspase-3/7 activity assay.

  • Procedure : Lyse the cells and add the caspase substrate.

  • Measurement : Measure the luminescence, which is proportional to caspase activity.

  • Data Analysis : Compare the caspase activity in treated cells to that in vehicle-treated cells.

Comparative Cellular Data (Hypothetical)

InhibitorCell LineEC50 (Lipogenesis)Apoptosis Induction
This compoundSK-BR-3To be determinedTo be determined
OrlistatSK-BR-3~10-50 µMModerate
TVB-2640 (Denifanstat)SK-BR-3~0.1-1 µMStrong

Mechanistic Deep Dive: Malonyl-CoA Accumulation

A key indicator of FASN inhibition is the accumulation of its substrate, malonyl-CoA.[3][14] This can be measured using liquid chromatography-mass spectrometry (LC-MS).

Protocol: Malonyl-CoA Quantification by LC-MS

  • Cell Culture and Treatment : Treat cells as described previously for a short duration (e.g., 1-4 hours) to capture the early metabolic changes.

  • Metabolite Extraction : Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis : Separate and quantify malonyl-CoA in the cell extracts using a suitable LC-MS method with an appropriate internal standard.

  • Data Analysis : Compare the levels of malonyl-CoA in inhibitor-treated cells to those in vehicle-treated cells. A significant increase in malonyl-CoA levels would provide strong evidence for FASN being the direct target.

Conclusion

This guide outlines a rigorous and comparative approach to validating the hypothesized mechanism of action of this compound as a FASN inhibitor. By systematically progressing from biochemical to cellular and mechanistic assays and benchmarking against established inhibitors like Orlistat and TVB-2640, researchers can build a robust data package to support or refute the initial hypothesis. The causality behind each experimental choice is designed to provide a clear and logical path to understanding the compound's biological activity, ultimately contributing to the development of novel therapeutics targeting metabolic pathways.

References

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  • TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed. Available at: [Link]

  • XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inhibitin - accessdata.fda.gov. Available at: [Link]

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  • Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). - NATAP. Available at: [Link]

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  • Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed. Available at: [Link]

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A Researcher's Guide to Navigating Reproducibility with 2,2-Difluoro-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Discovery and Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The introduction of fluorinated motifs into small molecules has become a cornerstone of medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. Among these, 2,2-Difluoro-3-hydroxypentanoic acid stands out as a valuable building block. However, its unique structural features, while advantageous, can also introduce subtle complexities that impact experimental reproducibility. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of factors influencing the consistent performance of this compound in experimental settings and offers insights into potential alternatives.

The Crucial Role of Material Purity and Characterization

The journey to reproducible results begins with a thorough understanding of the starting material. The synthesis of this compound, while achievable through various organic synthesis routes, can present challenges in purification that directly impact downstream applications.

Synthesis and Potential Impurities

The common synthetic routes to α,α-difluoro-β-hydroxy carboxylic acids often involve nucleophilic addition to a difluorinated carbonyl compound. A potential and common impurity that can arise is the corresponding ketone, 2,2-Difluoro-3-oxopentanoic acid . The presence of even small amounts of this keto-acid can significantly alter the outcome of biological assays, either by exhibiting its own biological activity or by interfering with the intended target binding of the desired hydroxy acid.

The completeness of the reduction of the ketone to the alcohol is a critical step. Inadequate purification can lead to batch-to-batch variability in the purity of the final compound, which is a primary driver of inconsistent experimental data.

The Impact of Stereochemistry

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). It is well-established that stereoisomers of a drug candidate can have significantly different biological activities, pharmacokinetics, and toxicities.[1][2][3][4][5] Unless a stereospecific synthesis or chiral separation is performed, the compound will exist as a racemic mixture.

For researchers in drug development, the use of a racemic mixture can be a significant source of irreproducibility. The relative proportions of the enantiomers may not be consistent across different suppliers or even different batches from the same supplier. This can lead to variations in the observed biological effects. It is therefore imperative to either use an enantiomerically pure form of the acid or to fully characterize the enantiomeric excess of the material being used.

Comparative Analysis: Alternatives to this compound

The choice of a molecular scaffold in drug design is often a balance between desired properties and synthetic feasibility. When reproducibility with this compound is a concern, several alternatives can be considered, each with its own set of advantages and disadvantages.

FeatureThis compound3-Hydroxypentanoic acid5-Fluoro-3-hydroxypentanoic acid
Fluorination Geminal difluoro at C2NoneSingle fluorine at C5
Potential for pKa Shift SignificantMinimalModerate
Metabolic Stability Generally enhancedProne to oxidationMay be altered
Stereochemistry Chiral center at C3Chiral center at C3Chiral center at C3
Synthesis Complexity Moderate to highLowModerate
Potential for Impurities Keto-acid, starting materialsVaries with routePositional isomers

3-Hydroxypentanoic acid , the non-fluorinated parent compound, offers a simpler synthetic route and avoids the potential issues associated with fluorinated impurities.[6][7][8] However, it lacks the potential benefits of fluorination, such as increased metabolic stability and altered acidity, which may be crucial for the desired biological activity.

5-Fluoro-3-hydroxypentanoic acid provides an alternative placement of the fluorine atom, which can still influence the molecule's properties but may present a different impurity profile and have different synthetic challenges.[9]

Ultimately, the choice of an alternative will depend on the specific goals of the research and the observed sources of irreproducibility with this compound.

Experimental Protocols for Ensuring Reproducibility

To mitigate the risks of irreproducibility, a robust set of analytical and experimental protocols is essential.

Protocol 1: Purity and Identity Verification of this compound

Objective: To confirm the identity and assess the purity of a given batch of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[10][11]

    • Analysis:

      • Confirm the presence of characteristic peaks for the pentanoic acid backbone.

      • In the ¹⁹F NMR, a single signal (or a pair of diastereotopic signals if a chiral environment is present) is expected. The absence of other fluorine-containing signals is crucial.

      • Carefully analyze the ¹H and ¹³C spectra for the presence of the 2,2-Difluoro-3-oxopentanoic acid impurity, which would show a characteristic ketone carbonyl signal in the ¹³C NMR (typically >200 ppm).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI-).

    • Analysis:

      • Confirm the accurate mass of the deprotonated molecule [M-H]⁻.

      • Search for the mass of potential impurities, such as the keto-acid.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • If the stereochemistry is critical, develop a chiral HPLC method using a suitable chiral stationary phase.

    • Analysis:

      • Determine the enantiomeric ratio of the sample.[12]

Protocol 2: Stability Assessment in Experimental Media

Objective: To determine the stability of this compound under the conditions of a planned biological assay.

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Spike the compound into the final assay buffer or cell culture medium at the highest intended concentration.

  • Incubate the solution under the same conditions as the planned experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining.

  • Analysis:

    • Plot the concentration of this compound over time to assess its stability. Significant degradation would be a major source of irreproducibility.

Visualizing the Path to Reproducible Results

To conceptualize the workflow for ensuring reproducible data, the following diagrams illustrate the key decision points and processes.

cluster_synthesis Synthesis & Procurement cluster_analysis Analytical Characterization cluster_validation Experimental Validation start Procure or Synthesize This compound purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR (1H, 13C, 19F) purification->nmr ms HRMS purification->ms chiral_hplc Chiral HPLC purification->chiral_hplc stability Stability Assay nmr->stability ms->stability chiral_hplc->stability bioassay Biological Assay stability->bioassay

Caption: Workflow for ensuring the quality and stability of this compound before use in biological assays.

Irreproducible Results Irreproducible Results Inconsistent Purity Inconsistent Purity Irreproducible Results->Inconsistent Purity Stereochemical Ambiguity Stereochemical Ambiguity Irreproducible Results->Stereochemical Ambiguity Compound Instability Compound Instability Irreproducible Results->Compound Instability Assay Variability Assay Variability Irreproducible Results->Assay Variability

Caption: Key factors contributing to the irreproducibility of experimental results with small molecules.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. However, realizing its full potential requires a diligent and proactive approach to ensuring the reproducibility of experimental data. By implementing rigorous analytical characterization, carefully considering the impact of stereochemistry, and validating compound stability under experimental conditions, researchers can build a solid foundation of trustworthy and reproducible results. When persistent issues arise, a systematic evaluation of non-fluorinated or alternatively fluorinated analogs can provide a pragmatic path forward. Ultimately, a commitment to scientific integrity and a thorough understanding of the chemical nuances of our research tools are paramount to advancing the field of drug development.

References

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Safety Operating Guide

Navigating the Disposal of 2,2-Difluoro-3-hydroxypentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Difluoro-3-hydroxypentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Special Disposal is Critical

This compound, while a valuable building block, presents a hazard profile that necessitates careful handling and disposal. Its structure as a halogenated carboxylic acid is key to its reactivity and potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation.[1]

The presence of fluorine atoms significantly influences the compound's properties. While the non-fluorinated analog, 3-hydroxypentanoic acid, is not classified as hazardous, the difluoroacetic acid counterpart is known to cause severe skin burns and eye damage.[2][3] This underscores the importance of treating this compound as a hazardous substance.

Furthermore, halogenated organic compounds are recognized as a category of waste that requires special management.[4][5][6] Improper disposal, such as drain disposal, is strictly prohibited for these types of chemicals.[4][7]

Core Principles of Disposal: A Self-Validating System

The proper disposal of this compound is not merely a suggestion but a regulatory and safety imperative. The following principles form a self-validating system to ensure compliance and safety at every stage.

Data-Driven Hazard Assessment

Before initiating any disposal protocol, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory. The SDS provides critical information on physical and chemical properties, hazards, and emergency procedures.[1][8]

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
Specific Target Organ ToxicityMay cause respiratory irritation[1]
Segregation is Key

Halogenated and non-halogenated waste streams must be kept separate.[5][9] Co-mingling these wastes can lead to dangerous reactions and significantly increases the cost and complexity of disposal.[5][9]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the laboratory bench to its final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as specified in the SDS. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Body Protection: A lab coat or chemical-resistant apron.[2]

Step 2: Waste Collection
  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic acids, such as high-density polyethylene (HDPE).[4] Avoid metal containers, as acids can cause corrosion.[10][11]

  • Label the Container: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[5][9] Include the approximate concentration and any other components in the waste mixture.

  • Collect the Waste: Carefully transfer the waste into the designated container, avoiding splashes and spills.[1] Keep the container closed when not in use.[5][12][13]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[5]

  • Segregation: Ensure the container is segregated from incompatible materials, particularly bases and oxidizing agents.[4][14]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

Step 4: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for hazardous waste disposal.[4] They will provide guidance on specific institutional procedures and arrange for pickup by a certified hazardous waste contractor.

  • Complete Necessary Paperwork: Fill out any required waste disposal forms accurately and completely.

  • Do Not Attempt Neutralization: While neutralization is a common procedure for some acidic wastes, it is not recommended for this compound without a specific, validated protocol and a thorough understanding of the potential reaction hazards.[15] Given its fluorinated nature, and by analogy to the guidance for hydrofluoric acid, it is safer to have it handled by a professional waste disposal service.[15]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE SelectContainer Select & Label Compatible Container PPE->SelectContainer ReviewSDS Review Safety Data Sheet ReviewSDS->PPE CollectWaste Collect Waste in Closed Container SelectContainer->CollectWaste StoreInSAA Store in Satellite Accumulation Area CollectWaste->StoreInSAA ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS CompletePaperwork Complete Disposal Paperwork ContactEHS->CompletePaperwork ProfessionalDisposal Disposal by Certified Contractor CompletePaperwork->ProfessionalDisposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and the institutional EHS office.[14] Small spills may be handled by trained personnel using appropriate spill kits, which typically include an absorbent material.[3] For larger spills, professional assistance is required. Always refer to the SDS for specific spill response information.[1]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and the detailed procedural steps outlined in this guide, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet as the ultimate authorities on safe handling and disposal.

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Definitive Guide to Personal Protective Equipment for Handling 2,2-Difluoro-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Precautions: At a Glance

Hazard CategoryMinimum Requirement
Eye/Face Protection Chemical splash goggles and a full-face shield.
Skin Protection Chemical-resistant gloves (double-gloving recommended), and a lab coat. A chemically resistant apron or coveralls should be used for larger quantities.
Respiratory Protection Use in a certified chemical fume hood. If aerosols or dust may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Avoid all direct contact. Use only in a well-ventilated area, preferably a chemical fume hood.[1]
Emergency Ensure immediate access to a safety shower and eyewash station.[2][3][4][5]

Hazard Assessment: Understanding the Risks

The primary hazards associated with 2,2-Difluoro-3-hydroxypentanoic acid are inferred from its structural components: a corrosive carboxylic acid, two electron-withdrawing fluorine atoms on the alpha-carbon, and a beta-hydroxy group.

  • Corrosivity : Structurally similar compounds, such as 2,2-difluoropropionic acid, are classified as causing severe skin burns and eye damage.[1][6] It is therefore prudent to treat this compound as a corrosive material that can cause destructive attacks on living tissue.[3] Inhalation or ingestion can lead to damage of the lung and stomach tissues.[3]

  • Serious Eye Damage : Contact with the eyes is likely to cause serious and potentially irreversible damage.[6][7]

  • Toxicity of Fluorinated Carboxylic Acids : Per- and polyfluoroalkyl substances (PFAS), a broad class that includes fluorinated carboxylic acids, are known for their environmental persistence.[8][9] While acute toxicity may be low for some polyfluorinated compounds, the potential for bioaccumulation and long-term health effects is a significant concern.[8][10]

  • Beta-Hydroxy Acid (BHA) Properties : As a BHA, this compound may increase the skin's sensitivity to sunlight.[11][12] It is advisable to limit sun exposure after handling and to use sunscreen.[11]

The primary routes of exposure are through skin contact, eye contact, inhalation, and ingestion.[1][3][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against exposure.

Eye and Face Protection

Due to the high risk of severe eye damage, both chemical splash goggles and a full-face shield must be worn. Standard safety glasses are insufficient.

Skin and Body Protection
  • Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for halogenated organic compounds.[13] Double-gloving is a recommended best practice to provide an additional layer of protection.[13] Gloves must be changed immediately if they become contaminated or their integrity is compromised.[13]

  • Lab Coat/Coveralls : A flame-resistant lab coat should be worn and fully buttoned. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[14]

  • Footwear : Closed-toe shoes made of a non-porous material are mandatory.

Respiratory Protection

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[1] If there is a potential for the generation of dust (if the compound is a solid) or if work must be performed outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic acids and halogenated compounds is required.[14]

PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling this compound task Assess Task: - Scale of work? - Potential for splash/aerosol? start->task eyes Eye/Face Protection: - Chemical Splash Goggles - Full Face Shield task->eyes skin Skin Protection: - Chemical-Resistant Gloves (Double) - Lab Coat - Apron/Coveralls (if needed) task->skin resp Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (if aerosol/dust risk) task->resp verify Verify PPE Integrity & Proper Fit eyes->verify skin->verify resp->verify proceed Proceed with Work verify->proceed

Caption: A workflow for selecting appropriate PPE when handling this compound.

Safe Handling and Operational Plan

  • Designated Area : All work with this compound should be performed in a designated area within a laboratory that is equipped with a chemical fume hood and an emergency shower and eyewash station.

  • Incompatible Materials : Avoid contact with strong bases, oxidizing agents, and moisture-sensitive reagents.[7]

  • Dispensing : When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use a secondary container to transport the chemical within the lab.[14]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or apply cosmetics in the laboratory.[14]

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[1] An eyewash station should be used.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spills : In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency Response Protocol

Emergency_Response cluster_actions Immediate Actions exposure Exposure Occurs Skin Eye Inhalation Ingestion skin_action Remove Contaminated Clothing Flush with Water (15-20 min) exposure:skin->skin_action eye_action Flush Eyes with Water (15-20 min) Use Eyewash Station exposure:eye->eye_action inhale_action Move to Fresh Air exposure:inhale->inhale_action ingest_action Rinse Mouth Do NOT Induce Vomiting exposure:ingest->ingest_action medical Seek Immediate Medical Attention skin_action->medical eye_action->medical inhale_action->medical ingest_action->medical

Caption: Immediate steps to take following an exposure to this compound.

Storage and Disposal Plan

Storage

Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, corrosive-resistant container.[7][15] Store away from incompatible materials. The storage area should be clearly labeled with the hazards of the chemical.[14]

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[16] Given its fluorinated nature, it falls under the category of PFAS-like substances, which are subject to increasingly stringent disposal regulations due to their environmental persistence.[17][18]

  • Waste Collection : Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Methods : Do not dispose of this chemical down the drain or in regular trash. The approved disposal methods for PFAS-containing waste streams generally include:

    • High-Temperature Incineration : This is a promising method for the complete destruction of PFAS, but it must be conducted in a specialized facility to prevent the release of harmful byproducts.[17][19]

    • Hazardous Waste Landfill : Disposal in a designated hazardous waste landfill is another option, though this contains the chemical rather than destroying it.[19]

    • Deep Well Injection : This method involves injecting the waste deep underground into geologically stable formations.[19]

Always consult with your institution's environmental health and safety department and follow all local, state, and federal regulations for the disposal of halogenated organic waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.